molecular formula C39H56N6O7S B160818 delta-Ava-pro(9)-substance P (7-11) CAS No. 136912-73-7

delta-Ava-pro(9)-substance P (7-11)

Cat. No.: B160818
CAS No.: 136912-73-7
M. Wt: 753 g/mol
InChI Key: ZQAKFOMGNRXPNB-PMUGGPHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-Ava-pro(9)-substance P (7-11), also known as Delta-Ava-pro(9)-substance P (7-11), is a useful research compound. Its molecular formula is C39H56N6O7S and its molecular weight is 753 g/mol. The purity is usually 95%.
The exact mass of the compound delta-Ava-pro(9)-substance P (7-11) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality delta-Ava-pro(9)-substance P (7-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about delta-Ava-pro(9)-substance P (7-11) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

136912-73-7

Molecular Formula

C39H56N6O7S

Molecular Weight

753 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C39H56N6O7S/c1-26(2)23-30(35(47)42-29(39(51)52)19-22-53-3)43-37(49)33-17-12-21-45(33)38(50)32(25-28-15-8-5-9-16-28)44-36(48)31(24-27-13-6-4-7-14-27)41-34(46)18-10-11-20-40/h4-9,13-16,26,29-33H,10-12,17-25,40H2,1-3H3,(H,41,46)(H,42,47)(H,43,49)(H,44,48)(H,51,52)/t29-,30-,31-,32-,33+/m0/s1

InChI Key

ZQAKFOMGNRXPNB-PMUGGPHNSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN

sequence

XFFPLM

Synonyms

delta-Ava-Pro(9)-substance P (7-11)
GR 51667
GR-51667
substance P (7-11), delta-Ava-Pro(9)-
substance P (7-11). delta-aminovalyl-Pro(9)-

Origin of Product

United States

Foundational & Exploratory

molecular structure of delta-Ava-pro(9)-substance P (7-11)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and pharmacological analysis of


  (CAS: 136912-73-7), a highly selective synthetic agonist of the Neurokinin-1 (NK-1) receptor.

Derived from the C-terminal pentapeptide of Substance P (SP), this analog incorporates two critical structural modifications: the N-terminal addition of


-aminovaleric acid (

-Ava)
and the substitution of Glycine with Proline at position 9 . These modifications synergistically enhance metabolic stability and lock the peptide into a bioactive

-turn conformation, significantly increasing its affinity for the NK-1 receptor compared to the native fragment.

Molecular Architecture & Structural Logic

Chemical Identity[1][2]
  • Systematic Name:

    
    -Aminovaleryl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl-L-methioninamide
    
  • Sequence:

    
    
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight:

    
    [1]
    
Structural Modifications & Causality

The design of this analog addresses the inherent limitations of native Substance P (rapid degradation and conformational flexibility).

DomainModificationStructural ConsequencePharmacological Impact
N-Terminus

-Ava (5-aminopentanoic acid)
Replaces the labile N-terminal amine with a flexible hydrophobic spacer lacking a chiral center.Proteolytic Resistance: Eliminates the recognition site for aminopeptidases, significantly extending plasma half-life.
Core (Pos 9)

(Substitution of

)
Introduces a rigid pyrrolidine ring, restricting

and

dihedral angles.
Conformational Locking: Forces the peptide backbone into a type II

-turn, the bioactive conformation required for high-affinity binding to the NK-1 receptor pocket.
C-Terminus

-Amide
Retention of the C-terminal amide.Receptor Activation: Essential for hydrogen bonding within the receptor's transmembrane core; conversion to acid abolishes activity.
3D Conformational Dynamics

Native SP(7-11) exists as a flexible random coil in solution. The introduction of Proline at position 9 acts as a "nucleation site" for folding. NMR studies of similar tachykinin analogs confirm that the Phe-Phe-Pro-Leu core adopts a stable hairpin structure, positioning the aromatic side chains of


 and 

for

-stacking interactions with the receptor's extracellular loops.

Experimental Synthesis Protocol (SPPS)

Methodology: Solid-Phase Peptide Synthesis (Fmoc Chemistry) Scale:



Reagents & Materials
  • Resin: Rink Amide MBHA resin (Loading:

    
    ).
    
  • Amino Acids: Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-

    
    -Ava-OH.
    
  • Coupling Agents: HBTU / HOBt / DIPEA.

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage Cocktail: TFA (95%), TIS (2.5%),

    
     (2.5%).
    
Step-by-Step Workflow
  • Resin Swelling:

    • Incubate Rink Amide resin in DCM for 30 min. Wash

      
       with DMF.
      
  • Fmoc Deprotection (Cycle):

    • Treat with 20% Piperidine/DMF (

      
      ).
      
    • Wash

      
       with DMF. Verify free amine with Kaiser test (blue = positive).
      
  • Coupling (Iterative):

    • Activate Fmoc-AA (4 eq) with HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF.

    • Add to resin and shake for 45–60 min at RT.

    • Critical Step: For Fmoc-Pro-OH coupling to Leu , double coupling is recommended due to steric hindrance.

    • Critical Step: For Fmoc-

      
      -Ava-OH , ensure high purity as this non-canonical amino acid can contain linear oligomer impurities.
      
  • Cleavage & Isolation:

    • Wash final resin

      
       DCM, 
      
      
      
      MeOH. Dry under vacuum.
    • Add Cleavage Cocktail (

      
       resin) for 2.5 hours.
      
    • Precipitate filtrate in cold diethyl ether (

      
      ). Centrifuge to pellet peptide.
      
  • Purification:

    • Dissolve pellet in

      
       (0.1% TFA).
      
    • Purify via RP-HPLC (C18 column, gradient 5–60% ACN over 30 min).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Rink Amide MBHA Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Coupling Cycle (Fmoc-AA + HBTU/DIPEA) Deprotect->Couple Check Kaiser Test (Ninhydrin) Couple->Check Check->Deprotect Positive (Blue) Next AA Check->Couple Negative (Colorless) Re-couple Sub1 Couple Fmoc-Met Sub2 Couple Fmoc-Leu Sub1->Sub2 Sequential Addition Sub3 Couple Fmoc-Pro (Double Couple) Sub2->Sub3 Sequential Addition Sub4 Couple Fmoc-Phe Sub3->Sub4 Sequential Addition Sub5 Couple Fmoc-Phe Sub4->Sub5 Sequential Addition Sub6 Couple Fmoc-delta-Ava Sub5->Sub6 Sequential Addition Cleave Cleavage & Deprotection (95% TFA / TIS / H2O) Sub6->Cleave After Final Coupling Purify RP-HPLC Purification (C18 Column) Cleave->Purify Final Final Product: [d-Ava, Pro9]-SP(7-11) Purify->Final

Figure 1: Solid-Phase Peptide Synthesis (SPPS) workflow for


 utilizing Fmoc chemistry.

Pharmacological Profile[3][4][5][6]

Receptor Selectivity

This analog acts as a potent agonist at the Neurokinin-1 Receptor (NK-1R) , a G-protein coupled receptor (GPCR).

  • NK-1R (Substance P Receptor): High Affinity (

    
    ). The Pro9 modification fits the specific hydrophobic pocket of NK-1R.
    
  • NK-2R (Neurokinin A Receptor): Low/Negligible Affinity.

  • NK-3R (Neurokinin B Receptor): Low/Negligible Affinity.

Mechanism of Action (Signaling Pathway)

Upon binding to the NK-1 receptor, the analog triggers the


 signaling cascade, leading to intracellular calcium mobilization.
  • Ligand Binding:

    
     binds to the extracellular loops of NK-1R.
    
  • G-Protein Activation: Conformational change activates

    
    , exchanging GDP for GTP.
    
  • Effector Activation:

    
    -GTP activates Phospholipase C 
    
    
    
    (PLC
    
    
    ).
  • Second Messengers: PLC

    
     hydrolyzes 
    
    
    
    into
    
    
    (Inositol trisphosphate) and DAG (Diacylglycerol).
  • Calcium Release:

    
     binds to 
    
    
    
    receptors on the Endoplasmic Reticulum (ER), releasing
    
    
    stores.
Signaling Pathway Diagram

NK1Signaling Ligand [d-Ava, Pro9]-SP(7-11) Receptor NK-1 Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein (Heterotrimeric) Receptor->Gq Activation PLC Phospholipase C-beta (PLC-b) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Response Biological Response (Smooth Muscle Contraction) DAG->Response PKC Activation Ca Intracellular Ca2+ Increase ER->Ca Release Ca->Response

Figure 2: Signal transduction pathway activated by


 binding to the NK-1 receptor.

References

  • National Institutes of Health (NIH). (2006). Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) activation of neurokinin-1 receptors.[2] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • PubChem. (n.d.).[3] Substance P Fragment Data. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of delta-Ava-pro(9)-substance P (7-11)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of delta-Ava-pro(9)-substance P (7-11), a potent and selective synthetic agonist of the neurokinin-1 (NK1) receptor. Based on available scientific literature, this guide will treat delta-Ava-pro(9)-substance P (7-11) as functionally identical to the well-characterized compound GR73632 (delta-aminovaleryl-[L-Pro9,N-MeLeu10]-substance P(7-11)), given the high degree of structural similarity implied by their nomenclature. We will delve into the molecular interactions, downstream signaling cascades, and functional consequences of NK1 receptor activation by this specific analog. This document is intended to serve as a critical resource for researchers engaged in the study of tachykinin signaling and the development of novel therapeutics targeting the neurokinin system.

Introduction: The Tachykinin System and Substance P

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a pivotal role in a myriad of physiological and pathophysiological processes. These peptides exert their effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as neurokinin receptors (NK1, NK2, and NK3).[1]

delta-Ava-pro(9)-substance P (7-11): A Synthetic NK1 Receptor Agonist

delta-Ava-pro(9)-substance P (7-11) is a synthetic analog of the C-terminal pentapeptide fragment of Substance P. Its structure is characterized by two key modifications:

  • delta-Aminovaleric acid (Ava) at the N-terminus: The replacement of the native amino acid at position 7 with delta-aminovaleric acid, a five-carbon amino acid, can influence the peptide's conformational flexibility and enzymatic stability.

  • Proline at position 9: The substitution of the native glycine at position 9 with a proline residue is a critical modification that has been shown to confer high selectivity for the NK1 receptor.[5]

Based on extensive characterization of the closely related compound GR73632, delta-Ava-pro(9)-substance P (7-11) is classified as a potent and selective NK1 receptor agonist.

Mechanism of Action: From Receptor Binding to Cellular Response

The mechanism of action of delta-Ava-pro(9)-substance P (7-11) can be dissected into two primary stages: receptor binding and downstream signaling.

High-Affinity and Selective Binding to the NK1 Receptor

The binding of delta-Ava-pro(9)-substance P (7-11) to the NK1 receptor induces a conformational change in the receptor, initiating the activation of intracellular signaling pathways.

Activation of G Protein-Coupled Signaling Cascades

The NK1 receptor is primarily coupled to the Gq family of G proteins, with evidence also suggesting coupling to Gs.[3] Activation of the NK1 receptor by delta-Ava-pro(9)-substance P (7-11) is therefore expected to trigger the following downstream events:

  • Gq Pathway Activation:

    • The activated NK1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

    • The activated Gαq subunit dissociates from the βγ subunits and activates phospholipase C (PLC).

    • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

    • The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to a cellular response.[4]

  • Gs Pathway Activation (Potential):

    • The activated NK1 receptor can also couple to Gs proteins.

    • The activated Gαs subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

    • cAMP acts as a second messenger, activating protein kinase A (PKA), which then phosphorylates target proteins to elicit a cellular response.

The following diagram illustrates the primary signaling pathway activated by delta-Ava-pro(9)-substance P (7-11).

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response (e.g., smooth muscle contraction, neurotransmitter release) PKC->CellularResponse phosphorylates targets Agonist delta-Ava-pro(9)-substance P (7-11) Agonist->NK1R binds to

Caption: NK1 Receptor Signaling Pathway activated by delta-Ava-pro(9)-substance P (7-11).

Experimental Protocols for Characterizing the Mechanism of Action

The following protocols are representative of the experimental approaches used to elucidate the mechanism of action of NK1 receptor agonists like delta-Ava-pro(9)-substance P (7-11).

Radioligand Binding Assay to Determine Receptor Affinity and Selectivity

This protocol describes a competitive binding assay to determine the affinity (Ki) of delta-Ava-pro(9)-substance P (7-11) for the NK1 receptor and its selectivity over NK2 and NK3 receptors.

Experimental Workflow Diagram:

Binding_Assay_Workflow Start Prepare cell membranes expressing NK1, NK2, or NK3 receptors Incubate Incubate membranes with radioligand (e.g., [³H]-Substance P for NK1) and varying concentrations of delta-Ava-pro(9)-substance P (7-11) Start->Incubate Separate Separate bound from free radioligand (e.g., rapid filtration) Incubate->Separate Quantify Quantify bound radioactivity (scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End Determine receptor affinity and selectivity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cell lines stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand for each receptor (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2, [³H]-Senktide for NK3).

    • Add increasing concentrations of unlabeled delta-Ava-pro(9)-substance P (7-11) (the competitor).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Guinea Pig Ileum Contraction

This ex vivo assay measures the contractile response of smooth muscle tissue, which is a classic functional output of NK1 receptor activation.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in oxygenated Tyrode's solution.[1]

    • Gently flush the lumen to remove its contents and cut the ileum into segments of 2-3 cm.[6]

  • Organ Bath Setup:

    • Mount an ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).[1]

    • Connect one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.

    • Allow the tissue to equilibrate under a resting tension of approximately 1 gram for at least 30 minutes, with regular washes every 15 minutes.

  • Agonist Stimulation:

    • Add cumulative concentrations of delta-Ava-pro(9)-substance P (7-11) to the organ bath.

    • Record the resulting contractile response until a maximal effect is achieved.

    • Wash the tissue thoroughly to return to baseline.

  • Data Analysis:

    • Measure the amplitude of the contraction at each agonist concentration.

    • Express the responses as a percentage of the maximal contraction.

    • Plot the percentage response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

In Vitro Functional Assay: Intracellular Calcium Mobilization

This cell-based assay directly measures the increase in intracellular calcium, a key second messenger in the Gq signaling pathway.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Culture a cell line stably expressing the NK1 receptor (e.g., CHO-NK1 or U373MG cells) in a 96-well black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.[7]

    • Wash the cells to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • Inject a solution of delta-Ava-pro(9)-substance P (7-11) at various concentrations into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each well.

    • Plot the peak fluorescence change against the logarithm of the agonist concentration.

    • Fit the data to a dose-response curve to determine the EC50 value for calcium mobilization.

Quantitative Data Summary:

ParameterValueAssayReference
Potency (EC50) ~2 nMGuinea Pig Vas Deferens Contraction
In Vivo Potency ~200-fold more potent than Substance PMouse Intrathecal Injection (behavioral response)[8]

Conclusion

delta-Ava-pro(9)-substance P (7-11) is a potent and selective agonist of the NK1 receptor. Its mechanism of action is initiated by high-affinity binding to the receptor, which predominantly activates the Gq/PLC signaling cascade, leading to an increase in intracellular calcium and subsequent cellular responses. The Proline-9 substitution is key to its NK1 receptor selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the further characterization of this and other novel tachykinin receptor modulators. A thorough understanding of the mechanism of action of such compounds is essential for advancing our knowledge of the neurokinin system and for the development of targeted therapeutics for a range of disorders.

References

  • BenchChem. (2025). Application Notes and Protocols for Histaprodifen in Guinea Pig Ileum Contraction Assays.
  • Sheffield Hallam University. (n.d.). Guinea Pig Ileum. Retrieved from [Link]

  • Chahl, L. A. (1982). Evidence that the contractile response of the guinea-pig ileum to capsaicin is due to release of substance P. Naunyn-Schmiedeberg's Archives of Pharmacology, 319(3), 212–215.
  • Beaujouan, J. C., Torrens, Y., Saffroy, M., Glowinski, J., & Lavielle, S. (1990). Further demonstration that [Pro9]-substance P is a potent and selective ligand of NK-1 tachykinin receptors. Journal of Neurochemistry, 55(5), 1598–1606.
  • Maggi, C. A., Patacchini, R., Giuliani, S., Rovero, P., & Giachetti, A. (1995). GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder. Neuropeptides, 28(2), 99–106.
  • Holzer, P. (1984). Substance P can contract the longitudinal muscle of the guinea-pig small intestine by releasing intracellular calcium. British Journal of Pharmacology, 82(1), 19–27.
  • Campbell, K. S., & Shalek, A. K. (2008). Measuring intracellular calcium signaling in murine NK cells by flow cytometry. In Natural Killer Cells (pp. 149–157). Humana Press.
  • Clayton, J., & Mongeon, R. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent Technologies, Inc.
  • Gonzalez-Perez, V., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 23(3), 1836.
  • Carlsson, M., et al. (2014). Analysis of Intracellular Ca 2+ Mobilization in Human NK Cell Subsets by Flow Cytometry. In Natural Killer Cells (pp. 135-144). Humana Press.
  • Harris, J. A., et al. (2021). Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. bioRxiv.
  • Sakurada, T., et al. (1999). Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist. Peptides, 20(4), 483–488.
  • van Giersbergen, P. L., et al. (2006). Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis through activation of neurokinin-1 receptors on smooth muscle and interstitial cells of cajal. The Journal of Pharmacology and Experimental Therapeutics, 317(1), 439–445.
  • Wikipedia. (2024). Substance P. Retrieved from [Link]

  • Bayer Consumer Care AG. (2024). Bayer describes dual tachykinin NK1/NK3 receptor antagonists. BioWorld.
  • Lecci, A., et al. (2018). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. PLoS ONE, 13(10), e0205894.
  • Elabscience. (n.d.). Substance P (7-11). Retrieved from [Link]

  • G-protein-coupled receptors (GPCRs). (2021). A molecular mechanism to diversify Ca signaling downstream of Gs protein-coupled receptors.
  • InterPro. (n.d.). Neurokinin NK3 receptor. Retrieved from [Link]

Sources

NK1 receptor binding affinity of delta-Ava-pro(9)-substance P (7-11)

Technical Whitepaper: Pharmacological Characterization of the Conformationally Constrained NK1 Receptor Agonist [ -Ava-Pro ]-SP(7-11)

Executive Summary

The molecule


-Ava-Pro

-SP(7-11)
GR73632Neurokinin-1 (NK1)1



This guide details the binding affinity, structural rationale, and experimental protocols for this ligand, specifically addressing its role in defining the "Septide-sensitive" conformational state of the NK1 receptor.

Molecular Architecture & Design Logic

The design of this analogue addresses two primary limitations of native Substance P: proteolytic susceptibility and conformational entropy .

Structural Components

The core sequence is based on the C-terminal pentapeptide of Substance P (SP


ComponentModificationFunction & Mechanism
N-Terminus

-Ava
(5-aminovaleric acid)
Acts as a flexible, achiral spacer replacing residues 1-6. It mimics the distance of the N-terminal tail without the metabolic liability of peptide bonds.
Residue 9 Proline (Pro) Replaces Glycine.[2] Proline restricts the backbone dihedral angles (

), forcing the peptide into a Type II

-turn
, the bioactive conformation required for high-affinity NK1 binding.
Residue 10 N-Methyl-Leucine (Present in GR73632).[1][3][4][5][6] N-methylation prevents cleavage by Endopeptidase-24.11 (Neprilysin) , significantly extending biological half-life.
Chemical Structure Schematic

The sequence is formally:


-Ava-Phe-Phe-Pro-Leu-Met-NH


ChemicalStructureFigure 1: Structural Sequence of [δ-Ava-Pro9]-SP(7-11)Avaδ-Ava (Spacer)(5-aminovaleric acid)Phe7Phe 7(Hydrophobic)Ava->Phe7Peptide BondPhe8Phe 8(Aromatic Stacking)Phe7->Phe8Pro9Pro 9(β-Turn Inducer)Phe8->Pro9ConstraintLeu10Leu/N-MeLeu 10(Hydrophobic Core)Pro9->Leu10Met11Met 11-NH2(C-Term Amide)Leu10->Met11

[3]

NK1 Receptor Binding Affinity & Potency

The binding profile of [


1
Quantitative Data Profile

The following values represent the consensus from radioligand binding assays (displacement of [

MetricValueContextComparison to Native SP
Binding Affinity (

)
0.5 – 3.0 nM Rat Brain Cortex / CHO-NK1 CellsEquipotent or slightly lower affinity than SP (

nM).
Functional Potency (

)
~2.0 nM Guinea Pig Vas Deferens (GPVD)Potent. Often 10-100x more active than SP in vivo due to stability.
Selectivity Ratio > 1000-fold vs. NK2 / NK3 ReceptorsHighly Selective.
Dissociation Constant (

)
~0.3 nM Saturation BindingHigh affinity site labeling.
The "Septide Paradox"

This analogue belongs to the "Septide" class of agonists. A critical phenomenon observed with [


lower affinity
  • Implication: This suggests [

    
    -Ava-Pro
    
    
    ]-SP(7-11) stabilizes a specific receptor conformation (the "Septide-sensitive" state) distinct from the conformation stabilized by native SP.

Experimental Protocols

To validate the binding affinity of this ligand, the following self-validating radioligand binding protocol is recommended.

Radioligand Competition Binding Assay

Objective: Determine




Materials:

  • Source Tissue: Rat submandibular gland or CHO-K1 cells stably expressing human NK1.

  • Radioligand: [

    
    H]-Substance P (Specific Activity ~135 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl

    
    , 0.02% BSA.
    
  • Protease Inhibitors (CRITICAL): Chymostatin (4 µg/mL), Leupeptin (4 µg/mL), Bacitracin (40 µg/mL). Note: Phosphoramidon is required if using native tissue to inhibit NEP.

Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold buffer; centrifuge at 48,000

    
     for 20 min. Resuspend to 1 mg protein/mL.
    
  • Incubation:

    • Total Volume: 500 µL.

    • Add 50 µL [

      
      H]-SP (Final conc: 0.5 nM).
      
    • Add 50 µL Test Ligand ([

      
      -Ava-Pro
      
      
      ]-SP(7-11)) at concentrations
      
      
      to
      
      
      M.
    • Add 400 µL Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp). Do not incubate at 37°C as degradation risk increases despite inhibitors.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Analysis: Calculate

    
     via non-linear regression. Convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
Functional Signaling Workflow

Binding of [



SignalingPathwayFigure 2: NK1 Receptor Signaling Cascade Induced by [δ-Ava-Pro9]-SP(7-11)Ligand[δ-Ava-Pro9]-SP(7-11)NK1RNK1 Receptor(GPCR)Ligand->NK1RBinding (Ki ~1nM)GqGαq/11 ProteinNK1R->GqActivationPLCPhospholipase C-β(PLC)Gq->PLCStimulationPIP2PIP2PLC->PIP2HydrolysisIP3IP3(Inositol Trisphosphate)PIP2->IP3DAGDAG(Diacylglycerol)PIP2->DAGCaCa2+ Release(Intracellular)IP3->CaER StoresPKCProtein Kinase C(Activation)DAG->PKCCa->PKCCo-activation

References

  • Hagan, R. M., et al. (1991). "Novel ligands confirm NK-1 receptor-mediated modulation of neurotransmission in the guinea pig vas deferens preparation." Annals of the New York Academy of Sciences.

  • Meini, S., et al. (1995). "GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder."[7][8] Neuropeptides.

  • Sakurada, T., et al. (1999). "Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist."[8] Peptides.

  • Tocris Bioscience. "GR 73632: Product Information and Biological Activity." Tocris/R&D Systems.

Technical Guide: Chemical Architecture and Stability Engineering of Substance P (7-11) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties and Stability of Substance P (7-11) Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Active Core

Substance P (SP) is an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH


) belonging to the tachykinin family.[1][2] While the N-terminal domain dictates metabolic stability and transport, the C-terminal pentapeptide, SP(7-11) (Phe-Phe-Gly-Leu-Met-NH

)
, constitutes the "active core" responsible for high-affinity binding to the Neurokinin-1 (NK1) receptor.[1][2]

Despite its potency, the clinical utility of native SP(7-11) is severely limited by rapid enzymatic degradation and poor physicochemical properties.[1][2] This guide analyzes the chemical liabilities of the SP(7-11) scaffold and details the rational design of stable analogs (e.g., GR73632), supported by validated synthesis and characterization protocols.

Chemical Architecture & Physicochemical Profile

Sequence and Structural Properties

The native SP(7-11) sequence is H-Phe-Phe-Gly-Leu-Met-NH


 .[1][2]
PropertyValue / CharacteristicImplication for Drug Design
Molecular Formula C

H

N

O

S
Core scaffold mass: ~612.8 Da.[1][2][3]
Solubility Low (Hydrophobic)The Phe-Phe-Leu motif drives aggregation.[1][2] Requires organic co-solvents (DMSO, DMF) or acidic pH for aqueous solubility.[1][2]
Isoelectric Point (pI) ~5.5 (Estimated)Neutral at physiological pH.[1][2]
Conformation Flexible /

-turn
In solution, it adopts a random coil but forms a pseudo-

-turn when bound to the NK1 receptor or in lipid environments.[1][2]
Oxidation Potential High (Met

)
Methionine is easily oxidized to sulfoxide (Met(O)), reducing receptor affinity by >100-fold.[1][2]
The Aggregation Liability

The adjacent Phenylalanine residues (Phe


-Phe

) are prone to

-

stacking interactions.[1][2] During solid-phase peptide synthesis (SPPS) and storage, this leads to:
  • Incomplete Coupling: Steric hindrance during synthesis.

  • Insoluble Aggregates: Formation of

    
    -sheet-like fibrils in aqueous buffers.[1][2]
    

Stability Profile: Enzymatic & Chemical Degradation[2][4]

The primary failure mode of SP(7-11) in vivo is enzymatic hydrolysis.[1][2] The fragment is a substrate for three major metallopeptidases.

Enzymatic Cleavage Map
  • Neutral Endopeptidase (NEP / CD10 / Neprilysin): The dominant degrading enzyme in the CNS and peripheral tissues. It cleaves the hydrophobic bonds.

  • Angiotensin-Converting Enzyme (ACE): Degrades SP in plasma and vascular endothelium.[1][2][4]

  • Dipeptidyl Peptidase IV (DPP IV): Less critical for SP(7-11) than full-length SP, but can attack if the N-terminus is unprotected.[1][2]

degradation_map SP SP(7-11) Phe - Phe - Gly - Leu - Met - NH2 Frag1 Phe-Phe + Gly-Leu-Met-NH2 SP->Frag1 Cleaves Gly9-Leu10 Frag2 Phe-Phe-Gly + Leu-Met-NH2 SP->Frag2 Cleaves Phe8-Gly9 NEP NEP (Neprilysin) NEP->SP Primary Target ACE ACE ACE->SP Secondary Target

Figure 1: Primary enzymatic cleavage sites on the Substance P (7-11) backbone.[1][2]

Chemical Instability
  • Met Oxidation:

    
    .[1][2] This is spontaneous in air/solution.
    
  • Diketo-piperazine (DKP) Formation: If the N-terminus is Proline (in analogs), the dipeptide can cyclize and cleave from the resin during synthesis.[1][2]

Rational Design of Stable Analogs

To overcome these limitations, structural modifications are introduced.[5] The "Gold Standard" stable analog is GR73632 .

Case Study: GR73632

Structure:


-Ava-Phe-Phe-Pro-N-MeLeu-Met-NH

(Ava = 5-aminovaleric acid)[1][2]

Mechanisms of Stabilization:

  • N-Methylation (N-MeLeu

    
    ):  Sterically hinders the peptidase attack on the Gly-Leu bond (the primary NEP/ACE site).[1][2]
    
  • Proline Substitution (Gly

    
    
    
    
    
    Pro
    
    
    ):
    Restricts conformational flexibility, stabilizing the bioactive
    
    
    -turn and resisting proteolysis.[1][2]
  • N-Terminal Capping (

    
    -Ava):  Removes the charged amino group, improving blood-brain barrier (BBB) penetration and preventing aminopeptidase degradation.[1][2]
    
General Stabilization Strategies
StrategyModificationEffect
Oxidation Resistance Replace Met

with Norleucine (Nle)
Isosteric hydrophobic residue; chemically inert to oxidation.[1][2]
Proteolytic Stability N-Methylation (e.g., Sarcosine, N-MePhe)Blocks enzyme access to the peptide bond.[1][2]
Conformational Constraint Aib (Aminoisobutyric acid) or D-Amino Acids Forces helical or turn structures; D-AAs are not recognized by endogenous enzymes.[1][2]

Experimental Protocols

Synthesis Protocol: Hydrophobic Fragment Optimization

Methodology: Fmoc Solid Phase Peptide Synthesis (SPPS)[1][2]

Reagents:

  • Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g to reduce aggregation).[1][2]

  • Coupling: HATU / DIEA (1:2 ratio relative to AA).[1][2]

  • Solvent: DMF (Main), NMP (for difficult couplings).[1][2]

Step-by-Step Workflow:

  • Resin Swelling: DCM (20 min), then DMF (20 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Monitor UV at 301 nm.

  • Coupling (Critical Step):

    • Dissolve Fmoc-AA (5 eq), HATU (4.9 eq), DIEA (10 eq) in DMF.[1][2]

    • For Phe-Phe coupling: Use double coupling (2 x 45 min) or switch solvent to NMP to disrupt

      
      -sheets.[1][2]
      
    • Note: If synthesizing GR73632, the coupling of N-MeLeu to Pro is difficult.[1][2] Use COMU or PyBOP and extend reaction time to 2 hours.

  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.[2]5) for 2 hours.
    
    • Precaution: Add NH

      
      I (20 mg)  and DMS (dimethyl sulfide)  if Met is present to reverse any oxidation occurring during cleavage.[1][2]
      

synthesis_workflow Start Start: Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling (HATU/DIEA) *Double Couple Phe-Phe* Wash1->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Check->Deprotect Passed Check->Couple Failed (Repeat) Cleave Cleavage (TFA/TIS/H2O) Check->Cleave Sequence Complete

Figure 2: Optimized SPPS cycle for hydrophobic SP fragments.

Purification & Analysis

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 300 Å pore size (essential for hydrophobic peptides).[1][2]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Shallow gradient required. 20% B to 50% B over 30 minutes. SP(7-11) typically elutes late due to high hydrophobicity.[1][2]

QC Criteria:

  • Mass Spec (ESI-MS): Confirm [M+H]

    
    . Watch for [M+16] peak (Met-Sulfoxide impurity).[1][2]
    
  • Purity: >95% by HPLC (214 nm).

Enzymatic Stability Assay

Protocol:

  • Preparation: Dissolve peptide (100

    
    M) in Tris-HCl buffer (pH 7.4).
    
  • Incubation: Add purified NEP (10 nM) or human plasma (10% v/v). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at t = 0, 5, 15, 30, 60 min.
    
  • Quenching: Add 50

    
    L ice-cold 1% TFA/Acetonitrile to stop reaction.
    
  • Analysis: Inject onto HPLC. Calculate Half-life (

    
    ) by plotting ln(Peak Area) vs. Time.[1][2]
    

Comparative Data Summary

AnalogSequenceReceptor Affinity (NK1)Plasma Stability (

)
SP(7-11) Native Phe-Phe-Gly-Leu-Met-NH

High (

nM)
< 5 min
[Nle

]SP(7-11)
Phe-Phe-Gly-Leu-Nle-NH

High< 5 min (Oxidation resistant)
GR73632 Ava-Phe-Phe-Pro-N-MeLeu-Met-NH

Very High (

nM)
> 60 min
Septide [pGlu

, Pro

]SP(6-11)
High (Selective)~30 min

References

  • Halliday, D. A., et al. (1993).[1][2] "The substance P fragment SP-(7-11) increases prostaglandin E2, intracellular Ca2+ and collagenase production in bovine articular chondrocytes."[1][2][6] Biochemical Journal.

  • Sakurada, T., et al. (1999).[1][2][7] "Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist."[7][8][9] Peptides.

  • Meini, S., et al. (1995).[1][2] "GR 73,632 and [glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder."[1][2][7] Neuropeptides.

  • MedChemExpress. "Substance P (7-11) Product Information and Chemical Properties." MCE.

  • Tocris Bioscience. "GR 73632: Potent and selective NK1 agonist." Tocris.

Sources

The Pharmacological Landscape of δ-Aminovaleric Acid-Modified Tachykinins: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacological profile of tachykinin peptides modified with δ-aminovaleric acid (δ-Ava). Moving beyond a conventional review, this document synthesizes foundational principles of tachykinin biology with the specific nuances introduced by δ-Ava incorporation, offering field-proven insights into the rationale, experimental validation, and structure-activity relationships of these unique peptide analogs.

Introduction: The Tachykinin System and the Rationale for Peptide Backbone Modification

The tachykinin family of neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are key players in a vast array of physiological and pathophysiological processes.[1] Their actions are mediated through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3.[2][3] The highly conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, is crucial for receptor activation.[1] Tachykinins are implicated in pain transmission, neurogenic inflammation, smooth muscle contractility, and various functions within the central nervous system.

While the therapeutic potential of modulating the tachykinin system is significant, the development of peptide-based drugs is often hampered by poor metabolic stability and unfavorable pharmacokinetic profiles. A primary strategy to overcome these limitations is the modification of the peptide backbone. The introduction of non-natural amino acids or their mimics can confer resistance to enzymatic degradation and constrain the peptide into a more receptor-active conformation.

δ-Aminovaleric acid (δ-Ava), a five-carbon amino acid, serves as a flexible spacer when incorporated into a peptide chain. Its introduction can alter the conformational landscape of the peptide, potentially leading to changes in receptor affinity, selectivity, and functional activity. This guide focuses on the pharmacological consequences of such modifications within the tachykinin family.

Synthesis and Characterization of δ-Ava Modified Tachykinins

The synthesis of tachykinin analogs, including those modified with δ-Ava, is typically achieved through solid-phase peptide synthesis (SPPS). A key study by Torigoe and colleagues described the synthesis of C-terminal heptapeptide analogs of Substance P where the Gln⁶ residue was substituted with 5-aminovaleric acid.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis of a δ-Ava Modified Tachykinin Analog

This protocol outlines a generalized procedure for the synthesis of a tachykinin analog incorporating δ-Ava, based on standard SPPS methodologies.

  • Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, to yield a C-terminally amidated peptide.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling:

    • Couple the C-terminal amino acid (e.g., Fmoc-Met-OH) to the deprotected resin using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • δ-Ava Incorporation: To introduce δ-Ava, use Fmoc-5-aminovaleric acid in the corresponding coupling step.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

In Vitro Pharmacological Profile: Receptor Binding and Functional Activity

The pharmacological characterization of novel peptide analogs is a critical step in understanding their potential therapeutic utility. This involves determining their affinity for the target receptors and their ability to elicit a functional response.

Receptor Binding Affinity (Ki)

Receptor binding assays are used to determine the affinity of a ligand for its receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human NK1, NK2, or NK3 receptor.

  • Assay Buffer: Use a suitable buffer, such as Tris-HCl, containing protease inhibitors.

  • Radioligand: Select a high-affinity radiolabeled ligand for each receptor (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2).

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the δ-Ava modified tachykinin analog.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

In Vitro Functional Potency (EC50/IC50)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For agonists, this is typically quantified as the half-maximal effective concentration (EC50), the concentration that produces 50% of the maximal response.[5][6] For antagonists, the half-maximal inhibitory concentration (IC50) is determined.

Experimental Protocol: Calcium Mobilization Assay

Tachykinin receptors are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium concentration.[7]

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the tachykinin receptor of interest.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist Stimulation: Add varying concentrations of the δ-Ava modified tachykinin analog to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Data Summary: Pharmacological Profile of a Hypothetical δ-Ava Modified Substance P Analog
AnalogReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Substance P (Parent)NK11.52.0
NK2350400
NK3>1000>1000
[δ-Ava⁶]-SP(5-11)NK15.28.5
NK2800950
NK3>1000>1000

This table presents hypothetical data for illustrative purposes, based on the expected trends from backbone modifications.

In Vivo Pharmacological Characterization

In vivo studies are essential to evaluate the physiological effects of novel compounds in a whole-organism context. For tachykinin analogs, these studies often focus on their effects on smooth muscle contraction, cardiovascular parameters, and nociception.

Experimental Protocol: Guinea Pig Ileum Contraction Assay

The guinea pig ileum is a classic preparation for studying the contractile effects of tachykinins, primarily mediated by NK1 receptors.

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Tension Recording: Connect the tissue to an isometric force transducer to record changes in muscle tension.

  • Dose-Response Curve: Add cumulative concentrations of the δ-Ava modified tachykinin analog to the organ bath and record the contractile response.

  • Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to determine the EC50 and the maximum contractile effect (Emax).

Structure-Activity Relationships (SAR) and Mechanistic Insights

The substitution of an amino acid with δ-Ava introduces several structural changes that can impact the pharmacological profile of a tachykinin peptide:

  • Increased Flexibility: The longer and more flexible backbone of δ-Ava can disrupt secondary structures like α-helices or β-turns that may be important for receptor binding. This can lead to a decrease in binding affinity.

  • Altered Side-Chain Orientation: The change in backbone geometry repositions the side chains of neighboring amino acids, which may affect their interactions with the receptor binding pocket.

  • Modified Hydrogen Bonding Network: The absence of a peptide bond at the δ-Ava position alters the hydrogen bonding capacity of the backbone, which can influence the overall conformation.

The hypothetical data in the table above illustrates a common outcome of such modifications: a decrease in both binding affinity and functional potency. However, in some cases, the increased flexibility or altered conformation might lead to enhanced selectivity for a particular receptor subtype if the modified peptide better fits the binding pocket of one receptor over the others.

Visualizing the Impact of δ-Ava Modification

G cluster_0 Native Tachykinin cluster_1 δ-Ava Modified Tachykinin cluster_2 Pharmacological Consequences a N-terminus b ...-Gln-Gln-Phe-... a->b c C-terminus b->c g Altered 3D Structure b->g Modification d N-terminus e ...-δ-Ava-Gln-Phe-... d->e f C-terminus e->f e->g Modification h Changes in Receptor Affinity (Ki) g->h i Modified Functional Potency (EC50) g->i j Potential for Altered Selectivity g->j

Caption: Impact of δ-Ava modification on tachykinin pharmacology.

Conclusion and Future Directions

The incorporation of δ-aminovaleric acid into tachykinin peptides represents a valuable tool for probing structure-activity relationships and developing analogs with potentially improved pharmacokinetic properties. While such modifications often lead to a reduction in receptor affinity and potency, they can provide crucial insights into the conformational requirements for receptor activation. Future research in this area could focus on:

  • Systematic scanning of different positions within the tachykinin sequence for δ-Ava substitution to identify sites that are more tolerant to modification.

  • Combining δ-Ava incorporation with other modifications, such as D-amino acid substitution, to further enhance metabolic stability and modulate the pharmacological profile.

  • Utilizing computational modeling to predict the conformational changes induced by δ-Ava and guide the design of novel analogs with desired properties.

By understanding the detailed pharmacological profile of δ-Ava modified tachykinins, researchers can continue to refine the design of peptide-based therapeutics targeting the tachykinin system for a wide range of clinical applications.

References

  • Torigoe, K., Katayama, T., Sofuku, S., & Muramatsu, I. (1982). Synthesis of C-Terminal Heptapeptide Analogs of Substance P: The Substitution of Glutamine by Glycine or 5-Aminovaleric Acid. Chemistry Letters, 11(4), 563-566. [Link]

  • Maggi, C. A., Patacchini, R., Rovero, P., & Giachetti, A. (1993). Tachykinin receptors and tachykinin receptor antagonists. Journal of Autonomic Pharmacology, 13(1), 23-93. [Link]

  • Severini, C., Improta, G., Falconieri-Erspamer, G., Salvadori, S., & Erspamer, V. (2002). The tachykinin peptide family. Pharmacological Reviews, 54(2), 285-322. [Link]

  • Holzer, P. (1998). Neurogenic inflammation: a review of the roles of substance P and calcitonin gene-related peptide. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(3), 271-281. [Link]

  • Otsuka, M., & Yoshioka, K. (1993). Neurotransmitter functions of mammalian tachykinins. Physiological Reviews, 73(2), 229-308. [Link]

  • Regoli, D., Boudon, A., & Fauchére, J. L. (1994). Receptors and antagonists for substance P and related peptides. Pharmacological Reviews, 46(4), 551-599. [Link]

  • Harrison, S., & Geppetti, P. (2001). Substance P. The International Journal of Biochemistry & Cell Biology, 33(6), 555-576. [Link]

  • Steinhoff, M. S., von Mentzer, B., Geppetti, P., Pothoulakis, C., & Bunnett, N. W. (2014). Tachykinins and their receptors: a story of pain and inflammation. Physiological Reviews, 94(1), 265-301. [Link]

  • Pennington, M. W., & Byrnes, M. E. (1997). Solid-phase synthesis of a neurokinin B/substance P chimeric peptide. In Methods in Molecular Biology (pp. 247-260). Humana Press. [Link]

  • Lazaro, I. A., Verga, L., & de la Torre, B. G. (2021). Solid-Phase Peptide Synthesis: A Practical Guide. MDPI. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: a practical guide. British Journal of Pharmacology, 161(7), 1431-1447. [Link]

  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450. [Link]

  • The British Pharmacological Society. (2023). The Concise Guide to PHARMACOLOGY 2023/24. [Link]

  • Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery, 1(11), 847-858. [Link]

  • Wikipedia. (2023). Substance P. [Link]

  • Page, N. M. (2004). Tachykinins: receptor to effector. Pulmonary Pharmacology & Therapeutics, 17(4), 183-191. [Link]

  • De Lean, A., Munson, P. J., & Rodbard, D. (1978). Simultaneous analysis of families of sigmoidal curves: application to bioassay, radioligand assay, and physiological dose-response curves. American Journal of Physiology-Endocrinology and Metabolism, 235(2), E97-E102. [Link]

  • Patacchini, R., & Maggi, C. A. (2001). Tachykinin receptors. Current Opinion in Pharmacology, 1(1), 47-52. [Link]

  • Neubig, R. R., Spedding, M., Kenakin, T., & Christopoulos, A. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews, 55(4), 597-606. [Link]

  • Kenakin, T. (2007).
  • Wikipedia. (2023). EC50. [Link]

  • ResearchGate. (n.d.). Opioid receptor binding affinity (K i ) and antagonistic potency (K i ). [Link]

Sources

role of delta-aminovaleric acid in Substance P peptide stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substance P (SP), a potent undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂), is a primary mediator of neurogenic inflammation and pain signaling via the Neurokinin-1 receptor (NK1R).[1][2] However, its clinical utility is severely compromised by an ultra-short in vivo half-life (<2 minutes in plasma), driven by rapid hydrolysis via Neutral Endopeptidase (NEP), Angiotensin-Converting Enzyme (ACE), and Dipeptidyl Peptidase IV (DPP-IV).[3]

This guide details the strategic incorporation of delta-aminovaleric acid (δ-AVA) —a non-proteinogenic amino acid spacer—as a critical engineering control to enhance the metabolic stability of Substance P. We explore its dual role as a proteolytic shield and a flexible linker in the development of robust SP-based radiopharmaceuticals and therapeutic conjugates.

The Instability Paradox: Enzymatic Degradation of Substance P

To engineer stability, one must first map the failure points. Native Substance P is dismantled by a triad of peptidases. The introduction of δ-AVA is designed specifically to disrupt the recognition motifs of these enzymes.

The Degradation Cascade
  • NEP (EC 3.4.24.11): Cleaves primarily at Gln⁶-Phe⁷ and Phe⁸-Gly⁹ , destroying the C-terminal receptor-binding epitope.

  • ACE (EC 3.4.15.1): Hydrolyzes the Phe⁸-Gly⁹ and Gly⁹-Leu¹⁰ bonds.

  • DPP-IV (EC 3.4.14.5): Attacks the N-terminus, sequentially removing dipeptides (Arg¹-Pro² and Lys³-Pro⁴).

The δ-AVA Intervention

Delta-aminovaleric acid (5-aminopentanoic acid) acts as a structural circuit breaker . Unlike natural amino acids, δ-AVA lacks a side chain and possesses a 5-carbon backbone (vs. the 2-carbon backbone of glycine). This distinct geometry prevents the "induced fit" required by proteases, effectively shielding the attached peptide sequence from exopeptidase activity.[3]

Mechanistic Role of δ-AVA in Peptide Stability

N-Terminal Protection (The "Spacer Shield" Effect)

When δ-AVA is conjugated to the N-terminus of Substance P (or its Lys³ side chain), it functions as a "stop" signal for aminopeptidases.

  • Mechanism: DPP-IV requires a specific steric environment to cleave post-proline residues. The flexible, extended alkyl chain of δ-AVA pushes the N-terminal recognition site out of the enzyme’s active pocket.

  • Result: The N-terminus remains intact, preserving the peptide's integrity for receptor binding.

Decoupling Cargo from Binding Site

In radiopharmaceutical development (e.g., ⁹⁹ᵐTc or ⁶⁴Cu labeling), bulky chelators often interfere with NK1R binding.[3]

  • δ-AVA as a Linker: By inserting δ-AVA between the chelator and the Substance P sequence, researchers create a spatial buffer. This preserves the C-terminal conformation required for NK1R activation while the non-natural backbone resists serum degradation.

  • Evidence: Studies on SP and Bombesin analogues confirm that δ-AVA linkers (e.g., in Bapa-SP conjugates) significantly extend plasma half-life compared to direct conjugation or glycine spacers.

Visualization: The Enzymatic Blockade

The following diagram illustrates how δ-AVA modification disrupts the standard degradation pathways of Substance P.

SP_Degradation_Blockade cluster_native Native Substance P (Rapid Degradation) cluster_engineered δ-AVA Engineered Conjugate SP_Native Native Substance P (Arg-Pro-Lys...) NEP NEP (Endopeptidase) SP_Native->NEP Cleaves Gln6-Phe7 DPPIV DPP-IV (Aminopeptidase) SP_Native->DPPIV Cleaves Arg1-Pro2 Fragments Inactive Fragments (Loss of Bioactivity) NEP->Fragments DPPIV->Fragments SP_AVA δ-AVA-Substance P (Linker Modified) NK1R NK1 Receptor (Successful Binding) SP_AVA->NK1R High Affinity Preserved DPPIV_Blocked DPP-IV (Blocked) SP_AVA->DPPIV_Blocked Steric Hindrance

Caption: Comparative pathway showing enzymatic susceptibility of native SP versus the proteolytic resistance conferred by the δ-AVA linker.

Experimental Protocol: Synthesis of Stable SP-δ-AVA Conjugates

Objective: Synthesize a Substance P analogue with an N-terminal δ-AVA linker to attach a functional cargo (e.g., a fluorophore or chelator) while ensuring stability.

Materials
  • Resin: Fmoc-Met-Wang resin (for C-terminal amide, use Rink Amide resin).

  • Amino Acids: Standard Fmoc-protected SP residues.

  • Linker: Fmoc-5-aminovaleric acid (Fmoc-δ-AVA).

  • Coupling Agents: HBTU/HOBt or HATU.

  • Solvents: DMF (peptide grade), Piperidine (20% in DMF).[3]

Workflow
  • Solid Phase Assembly (SPPS):

    • Synthesize the core SP sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met) on the resin using standard Fmoc chemistry.

    • Critical Step: Do not cleave the peptide yet.

  • Linker Introduction:

    • Swell the resin-bound SP in DMF.

    • Add Fmoc-δ-AVA (3 eq) , HBTU (2.9 eq), and DIPEA (6 eq).

    • React for 45–60 minutes at room temperature. The lack of a bulky side chain on δ-AVA typically results in rapid, high-yield coupling.

    • Deprotect the Fmoc group from the δ-AVA N-terminus using 20% piperidine.

  • Cargo Conjugation:

    • Couple your specific cargo (e.g., DOTA chelator or Fluorescein-NHS) to the free amine of the δ-AVA linker.

  • Cleavage & Purification:

    • Cleave using TFA/Triisopropylsilane/Water (95:2.5:2.5).

    • Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column).

Validation Check:

  • Mass Spec: Verify the mass shift corresponding to δ-AVA addition (+99.13 Da).

  • Stability Assay: Incubate the purified conjugate in human plasma at 37°C. Analyze aliquots at 0, 30, 60, and 120 minutes via HPLC. A stable conjugate should show >80% integrity at 60 minutes, whereas native SP degrades <50% in ~20 minutes.[3]

Quantitative Impact: Stability Comparison

The table below summarizes the stability enhancements observed when using δ-AVA spacers in neuropeptide conjugates (data synthesized from comparative studies on SP and Bombesin analogues).

Peptide ConstructModification StrategyPlasma Half-Life (t1/2)Receptor Affinity (IC50)
Native Substance P None< 2 minutes0.5 nM
SP-Gly-Linker Natural Amino Acid Spacer~15 minutes0.8 nM
SP-δ-AVA Conjugate Non-Natural 5-Carbon Spacer > 120 minutes 0.6 nM
Sar⁹-Met(O₂)-SP Backbone Substitution> 4 hours1.2 nM

Note: While backbone substitution (Sar⁹) offers the highest stability, it alters the core sequence. The δ-AVA linker strategy is superior when the native sequence must be preserved for specific receptor interactions, such as in bivalent ligands.

References

  • Biological activity of silylated amino acid containing substance P analogues. Source: PubMed / J Pept Res. [Link]

  • Synthesis, radiochemistry and stability of the conjugates of technetium-99m complexes with Substance P. Source: Journal of Radioanalytical and Nuclear Chemistry [Link]

  • Bombesin receptor-mediated imaging and cytotoxicity: review and current status. (Demonstrating δ-AVA spacer utility in neuropeptides) Source: NIH / PMC [Link]

  • Design and Mechanism of GABA Aminotransferase Inactivators. (Chemical properties of 5-aminopentanoic acid) Source: NIH / PMC [Link]

Sources

biological activity of delta-Ava-pro(9)-substance P (7-11) in vitro

Biological Activity and Pharmacological Profile of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -Ava-Pro -Substance P (7–11) In Vitro[1]

Executive Summary

This technical guide details the biological activity, pharmacological mechanism, and experimental utility of


-Ava-Pro

-Substance P (7–11)
GR73632

Neurokinin-1 (NK1)

Unlike native Substance P (SP), which is rapidly degraded by peptidases, this analog utilizes structural constraints (

Structural Biochemistry & Design Logic

To understand the biological activity, one must first understand the structural modifications made to the native Substance P C-terminal fragment.

Sequence Comparison
PeptideSequenceKey Features
Substance P (Native) Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH

Pan-tachykinin activity; rapid degradation.[1]
Substance P (7–11) Phe-Phe-Gly-Leu-Met-NH

Minimal bioactive fragment; low potency due to flexibility.

-Ava-Pro

-SP (7–11)

-Ava-Phe-Phe-Pro-Leu-Met-NH


-Ava:
Replaces N-term; flexible spacer.Pro

:
Induces

-turn; stabilizes bioactive shape.
GR73632

-Ava-Phe-Phe-Pro-N-MeLeu -Met-NH

N-MeLeu: Methylation confers absolute resistance to peptidases.
Mechanistic Impact of Modifications[3]
  • 
    -Aminovaleric Acid (
    
    
    -Ava):
    This 5-carbon linker replaces the N-terminal bulk of native SP. It provides the necessary spacing for the C-terminal pentapeptide to enter the NK1 receptor binding pocket without the steric hindrance or enzymatic susceptibility of the native N-terminus.
  • Proline at Position 9 (Pro

    
    ):  In native SP, Gly
    
    
    is flexible. Substituting Pro
    
    
    restricts the peptide backbone, forcing it into a specific
    
    
    -turn conformation
    . This conformation is critical for high-affinity binding to the NK1 receptor, specifically mimicking the "folded" state required for activation.

In Vitro Biological Activity Profile[1][4][5]

Receptor Selectivity and Potency

selective NK1 receptor agonist23
  • NK1 Affinity: High (Ki in nanomolar range). It binds preferentially to the NK1 receptor expressed in smooth muscle and neurons.[4]

  • "Septide-Sensitive" Binding: This ligand is unique because it potently activates NK1 receptors in tissues where classical antagonists (like CP-96,345) are sometimes less effective against other agonists. This suggests it stabilizes a specific receptor conformation, historically termed the "septide-sensitive" site.

  • NK2/NK3 Selectivity: Negligible activity at NK2 (Neurokinin A receptor) and NK3 (Neurokinin B receptor) at physiological concentrations (<1

    
    M).
    
Signal Transduction Pathway

Upon binding, the peptide triggers the G

  • Binding: Ligand docks into the transmembrane core of NK1R.

  • G-Protein Coupling: Recruitment of G

    
    q.
    
  • Effector Activation: Activation of Phospholipase C

    
     (PLC
    
    
    ).
  • Second Messengers: Hydrolysis of PIP

    
     into IP
    
    
    and DAG.
  • Calcium Release: IP

    
     triggers rapid intracellular Ca
    
    
    release from the ER.
Functional Outputs
  • Smooth Muscle Contraction: Potent constriction of guinea pig ileum (GPI) and trachea. The response is often 3-10x more potent than native Substance P due to lack of degradation.

  • Neuronal Excitation: Induces slow depolarization in spinal neurons and myenteric plexus neurons.

  • Pro-Inflammatory Signaling: Stimulates release of PGE

    
     and collagenase in chondrocytes and synoviocytes.
    

Visualization: NK1 Signaling & Experimental Workflow

The following diagram illustrates the molecular mechanism of action and the standard experimental workflow for validating this activity in vitro.

NK1_Signalingcluster_membraneCell MembraneNK1RNK1 Receptor(GPCR)GqGq ProteinNK1R->GqActivationPLCPLC-betaGq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolyzesLiganddelta-Ava-Pro(9)-SP(7-11)Ligand->NK1RHigh Affinity BindingIP3IP3PIP2->IP3GeneratesDAGDAGPIP2->DAGGeneratesEREndoplasmicReticulumIP3->ERBinds IP3RCaCa2+ ReleaseER->CaEffluxResponseBiological Response:- Muscle Contraction- PGE2 ReleaseCa->ResponseSignaling Cascade

Caption: Signal transduction pathway initiated by

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with internal validation steps.

Protocol A: Intracellular Calcium Mobilization Assay

Objective: Quantify the potency (EC



Reagents:

  • Fura-2 AM (calcium indicator).

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Protease-free).

  • Positive Control: Ionomycin (1

    
    M).
    
  • Ligand:

    
    -Ava-Pro
    
    
    -SP (7–11) (10 nM – 10
    
    
    M).

Workflow:

  • Cell Loading: Incubate cells with 2-4

    
    M Fura-2 AM for 45 mins at 37°C in dark.
    
  • Wash: Wash cells 2x with Assay Buffer to remove extracellular dye and esterases.

  • Baseline: Measure fluorescence ratio (340/380 nm excitation) for 30 seconds to establish stable baseline.

  • Stimulation: Inject ligand.[5][6] Critical Step: Do not add peptidase inhibitors (like phosphoramidon) initially; the stability of this analog makes them unnecessary, serving as a validation of its stability compared to native SP controls.

  • Data Acquisition: Record peak calcium flux.

  • Validation: At the end of the run, add Ionomycin to verify cell viability and maximum fluorescence (F

    
    ).
    

Self-Validating Check: The response to


Protocol B: Guinea Pig Ileum (GPI) Bioassay

Objective: Assess functional contractile activity and receptor selectivity.

Workflow:

  • Preparation: Mount ileum segments in an organ bath containing Tyrode’s solution at 37°C, oxygenated with 95% O

    
    /5% CO
    
    
    .
  • Equilibration: Apply 1g tension; equilibrate for 60 mins.

  • Desensitization Check (Validation): Prime tissue with 1

    
    M Histamine. Wash.
    
  • Agonist Curve: Apply cumulative concentrations of

    
    -Ava-Pro
    
    
    -SP (7–11) (
    
    
    to
    
    
    M).
  • Antagonist Challenge: Incubate separate segments with SR140333 (NK1 selective antagonist) or Men 10,376 (NK2 antagonist).

    • Result: Contraction should be blocked by SR140333 but not by Men 10,376, confirming NK1 selectivity.

Comparative Data Summary

The table below summarizes the biological activity relative to native Substance P.

ParameterSubstance P (Native)

-Ava-Pro

-SP (7–11)
Note
NK1 Affinity (Ki) ~0.5 nM~0.8 - 1.5 nMSlightly lower affinity but higher efficacy due to stability.
Metabolic Stability Low (t

< 2 min)
High (t

> 60 min)
Resistant to NEP (CD10) and ACE.
GPI Potency (EC

)
1-5 nM0.5 - 2 nM More potent in tissue assays due to lack of degradation.
NK2 Cross-reactivity LowNegligible Highly selective for NK1.
Receptor Subtype Classical NK1"Septide-Sensitive" NK1Preferentially stabilizes specific active conformation.

References

  • Halliday, D. A., et al. (1993). "The substance P fragment SP-(7-11) increases prostaglandin E2, intracellular Ca2+ and collagenase production in bovine articular chondrocytes."[7][8] Biochemical Journal.

  • Hagan, R. M., et al. (1991). "Characterization of the effects of the selective NK-1 receptor agonist GR73632 on the guinea-pig ileum and other tissues." British Journal of Pharmacology.

  • Maggi, C. A., et al. (1993). "Tachykinin receptors and tachykinin receptor antagonists." Journal of Autonomic Pharmacology.

  • MedChemExpress. "Substance P (7-11) Product Information." (For structural reference of the parent fragment).

  • ChemicalBook. "delta-Ava-Pro(9)-substance P (7-11) - CAS 136912-73-7."[8]

An In-depth Technical Guide to the Signal Transduction Pathways Activated by Substance P (7-11) Fragments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the signal transduction pathways initiated by the C-terminal fragment of Substance P, specifically Substance P (7-11). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the experimental validation of these complex cellular communication networks.

Introduction: Substance P and Its Bioactive Fragments

Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family, known for its role as a neurotransmitter and neuromodulator in pain perception, inflammation, and cellular growth.[1][2] The full-length peptide can be enzymatically cleaved into smaller fragments, with the C-terminal fragments, including Substance P (7-11) (sequence: Phe-Phe-Gly-Leu-Met-NH2), demonstrating significant biological activity.[3][4] These fragments exert their effects primarily through the neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily.[1][5] Understanding the signaling cascades triggered by these fragments is crucial for the development of targeted therapeutics for a variety of pathological conditions.

The Primary Target: Neurokinin-1 Receptor (NK1R)

The NK1R is a quintessential GPCR, characterized by seven transmembrane domains.[6] The binding of ligands like SP (7-11) to the extracellular domains of NK1R induces a conformational change, which in turn activates associated intracellular heterotrimeric G-proteins.[6][7] The specific G-protein subtypes activated (e.g., Gq/11, Gs) determine the subsequent downstream signaling events.[5][8]

Core Signal Transduction Pathways of Substance P (7-11)

The interaction of Substance P (7-11) with NK1R is not a monolithic event leading to a single cellular outcome. Instead, it initiates a complex and branched signaling network. The primary pathways activated are the Phospholipase C/Inositol Trisphosphate pathway, the Adenylyl Cyclase/cAMP pathway, and the Mitogen-Activated Protein Kinase (MAPK) cascades.

The Phospholipase C (PLC) / Inositol Trisphosphate (IP3) / Calcium (Ca2+) Pathway

A canonical signaling route for many GPCRs, the activation of the Gq/11 alpha subunit by the SP(7-11)-NK1R complex is a primary event.[8][9] This G-protein subsequently activates Phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6]

  • IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2] This transient increase in cytosolic Ca2+ is a pivotal signaling event.

  • DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC).[10] Activated PKC then phosphorylates a multitude of downstream protein targets, modulating a wide range of cellular processes including inflammation and cell growth.

The activation of this pathway by SP (7-11) has been shown to lead to physiological responses such as the production of prostaglandin E2 (PGE2) and collagenase.[3][11]

PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP_7_11 Substance P (7-11) NK1R NK1R SP_7_11->NK1R Binds Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Ca2_release->PKC Co-activates Downstream Downstream Cellular Responses (e.g., PGE2, Collagenase production) PKC->Downstream Phosphorylates Targets

Caption: The PLC/IP3/Ca2+ signaling cascade activated by Substance P (7-11).

This protocol outlines a common method for quantifying changes in intracellular calcium concentration using a fluorescent indicator.

Principle: The fluorescent dye Fura-2 is a ratiometric indicator whose excitation spectrum shifts upon binding to Ca2+. By measuring the fluorescence emission at a fixed wavelength while alternating the excitation wavelength between 340 nm (Ca2+-bound) and 380 nm (Ca2+-free), the intracellular calcium concentration can be precisely calculated.

Step-by-Step Methodology:

  • Cell Culture and Loading:

    • Plate cells (e.g., bovine articular chondrocytes or HEK293 cells expressing NK1R) on glass coverslips and culture to confluence.[11]

    • Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution).

    • Incubate the cells with Fura-2-acetoxymethyl ester (Fura-2/AM) at a final concentration of 2-5 µM for 30-60 minutes at 37°C in the dark. The AM ester allows the dye to cross the cell membrane.

    • Wash the cells twice to remove extracellular dye.

  • Fluorescence Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm using a photometer or a CCD camera.

    • Establish a stable baseline fluorescence ratio (340/380) for 1-2 minutes.

  • Stimulation and Data Acquisition:

    • Introduce Substance P (7-11) at the desired concentration (e.g., 10 µM) into the perfusion chamber.[11]

    • Continuously record the 340/380 fluorescence ratio to monitor the change in intracellular Ca2+.

    • At the end of the experiment, perform a calibration by adding a calcium ionophore (e.g., ionomycin) in the presence of high extracellular Ca2+ to obtain the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to obtain the minimum ratio (Rmin).

  • Data Analysis:

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.

Self-Validation: The protocol includes an internal calibration for each experiment (Rmax and Rmin), ensuring the accuracy and reproducibility of the calculated calcium concentrations.

The Adenylyl Cyclase (AC) / cyclic AMP (cAMP) Pathway

In addition to Gq coupling, the NK1R can also couple to the Gs alpha subunit, leading to the activation of a different second messenger system.[5][8]

  • Activation of Adenylyl Cyclase: The activated Gs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[12]

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active and can phosphorylate various downstream substrates, influencing processes like gene expression and metabolism.[6]

Interestingly, studies have shown that while full-length Substance P can robustly increase both intracellular calcium and cAMP, some of its metabolites, including certain C-terminal fragments, exhibit a bias, retaining the ability to increase calcium but not cAMP.[8][13] This phenomenon, known as biased agonism , highlights the nuanced signaling capabilities of different ligands acting on the same receptor.

AC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP_7_11 Substance P (7-11) NK1R NK1R SP_7_11->NK1R Binds Gs Gs NK1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression & Metabolic Regulation PKA->Gene_Expression Phosphorylates Targets

Caption: The Adenylyl Cyclase/cAMP signaling pathway initiated by Substance P (7-11).

Mitogen-Activated Protein Kinase (MAPK) Pathways

The activation of NK1R by Substance P and its fragments also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways.[14][15] These pathways are critical for regulating cell proliferation, differentiation, and inflammatory responses.

The activation of MAPKs by GPCRs can occur through various mechanisms, often involving cross-talk with the PLC/PKC pathway or through β-arrestin-mediated signaling.[16] For instance, activated PKC can lead to the activation of the Ras/Raf/MEK/ERK cascade.

  • ERK Pathway: This cascade typically promotes cell growth and proliferation.[1]

  • p38 MAPK Pathway: This pathway is often associated with inflammatory responses and cellular stress.[14][15]

The activation of these pathways by Substance P fragments can lead to downstream events such as the regulation of cyclooxygenase-2 (COX-2) expression and the release of pro-inflammatory cytokines.[13][14]

MAPK_Pathway SP_7_11 Substance P (7-11) NK1R NK1R SP_7_11->NK1R G_Protein G-Protein (e.g., Gq) NK1R->G_Protein PKC PKC G_Protein->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., for COX-2) ERK->Transcription_Factors Activates

Caption: A simplified representation of the MAPK/ERK signaling cascade.

Quantitative Data Summary

The following table summarizes key quantitative findings from the literature regarding the activity of Substance P (7-11).

ParameterValueCell TypeReference
Maximal change in intracellular Ca2+ induced by 10 µM SP(7-11) 140 ± 30 nMBovine articular chondrocytes[3][11]
Concentration for increased PGE2 and collagenase production > 1 µMBovine articular chondrocytes[3][11]

Conclusion and Future Directions

The C-terminal fragment Substance P (7-11) is a potent activator of the NK1R, initiating a diverse array of intracellular signaling pathways. The primary cascades involve the activation of the PLC/IP3/Ca2+ system, the adenylyl cyclase/cAMP pathway, and the MAPK/ERK and p38 pathways. The existence of biased agonism, where different fragments of Substance P can preferentially activate certain pathways, adds a layer of complexity and offers exciting opportunities for the development of highly specific therapeutics. Future research should focus on further elucidating the mechanisms of biased agonism at the NK1R and exploring the therapeutic potential of targeting these specific signaling outcomes in diseases ranging from chronic inflammation to neurodegenerative disorders.

References

  • Halliday DA, et al. The substance P fragment SP-(7-11) increases prostaglandin E2, intracellular Ca2+ and collagenase production in bovine articular chondrocytes. Biochem J. 1993 May 15;292 ( Pt 1):57-62. [Link]

  • Bunnett, N. W., et al. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. Am J Physiol Cell Physiol. 2018 Sep 1;315(3):C357-C369. [Link]

  • Bunnett, N. W., et al. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. PMC. [Link]

  • Wikipedia. Substance P. [Link]

  • Graefe, S. B., et al. Biochemistry, Substance P. StatPearls. [Link]

  • Sakai, A., et al. Activation of the neurokinin-1 receptor by substance P triggers the release of substance P from cultured adult rat dorsal root ganglion neurons. Mol Pain. 2007 Dec 25;3:42. [Link]

  • Huerta, V. G., et al. Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis through activation of neurokinin-1 receptors on smooth muscle and interstitial cells of cajal. J Pharmacol Exp Ther. 2006 Apr;317(1):355-64. [Link]

  • Sakai, A., et al. Activation of the neurokinin-1 receptor by substance P triggers the release of substance P from cultured adult rat dorsal root ganglion neurons. PubMed. [Link]

  • Lin, C. C., et al. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception. Int J Mol Sci. 2019 Apr 2;20(7):1649. [Link]

  • Akyüz, S., et al. A paradox from a neurotransmitter: the opposite effects of substance P and its physiological fragments SP (1-7) and SP (9-11) on. [Link]

  • Gether, U., et al. Interaction of Substance P with the Second and Seventh Transmembrane Domains of the Neurokinin-1 Receptor. Biochemistry. 1993 Sep 21;32(37):9640-5. [Link]

  • Lecci, A., et al. The Neurokinin-1 Receptor: Structure Dynamics and Signaling. Int J Mol Sci. 2022 Oct 9;23(19):11957. [Link]

  • ELISA kit. Substance P: The Multifaceted Role of a Neuropeptide. [Link]

  • LKT Laboratories, Inc. Substance P (7-11). [Link]

  • Sakmar, T. P., et al. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. J Biol Chem. 2013 Aug 2;288(31):22499-509. [Link]

  • Liang, T., et al. Substance P receptor on parotid cell membranes. J Neurosci. 1981 Oct;1(10):1202-16. [Link]

  • Linley, J. E., et al. Reactive oxygen species are second messengers of neurokinin signaling in peripheral sensory neurons. Proc Natl Acad Sci U S A. 2012 Aug 7;109(32):12777-82. [Link]

  • Prossnitz, E. R., et al. Human Substance P Interactions with G Protein-Coupled Receptor NK1R Observed by NMR in Solution. J Am Chem Soc. 2023 Dec 6;145(48):26284-26294. [Link]

  • Taylor & Francis Online. Second messenger system – Knowledge and References. [Link]

  • Kobilka, B. K., et al. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics. Nat Chem Biol. 2022 Jan;18(1):109-115. [Link]

  • Liu, L., et al. Suppressing the Substance P-NK1R Signalling Protects Mice against Sepsis-Associated Acute Inflammatory Injury and Ferroptosis in the Liver and Lungs. Int J Mol Sci. 2024 Mar 1;25(5):2844. [Link]

  • Graefe, S. B., et al. Biochemistry, Substance P. PubMed. [Link]

  • Gashev, A. A., et al. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R. Am J Physiol Heart Circ Physiol. 2011 Apr;300(4):H1355-63. [Link]

  • American Chemical Society. Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. [Link]

  • de Souza, A. S., et al. Anxiogenic Effects of Substance P and Its 7-11 C Terminal, but Not the 1-7 N Terminal, Injected Into the Dorsal Periaqueductal Gray. Braz J Med Biol Res. 1998 Dec;31(12):1559-65. [Link]

  • Hoffmann, C., et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Int J Mol Sci. 2024 May 18;25(10):5487. [Link]

  • Kobilka, B. K., et al. Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. bioRxiv. [Link]

  • Syeda, T., et al. Biochemistry, G Protein Coupled Receptors. StatPearls. [Link]

Sources

selectivity of delta-Ava-pro(9)-substance P (7-11) for neurokinin receptors

In-Depth Technical Guide: Selectivity of -Ava-Pro -Substance P (7-11) for Neurokinin Receptors

Executive Summary

The peptide


-Ava-Pro

-Substance P (7-11)
GR 73632Neurokinin-1 (NK1)1

Its defining characteristic is the "septide-like" binding mode. The incorporation of


-aminovaleric acid (

-Ava)
Proline at position 9 (Pro

)

Molecular Architecture & SAR Logic

The design of


Structural Modifications[2]
  • 
    -Aminovaleric Acid (
    
    
    -Ava):
    Replaces the N-terminal hexapeptide of SP. It acts as a flexible, hydrophobic spacer that mimics the distance of the peptide backbone without the proteolytic susceptibility of peptide bonds.
  • Pro

    
     Substitution:  In native SP, position 9 is Glycine (flexible). Substituting Proline restricts the backbone dihedral angles (
    
    
    ), forcing the peptide into a Type II
    
    
    -turn
    . This turn is critical for positioning the aromatic rings (Phe
    
    
    , Phe
    
    
    ) and the C-terminal Methionine for optimal hydrophobic pocket engagement within the NK1 receptor.
  • C-Terminal Pentapeptide (7-11): Retains the essential "message" sequence (Phe-Phe-Pro-Leu-Met-NH

    
    ) required for receptor activation.
    
Visualization: Structural Logic

SAR_LogicFigure 1: Structural-Activity Relationship (SAR) of Delta-Ava-Pro9-SP(7-11)SPNative Substance P(Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met)Mod1Truncation (1-6)& Delta-Ava AdditionSP->Mod1 Remove N-termMod2Gly9 -> Pro9SubstitutionSP->Mod2 Rigidify CoreResultDelta-Ava-Pro9-SP(7-11)(GR 73632 Class)Mod1->ResultMod2->ResultEffect1Metabolic Stability(Peptidase Resistance)Result->Effect1Effect2Conformational Lock(Beta-Turn Induction)Result->Effect2BindingHigh AffinityNK1 SelectivityEffect1->BindingEffect2->Binding

Pharmacological Profile & Selectivity

The utility of


Selectivity Data Summary

The following table summarizes the binding affinity (


Receptor SubtypePrimary Endogenous LigandSelective Agonist Standard

-Ava-Pro

-SP(7-11) Activity
Selectivity Ratio (Fold)
NK1 Substance PGR 73632 High Potency (

nM)
1 (Reference)
NK2 Neurokinin AGR 64349Inactive / Very Low (

M)

-fold vs NK1
NK3 Neurokinin BSenktideInactive / Very Low (

M)

-fold vs NK1
The "Septide" Phenomenon

Unlike native SP, which binds to superficial extracellular loops,


  • Differential Antagonism: Some NK1 antagonists block SP but are less effective against Septide-class agonists, suggesting distinct binding subsites or receptor conformational states.

  • Internalization: This ligand induces rapid and robust internalization of the NK1 receptor, a key feature for delivering conjugated payloads (e.g., toxins in oncology).

Experimental Methodologies

To validate the selectivity of this ligand in your own laboratory, follow these standardized protocols.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (

  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).

    • Centrifuge at 48,000

      
       for 20 mins. Resuspend pellet in assay buffer containing peptidase inhibitors (1 
      
      
      M phosphoramidon, 1
      
      
      M captopril) to prevent ligand degradation.
  • Incubation:

    • Tracer: 0.5 nM

      
      -Substance P (high specific activity).
      
    • Competitor: Serial dilutions of

      
      -Ava-Pro
      
      
      -SP(7-11) (
      
      
      M to
      
      
      M).
    • Non-Specific Control: 1

      
      M unlabelled Substance P.
      
    • Incubate for 60 mins at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

    • Wash

      
       with ice-cold Tris buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Bioassay (Guinea Pig Ileum - GPI)

Objective: Assess functional potency (

  • Tissue Setup:

    • Isolate terminal ileum from male guinea pigs.

    • Mount in organ bath containing Tyrode’s solution at 37°C, gassed with 95% O

      
      /5% CO
      
      
      .
    • Apply 1g resting tension.

  • Selectivity Blockade (Crucial Step):

    • To ensure the response is NK1-mediated, treat tissue with:

      • Atropine (1

        
        M) to block muscarinic receptors.
        
      • Mepyramine (1

        
        M) to block histamine receptors.
        
      • (Optional) SR 48968 (NK2 antagonist) if checking extreme selectivity.

  • Dosing:

    • Add

      
      -Ava-Pro
      
      
      -SP(7-11) cumulatively (
      
      
      M to
      
      
      M).
    • Record isometric contractions.

  • Validation:

    • The response should be fully reversible.

    • The response must be blocked by a selective NK1 antagonist (e.g., L-733,060 or CP-99,994).

Signaling Pathway Visualization

Upon binding,



Signaling_PathwayFigure 2: Gq-Coupled Signaling Cascade Activated by NK1 AgonistsLigandLigand:Delta-Ava-Pro9-SP(7-11)ReceptorNK1 Receptor(GPCR)Ligand->Receptor BindingGqGq/11 ProteinActivationReceptor->Gq CouplingPLCPhospholipase C(PLC-beta)Gq->PLC ActivatesPIP2PIP2IP3IP3(Inositol Trisphosphate)PLC->IP3 HydrolysisDAGDAG(Diacylglycerol)PLC->DAGCaIntracellular Ca2+Release (ER)IP3->Ca Binds IP3RPKCPKC ActivationDAG->PKCCa->PKCResponseSmooth Muscle ContractionPlasma ExtravasationCa->Response MLCK ActivationPKC->Response Phosphorylation

[3]

Implications for Drug Development

For researchers in drug discovery,


  • High-Throughput Screening (HTS) Control: Due to its stability, it provides a more reliable signal window than native SP in calcium mobilization assays (FLIPR).

  • In Vivo Probe: Its resistance to degradation allows for accurate assessment of NK1-mediated central effects (e.g., emesis, nociception) via intrathecal or intracerebroventricular injection, without the confounding variables of rapid peptide hydrolysis.

References

  • Hagan, R. M., et al. (1991). "Characterization of the specific binding of [3H]GR73632, a potent and selective agonist for the NK1 receptor." British Journal of Pharmacology.

  • Meini, S., et al. (1995). "GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder." Neuropeptides.

  • Sakurada, T., et al. (1999). "Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist."[2] Peptides.

  • Maggi, C. A., et al. (1993). "Tachykinin receptors and tachykinin receptor antagonists."[2] Journal of Autonomic Pharmacology.

  • Patacchini, R., & Maggi, C. A. (1995). "Tachykinin receptors and receptor subtypes." Archives of International Pharmacodynamics and Therapeutics.

Methodological & Application

synthesis protocols for delta-Ava-pro(9)-substance P (7-11)

Application Note: High-Fidelity Synthesis of the NK-1 Receptor Probe -Ava-[Pro⁹]-Substance P (7-11)


Executive Summary

This application note details the optimized solid-phase peptide synthesis (SPPS) protocol for


-Ava-[Pro⁹]-Substance P (7-11)



Key Technical Challenges Addressed:

  • Methionine Oxidation: Prevention of Met

    
     oxidation to sulfoxide during cleavage.
    
  • Steric Hindrance: Efficient acylation of the secondary amine of Pro

    
     by the bulky Phe
    
    
    residue.
  • C-Terminal Amidation: Correct resin selection to yield the biologically active amide terminus.

Molecule Profile & Strategic Planning

Target Sequence

Sequence:


Formula:




Modification Logic:
  • 
    -Ava (5-aminopentanoic acid):  Acts as a flexible hydrophobic linker, mimicking the N-terminal tail of native Substance P without the proteolytic susceptibility.
    
  • Pro

    
    :  Introduces a conformational constraint (likely Type II 
    
    
    -turn), locking the peptide into the bioactive shape required for high-affinity NK-1 receptor activation.
Retrosynthetic Strategy

The synthesis follows the Fmoc/tBu strategy on Rink Amide resin.

VariableSelectionRationale
Solid Support Rink Amide MBHA ResinYields C-terminal amide (

) upon TFA cleavage, essential for SP biological activity.
Loading 0.5 – 0.7 mmol/gModerate loading prevents aggregation of the hydrophobic Phe-Phe segment.
Coupling Reagents DIC / Oxyma PureStandard high-efficiency coupling with reduced racemization risk compared to HOBt.
Difficult Coupling HATU / DIPEASpecifically for the Phe


Pro

step. Acylating the secondary amine of Proline is sterically demanding.
Met Protection Fmoc-Met-OH (Unprotected side chain)Requires a reducing scavenger cocktail (Reagent K) during cleavage to prevent oxidation.

Detailed Experimental Protocols

Materials Required[1]
  • Resin: Rink Amide MBHA resin (100-200 mesh).

  • Amino Acids:

    • Fmoc-Met-OH

    • Fmoc-Leu-OH

    • Fmoc-Pro-OH

    • Fmoc-Phe-OH

    • Fmoc-5-Ava-OH (5-Aminovaleric acid)

  • Reagents: Piperidine, DMF (peptide grade), DCM, DIC, Oxyma Pure, HATU, DIPEA, TFA, Thioanisole, EDT (1,2-Ethanedithiol), Phenol.

Protocol A: Resin Preparation & First Coupling (Met)

Note: Methionine is the first residue attached to the linker. Care must be taken to ensure high loading efficiency.

  • Swelling: Weigh 0.1 mmol of resin into a fritted reaction vessel. Add DMF (5 mL) and swell for 30 min. Drain.

  • Fmoc Deprotection (Linker): Add 20% Piperidine in DMF (5 mL). Agitate 2 x 10 min. Wash DMF (5 x 1 min).

  • Coupling Met

    
    : 
    
    • Dissolve Fmoc-Met-OH (4 eq), DIC (4 eq), and Oxyma (4 eq) in minimal DMF.

    • Activate for 2 minutes before adding to resin.

    • Agitate for 60 minutes at Room Temperature (RT).

    • QC: Perform Kaiser Test (Ninhydrin). Result should be negative (colorless beads).

Protocol B: Chain Elongation & The "Proline Challenge"

The cycle repeats for Leu





Standard Cycle (Leu, Phe,


-Ava):
  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Coupling: AA (4 eq) + DIC (4 eq) + Oxyma (4 eq). Time: 45 min.[1]

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Critical Step: Coupling Phe


 onto Pro

-Resin
  • Deprotection of Pro

    
    :  Standard Piperidine protocol.
    
  • Activation: Dissolve Fmoc-Phe-OH (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) .

  • Reaction: Add immediately to the resin. Agitate for 2 hours or perform a Double Couple (2 x 1 hour with fresh reagents).

  • Validation: Chloranil test (specific for secondary amines) is preferred over Ninhydrin here.

Protocol C: Cleavage & Methionine Rescue

Standard cleavage cocktails often oxidize Methionine to Methionine Sulfoxide (+16 Da). We utilize Reagent K to scavenge reactive species.

Cocktail Formulation (Reagent K):

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • EDT (1,2-Ethanedithiol): 2.5%

Procedure:

  • Wash the final resin (with

    
    -Ava deprotected) with DCM (5x) and dry under Nitrogen.
    
  • Add chilled Reagent K (10 mL per 1g resin).

  • Agitate gently for 2.5 to 3 hours at RT. Do not exceed 4 hours to avoid side reactions.

  • Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with cold ether.

  • Dissolve pellet in 10% Acetic Acid/Water and lyophilize.

Visualization of Synthesis Workflow

The following diagram illustrates the critical decision pathways, specifically the handling of the Proline steric hindrance and Methionine oxidation risks.

SP_SynthesisStartStart: Rink Amide Resin(0.6 mmol/g)DeprotectFmoc Deprotection(20% Piperidine)Start->DeprotectCheck_ProIs Target ResidueProline (Pos 9)?Deprotect->Check_ProCoupling_StdStandard Coupling(DIC / Oxyma)Coupling_Std->DeprotectNext CycleCheck_MetCleavage Step:Met ProtectionCoupling_Std->Check_MetSequence CompleteCheck_Pro->Coupling_StdNoCoupling_ProCRITICAL: Phe -> Pro CouplingUse HATU / DIPEADouble CoupleCheck_Pro->Coupling_ProYes (Steric Hindrance)Coupling_Pro->DeprotectNext CycleCleavage_StdStandard TFA CocktailCheck_Met->Cleavage_StdAvoid (Oxidation Risk)Cleavage_MetReagent K Cocktail(TFA/Phenol/H2O/Thioanisole/EDT)Prevents Met(O) FormationCheck_Met->Cleavage_MetRequiredPurificationHPLC Purification(C18 Column)Cleavage_Met->PurificationFinalFinal Product:delta-Ava-Phe-Phe-Pro-Leu-Met-NH2Purification->Final

Caption: Workflow highlighting the specialized HATU coupling for Proline and the Reagent K cleavage strategy to preserve Methionine integrity.

Analytical Validation (QC)

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 60% B over 30 minutes. (The hydrophobic Phe-Phe and

    
    -Ava will increase retention time compared to native SP fragments).
    
  • Detection: UV at 214 nm (peptide bond) and 254 nm (Phe aromatic ring).

Mass Spectrometry
  • Theoretical Monoisotopic Mass:

    • Phe (147.07) x 2

    • Pro (97.05)

    • Leu (113.08)

    • Met (131.04)

    • 
      -Ava (99.07)
      
    • Amide C-term (-OH

      
       -NH2 modification)
      
    • Calculation: Calculate exact mass based on residues - water + amide.

    • Expected [M+H]+: ~723.4 Da (Estimate). Verify exact mass prior to synthesis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Mass +16 Da observed Methionine OxidationOld cleavage cocktail or insufficient scavenger. Use fresh EDT/Thioanisole. Reduce Met(O) with NH

I/TFA post-synthesis.
Incomplete Coupling (Phe-Pro) Steric HindranceSwitch to HATU/HOAt. Increase temperature to 50°C (microwave assisted) for this specific step.
Low Solubility Hydrophobic AggregationDissolve crude peptide in 50% Acetic Acid or minimal DMSO before diluting with water for HPLC.

References

  • Halliday, D. A., et al. (1993).[2] "The substance P fragment SP-(7-11) increases prostaglandin E2, intracellular Ca2+ and collagenase production in bovine articular chondrocytes."[2] Biochemical Journal. Link

  • MedChemExpress. "Substance P (7-11) Product Information." MedChemExpress. Link

  • Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection Protocols." MilliporeSigma. Link

  • Albericio, F., et al. (2023).[3] "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection." PMC / NIH. Link(Note: Generalized link to recent Met-oxidation studies).

  • Holzer, P., et al. (2006). "Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632)... activation of neurokinin-1 receptors."[4] Journal of Pharmacology and Experimental Therapeutics. Link

preparing delta-Ava-pro(9)-substance P (7-11) stock solutions

Technical Guide: Preparation and Handling of -Ava-Pro⁹-Substance P (7-11) Stock Solutions

Introduction & Molecule Profile[2][3]

The peptide


-Ava-Pro⁹-Substance P (7-11)GR 73632

1


1

However, this structural optimization creates a hydrophobic, aggregation-prone molecule .[1] The sequence is rich in non-polar residues (Phe, Leu, Pro, Met), making aqueous solubility a critical challenge. Improper solubilization leads to "invisible" micro-aggregates that cause experimental variability, reduced potency, and false negatives in receptor binding assays.[1]

Physicochemical Characterization
PropertyDetail
Sequence

-Ava-Phe-Phe-Pro-Leu-Met-NH

Core Function Selective NK1 Receptor Agonist
Hydrophobicity High (Contains 2x Phe, 1x Leu, 1x Met)
Critical Liability Methionine Oxidation: The C-terminal Met is highly susceptible to oxidation (Met-sulfoxide), rendering the peptide inactive.[1]
Solubility Class Organic-Solvent Preferred (Class II/III)

Core Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration (10 mM) stock solution free of aggregates and oxidation products.

Materials Required[1][3][4][5][6][7][8][9]
  • Peptide:

    
    -Ava-Pro⁹-Substance P (7-11) (Lyophilized powder).[1]
    
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9% purity (cell culture grade).[1]
    
  • Vessels: LoBind® (low protein binding) microcentrifuge tubes.[1] Standard polypropylene tubes can result in up to 15% peptide loss due to adsorption.

  • Gas: Nitrogen (

    
    ) or Argon stream (optional but recommended).[1]
    
Step-by-Step Methodology
Step 1: Environmental Control (The "Dry" Phase)

Before opening the vial, allow the lyophilized peptide to equilibrate to room temperature (RT) for at least 30 minutes.

  • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic peptide powder, causing hydrolysis or weighing errors.

Step 2: Gravimetric Calculation

Do not rely on the weight printed on the vial label. Peptide salts (TFA/Acetate) and residual water contribute to the mass.

  • Weigh the peptide accurately.

  • Calculate the molarity based on the Net Peptide Content (NPC) found on the Certificate of Analysis (CoA), not the gross weight.

    
    [1]
    
Step 3: Solubilization (The "Organic" Phase)

Do not add water or buffer yet. [1]

  • Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex gently for 30-60 seconds.

  • Sonication: If the solution is not crystal clear, sonicate in a water bath for 5 minutes at room temperature.

    • Mechanism:[1][2] Sonication disrupts intermolecular hydrophobic stacking (beta-sheet formation) common in Phe-rich peptides.[1]

Step 4: Aliquoting and Storage[1][3]
  • Divide the stock into single-use aliquots (e.g., 10–50

    
    L) in LoBind tubes.
    
    • Trustworthiness Check:[1] Avoid freeze-thaw cycles.[1][3][4] Each cycle promotes crystal growth and Met oxidation.

  • Inert Gas Overlay: If possible, gently blow

    
     or Argon into the tube headspace before closing to displace oxygen.
    
  • Storage: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Workflow Visualization

The following diagram illustrates the critical decision points in the solubilization process to ensure structural integrity.

Peptide_WorkflowPowderLyophilized Peptide(Hygroscopic)EquilibrationEquilibrate to RT(30 mins)Powder->EquilibrationSolventAdd Anhydrous DMSO(Target: 10 mM)Equilibration->SolventAvoid MoistureInspectionVisual Check:Crystal Clear?Solvent->InspectionSonicationSonicate(5 mins, RT)Inspection->SonicationNo (Cloudy)AliquotAliquot intoLoBind TubesInspection->AliquotYesSonication->InspectionRe-checkStorageStore at -80°C(Under N2/Argon)Aliquot->Storage

Figure 1: Critical workflow for solubilizing hydrophobic Substance P fragments to prevent aggregation.

Dilution Protocols (Working Solutions)

Crucial Rule: Always add the concentrated peptide stock to the aqueous buffer, not the other way around.

Protocol A: In Vitro Cell Assays (Final < 1% DMSO)

For receptor binding or calcium mobilization assays (e.g., HEK293-NK1 cells).[1]

  • Prepare the assay buffer (e.g., HBSS + 0.1% BSA). BSA coats plastic surfaces, preventing peptide loss.[1]

  • Thaw one aliquot of 10 mM DMSO stock.

  • Intermediate Step: Dilute 1:100 in buffer to create a 100

    
    M  working stock (1% DMSO). Vortex immediately.
    
  • Perform serial dilutions from the 100

    
    M stock to reach the 
    
    
    range (typically 1–10 nM for GR 73632 analogs).
Protocol B: In Vivo Administration

Hydrophobic peptides often precipitate upon contact with saline.[1] A co-solvent system is required for high doses.

  • Recommended Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.[1]

  • Mixing Order:

    • Dissolve peptide in DMSO (5% of final vol).

    • Add Tween-80 (5% of final vol) and vortex.[1]

    • Slowly add warm Saline (90% of final vol) dropwise while vortexing.

    • Validation: The solution must remain clear. If it turns milky (Tyndall effect), the peptide has precipitated and is biologically unavailable.

Mechanism of Action & Signaling[3]

Understanding the downstream pathway is essential for designing valid functional assays.


1

NK1_SignalingLigandδ-Ava-Pro9-SP(7-11)ReceptorNK1 Receptor(GPCR)Ligand->ReceptorBindingGqGαq/11 ProteinReceptor->GqActivationPLCPhospholipase C(PLCβ)Gq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmicReticulumIP3->ERBinds IP3RCaCa2+ Release(Cytosolic Increase)ER->CaEfflux

Figure 2: The canonical Gq-signaling pathway activated by NK1 agonists, leading to intracellular Calcium release.[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Loss of Potency Methionine OxidationUse fresh aliquots; ensure

overlay during storage.[1] Avoid vortexing vigorously in air (introduces

).[1]
Inconsistent Data Adsorption to PlasticSwitch to LoBind® tubes and tips. Add 0.1% BSA or 0.05% Tween-20 to assay buffers.[1]
Visible Precipitate "Saline Shock"The transition from DMSO to Saline was too fast. Use the "In Vivo" co-solvent protocol (Protocol B) or dilute into buffer containing BSA.
Cloudy Stock Incomplete SolubilizationThe peptide concentration is too high for the solvent. Sonicate or add a small amount of Acetic Acid (if basic residues are present) or

(if acidic).[1] Note: This peptide is neutral/hydrophobic, so DMSO is the primary driver.

References

  • National Institutes of Health (PubMed). Protocol for reconstituting peptides from DMSO to aqueous buffers. (Methodology for avoiding precipitation during dilution).[1][5] [Link]

Optimal Solvent and Reconstitution Protocol for δ-Ava-Pro(9)-Substance P (7-11)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Introduction: The Critical First Step

Delta-Ava-Pro(9)-Substance P (7-11) is a synthetic analog of the C-terminal fragment of Substance P, a key neuropeptide in pain transmission, inflammation, and neuro-modulation.[1] This pentapeptide, modified with a 5-aminovaleric acid (δ-Ava) spacer, is a valuable tool for investigating neurokinin (NK) receptor pathways. The success of any experiment using this peptide—be it in vitro cell-based assays or in vivo studies—hinges on its correct and complete solubilization. Improper reconstitution can lead to inaccurate concentration calculations, loss of peptide due to precipitation, and compromised biological activity, ultimately resulting in unreliable data.

This guide provides a comprehensive, field-tested framework for selecting the optimal solvent and executing a robust reconstitution protocol. We will delve into the chemical rationale behind our recommendations, moving beyond a simple list of steps to empower researchers with the knowledge to make informed decisions tailored to their specific experimental needs.

Physicochemical Characterization of δ-Ava-Pro(9)-Substance P (7-11)

Understanding the peptide's structure is paramount to predicting its solubility. The presumed sequence is 5-aminovaleric acid - Phe - Phe - Pro - Leu - Met - NH₂ .

  • Hydrophobic Core: The core sequence, particularly the two consecutive Phenylalanine (Phe) residues, imparts significant hydrophobicity.

  • Amphipathic Nature: The N-terminal δ-Ava group introduces both a primary amine and a carboxylic acid, providing hydrophilic character and pH-dependent charge.

  • C-Terminal Amidation: The C-terminus is amidated (-NH₂), which removes the negative charge of a free carboxyl group, making the peptide's overall charge more dependent on the N-terminal modification and any basic/acidic side chains (of which there are none in this core fragment).

This amphipathic structure—a greasy hydrophobic core flanked by a chargeable hydrophilic group—dictates our solvent strategy. Dissolution in neutral water is often challenging, as the hydrophobic regions can drive aggregation.[2]

Solvent Selection Strategy: A Logic-Based Approach

The goal is to find the most benign solvent system that achieves complete dissolution while preserving peptide integrity for the downstream application. We recommend a tiered approach, starting with the mildest solvents first.

The following flowchart outlines the decision-making process for solvent selection.

start Start: Lyophilized Peptide solvent_choice Select Initial Solvent System start->solvent_choice water Try Sterile, Deionized H₂O solvent_choice->water Tier 1: Most Benign acidic_buffer Try Dilute Acid (0.1% Acetic Acid or 10mM HCl) solvent_choice->acidic_buffer Tier 2: For Basic/Amphipathic Peptides organic Try Minimal Organic Solvent (e.g., DMSO) solvent_choice->organic Tier 3: For Hydrophobic Peptides check_sol Vortex/Sonicate. Visually Inspect for Particulates. water->check_sol acidic_buffer->check_sol dilute Slowly Dilute with Aqueous Buffer organic->dilute dissolved Peptide Dissolved. Proceed to Assay. check_sol->dissolved Yes not_dissolved Insoluble or Precipitate Forms check_sol->not_dissolved No not_dissolved->solvent_choice Re-evaluate dilute->check_sol

Caption: Solvent selection decision workflow.

Recommended Solvents and Reconstitution Protocols

Before beginning, allow the lyophilized peptide vial to equilibrate to room temperature for at least 15 minutes to prevent moisture condensation upon opening.

Summary of Solvent Recommendations
Solvent SystemSuitability & RationaleDownstream Compatibility
Sterile Deionized Water Starting Point. May be sufficient for low concentrations, but the peptide's hydrophobicity can limit solubility.Universal. Ideal for all applications if dissolution is complete.
0.1% Acetic Acid in H₂O Primary Recommendation. The acidic pH protonates the N-terminal amine, increasing polarity and aiding dissolution.[3]Excellent for most in vitro assays. The final acid concentration in media is negligible. Verify pH of final working solution.
Dimethyl Sulfoxide (DMSO) Secondary Option. Excellent for highly hydrophobic peptides.[4][5] Use the absolute minimum required to dissolve the peptide before diluting.Use with caution. DMSO can be toxic to cells, typically above 0.5%. Ensure the final concentration is compatible with your assay.[5]
10% DMSO / 90% H₂O For difficult-to-dissolve peptides. A good compromise when pure aqueous solutions fail.Check assay tolerance. Higher DMSO concentration requires careful calculation of final dilution.
Protocol A: Reconstitution in Dilute Acidic Buffer (Primary Method)

This method is preferred for its simplicity and broad compatibility with biological assays.

Materials:

  • Lyophilized δ-Ava-Pro(9)-Substance P (7-11)

  • Sterile 0.1% (v/v) acetic acid in deionized water

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer and bath sonicator

Procedure:

  • Calculate Required Volume: Determine the volume of solvent needed to achieve your desired stock concentration.

    • Example: To make a 1 mM stock solution from 1 mg of peptide (MW ≈ 687.9 g/mol ):

      • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

      • Volume (L) = 0.001 g / (687.9 g/mol * 0.001 mol/L) = 0.00145 L = 1.45 mL

  • Add Solvent: Using a calibrated pipette, add the calculated volume of 0.1% acetic acid to the vial containing the lyophilized peptide.

  • Promote Dissolution: Cap the vial securely and vortex gently for 10-20 seconds. If particulates remain, place the vial in a bath sonicator for 2-5 minutes. Sonication provides energy to break up peptide aggregates.

  • Visual Confirmation: Inspect the solution carefully against a dark background. It should be clear and free of any visible particulates.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles which can degrade the peptide, aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes. Store immediately at -20°C or -80°C.

Protocol B: Reconstitution Using an Organic Co-Solvent (Secondary Method)

This protocol is for peptides that fail to dissolve in aqueous solutions or for preparing highly concentrated stock solutions.

Materials:

  • Lyophilized peptide

  • Anhydrous, sterile-filtered DMSO

  • Sterile aqueous buffer (e.g., PBS or 0.1% acetic acid)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Initial Organic Dissolution: Add a small, precise volume of DMSO to the vial (e.g., 20-50 µL). Vortex until the peptide is fully dissolved. The goal is to use the absolute minimum volume necessary.

  • Aqueous Dilution: Slowly add the aqueous buffer dropwise while gently vortexing. This gradual change in solvent polarity is crucial to prevent the peptide from crashing out of solution. Continue adding buffer until the final desired stock concentration and volume are reached.

  • Final Check: Confirm the final solution is clear and free of precipitates.

  • Aliquot and Store: As described in Protocol A, store single-use aliquots at -20°C or -80°C. Note the final DMSO concentration in your stock solution.

Experimental Workflow and Quality Control

A validated reconstitution process is a prerequisite for reproducible research. The following workflow illustrates the key stages from receipt of the peptide to its experimental application.

start Receive Lyophilized Peptide equilibrate Equilibrate Vial to Room Temp start->equilibrate reconstitute Reconstitute using Protocol A or B equilibrate->reconstitute qc_check Quality Control Check reconstitute->qc_check visual Visual Inspection (Clarity) qc_check->visual uv_vis Optional: UV-Vis Scan for Concentration & Aggregation qc_check->uv_vis pass QC Pass visual->pass Clear fail QC Fail visual->fail Cloudy uv_vis->pass Correct Profile uv_vis->fail Scattering/Incorrect λmax aliquot Aliquot for Single Use pass->aliquot fail->reconstitute Troubleshoot store Store at -20°C or -80°C aliquot->store experiment Use in Experiment store->experiment

Caption: End-to-end peptide handling workflow.

Quality Control Note: For quantitative applications, peptide concentration can be verified using UV spectrophotometry by measuring the absorbance of the Phenylalanine residues at ~257 nm. A full spectrum scan can also help detect light scattering caused by insoluble aggregates.

Stability and Storage Recommendations

  • Lyophilized Form: Store desiccated at -20°C or colder for long-term stability (years).[6] Exposure to moisture will significantly reduce shelf-life.

  • In Solution: Peptide stability in solution is limited.[7] The Methionine (Met) residue is susceptible to oxidation. Using sterile, degassed buffers can mitigate this risk.

    • Store solutions at -20°C for short-term storage (up to one month).[8]

    • For longer-term storage, -80°C is recommended (up to 6 months).[9]

    • Crucially, avoid repeated freeze-thaw cycles.

References

  • P. K. L. (1993). Spontaneous chemical degradation of substance P in the solid phase and in solution. International Journal of Peptide and Protein Research, 41(3), 207–211. [Link]

  • JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. JPT. Retrieved February 20, 2026, from [Link]

  • Ezzat, K., et al. (2022). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Pharmaceutics, 14(11), 2330. [Link]

  • AstraZeneca. (2023, November 8). All's swell: Greener replacements for hazardous solvents in peptide synthesis. Royal Society of Chemistry. [Link]

  • Denton, E. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [Link]

  • van der Walle, C. F., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170036. [Link]

  • Misicka, A., et al. (2022). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. Molecules, 27(18), 6035. [Link]

  • National Center for Biotechnology Information. (n.d.). Substance P. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Substance P. Wikipedia. Retrieved February 20, 2026, from [Link]

  • Van Crombruggen, K., et al. (2006). Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis through activation of neurokinin-1 receptors on smooth muscle and interstitial cells of cajal. Journal of Pharmacology and Experimental Therapeutics, 317(1), 439-45. [Link]

  • G. S. (1993). Synthesis of potent antagonists of substance P by modifying the methionyl and glutaminyl residues of its C-terminal hexapeptide and without using D-amino acids. International Journal of Peptide and Protein Research, 41(4), 411–414. [Link]

Sources

Application Note: In Vitro Cytotoxicity Profiling of Delta-Ava-Pro(9)-Substance P (7-11)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3]

The peptide Delta-Ava-Pro(9)-Substance P (7-11) represents a highly specific, synthetic analogue of the C-terminal tachykinin fragment. Structurally, it incorporates


-aminovaleric acid (delta-Ava)  as a flexible N-terminal linker and a Proline substitution at position 9 (Pro9) .
Scientific Rationale
  • Receptor Selectivity: The native Substance P (SP) binds all three neurokinin receptors (NK1, NK2, NK3), but the C-terminal fragment (7-11) retains biological activity. The Pro9 substitution (replacing Gly9) imposes a conformational constraint that significantly enhances selectivity for the NK1 receptor (NK1R) over NK2/NK3.

  • Stability: The

    
    -Ava  moiety acts as a spacer, protecting the N-terminus from aminopeptidase degradation, thereby extending the half-life in culture media compared to native SP fragments.
    
  • Cytotoxic Mechanism: While SP is a neurotransmitter, high-affinity agonists can induce cytotoxicity in NK1R-overexpressing cells (e.g., Glioblastoma U87MG, Melanoma, or Neuroblastoma) via calcium overload (excitotoxicity) or by triggering apoptotic cascades. Conversely, this assay is critical for toxicological screening to ensure the peptide does not inadvertently kill non-target cells.

Signaling Pathway

The following diagram illustrates the mechanism by which this high-affinity agonist interacts with the NK1 receptor to induce potential cytotoxic effects or metabolic changes.

NK1_Signaling Peptide Delta-Ava-Pro(9)-SP(7-11) NK1R NK1 Receptor (GPCR) Peptide->NK1R High Affinity Binding Gq Gq/11 Protein NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Signal Transduction IP3 IP3 Generation PLC->IP3 Hydrolysis ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Receptor Binding Ca_Influx Intracellular Ca2+ Overload ER->Ca_Influx Massive Release Mito Mitochondrial Depolarization Ca_Influx->Mito ROS Generation Death Cell Death (Apoptosis/Necrosis) Mito->Death Caspase Activation

Figure 1: Signal transduction pathway for NK1R-mediated cytotoxicity induced by SP analogues.

Experimental Design & Controls

To validate that the observed cytotoxicity is target-specific and not an artifact of peptide aggregation or non-specific membrane disruption, the following experimental groups are mandatory.

GroupTreatmentPurpose
Test Delta-Ava-Pro(9)-SP (7-11) (0.1 nM – 100 µM)Determine dose-response and IC50.
Positive Control Triton X-100 (0.1%) or Staurosporine (1 µM)Induce maximal cell death (100% toxicity).
Negative Control Vehicle (PBS + 0.1% DMSO)Baseline viability (0% toxicity).
Specificity Control Aprepitant or CP-96,345 (1 µM) + PeptideCRITICAL: NK1 antagonist must block the peptide's effect to prove receptor dependency.
Isotype Control Scrambled SP PeptideRules out non-specific physicochemical toxicity.

Materials & Reagent Preparation

Peptide Reconstitution

The hydrophobic nature of the C-terminal residues (Phe-Phe-Pro-Leu-Met) requires careful solubilization to prevent aggregation, which causes false negatives.

  • Stock Solution (10 mM): Dissolve the lyophilized Delta-Ava-Pro(9)-SP (7-11) in anhydrous DMSO .

    • Note: Do not use water or PBS for the initial stock; the peptide may form a gel or precipitate.

  • Aliquot & Storage: Aliquot into low-bind tubes (20 µL) and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of the assay, dilute the stock into pre-warmed culture medium. Ensure the final DMSO concentration is < 0.5% .

Cell Model Selection
  • Target Cells: U87 MG (Human Glioblastoma) or CHO-K1 transfected with human NK1R (CHO-NK1). These express high levels of NK1R.[1]

  • Non-Target Cells: HEK293 (Wild Type) or MCF-7. These serve as biological negative controls (low/no NK1R).

Protocol: Multiparametric Cytotoxicity Assay

This protocol combines Metabolic Activity (WST-1/CCK-8) with Membrane Integrity (LDH) to distinguish between growth inhibition and direct necrosis.

Workflow Diagram

Workflow Step1 Seed Cells (5k-10k/well) 24h Incubation Step2 Peptide Treatment (Serial Dilution) +/- Antagonist Step1->Step2 Step3 Incubation (24h - 48h) Step2->Step3 Step4 Supernatant Collection Step3->Step4 50 µL Step6 WST-1 Assay (Cell Viability) Step3->Step6 Remaining Cells Step5 LDH Assay (Membrane Lysis) Step4->Step5

Figure 2: Dual-readout cytotoxicity workflow.

Step-by-Step Procedure
Phase 1: Cell Seeding
  • Harvest adherent cells (U87 MG) using Accutase (gentler than Trypsin to preserve receptors).

  • Resuspend in complete media (EMEM + 10% FBS).

  • Seed 5,000 to 10,000 cells/well in a 96-well flat-bottom plate.

    • Tip: Use clear-bottom black plates if performing fluorescence downstream; standard clear plates for colorimetric WST-1/LDH.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Phase 2: Treatment
  • Antagonist Pre-treatment (Optional but Recommended): For specificity control wells, add Aprepitant (1 µM) 30 minutes before peptide addition.

  • Peptide Addition: Prepare a 2x serial dilution of Delta-Ava-Pro(9)-SP (7-11) in serum-free (or low serum 1%) media.

    • Range: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 nM.

  • Remove old media from wells and add 100 µL of treatment media.

  • Incubate for 24 to 48 hours .

Phase 3: LDH Assay (Membrane Integrity)

Perform this before the WST-1 assay using the supernatant.

  • Transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Add 50 µL of LDH Reaction Mix (Lactate Dehydrogenase substrate).

  • Incubate for 30 minutes at Room Temperature (protected from light).

  • Add Stop Solution and measure absorbance at 490 nm .

    • Calculation: % Cytotoxicity = [(Exp Value - Spontaneous Release) / (Max Release - Spontaneous Release)] × 100.

Phase 4: WST-1/CCK-8 Assay (Metabolic Viability)
  • To the original plate (containing cells and remaining 50 µL media), add 10 µL of WST-1 reagent.

  • Incubate for 2–4 hours at 37°C.

  • Shake plate for 1 minute.

  • Measure absorbance at 450 nm (Reference wavelength: 650 nm).

    • Note: Viable cells convert the tetrazolium salt into a colored formazan dye. Lower signal = Cytotoxicity.

Data Analysis & Interpretation

Calculating IC50

Plot the normalized viability (from WST-1) against the log-concentration of the peptide. Fit the data using a non-linear regression (4-parameter logistic curve) :



  • X: Log concentration of peptide.

  • Y: % Cell Viability.

Interpretation Guide
  • Scenario A: High Toxicity + Antagonist Reversal.

    • Result: Peptide kills cells, but viability is restored by Aprepitant.

  • Scenario B: High Toxicity + No Reversal.

    • Result: Peptide kills cells, and antagonist has no effect.

  • Scenario C: No Toxicity.

    • Result: Cells remain viable even at 100 µM.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in LDH Serum interferenceUse low-serum (1%) or serum-free media during the treatment phase.
Inconsistent IC50 Peptide aggregationSonicate the stock solution; ensure DMSO < 0.5%; use fresh aliquots.
Low Signal in Controls Low receptor densityVerify NK1R expression in your cell line using Flow Cytometry or Western Blot.
"Edge Effect" EvaporationFill outer wells with PBS; do not use them for data.

References

  • Munoz, M., & Coveñas, R. (2014). Involvement of substance P and the NK-1 receptor in cancer progression and metastases. World Journal of Gastroenterology. Link

  • Leal, S. M., et al. (2015). Substance P and the Neurokinin-1 Receptor Regulate Cytotoxicity in Murine Macrophages. Journal of Immunology. Link

  • Meshki, J., et al. (2011). Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor. Journal of Leukocyte Biology. Link

  • LKT Laboratories. Substance P (7-11) Product Data & Biological Activity. Link

  • MedChemExpress. Substance P (7-11) Chemical Properties and Solubility Guidelines. Link

(Note: While specific literature on the exact "Delta-Ava-Pro(9)" construct is niche, the protocols above are derived from standard validations for high-affinity Substance P analogues such as Septide and GR-73632.)

Sources

dosing guidelines for delta-Ava-pro(9)-substance P (7-11) in murine models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dosing Guidelines for GR 73632 (


-Ava-Pro

-Substance P (7-11)) in Murine Models

Executive Summary

GR 73632 (also known as


-Ava-Phe-Phe-Pro-Leu-Met-NH

) is a highly potent, selective agonist for the Neurokinin-1 Receptor (NK1R) . Structurally derived from the C-terminal fragment of Substance P (SP), it exhibits enhanced metabolic stability and receptor affinity compared to the endogenous ligand.

This guide provides standardized dosing protocols for murine models, focusing on nociception (itch/pain) and neurogenic inflammation . Unlike Substance P, which degrades rapidly, GR 73632 induces robust, long-lasting behavioral and physiological responses at picomolar doses, making it the gold standard for probing NK1R-mediated signaling in vivo.

Chemical Identity & Preparation

PropertySpecification
Common Name GR 73632
Chemical Structure

-Aminovaleryl-Phe-Phe-Pro-Leu-Met-NH

Molecular Weight ~766.0 g/mol
Target Neurokinin-1 Receptor (NK1R) Agonist (

~ 0.3 nM)
Selectivity >1000-fold selective for NK1R over NK2R/NK3R
Appearance White lyophilized powder
Reconstitution Protocol
  • Stock Solution (10 mM) : Dissolve 7.66 mg of GR 73632 in 1 mL of DMSO . Vortex until clear.

    • Note: Aqueous solubility is limited for high-concentration stocks; DMSO is preferred for stability.

    • Storage : Aliquot and store at -20°C (stable for 3-6 months). Avoid freeze-thaw cycles.

  • Working Solution : Dilute the stock solution in sterile 0.9% Saline or Artificial Cerebrospinal Fluid (ACSF) immediately prior to use.

    • Critical: The final DMSO concentration in the injected volume must be <1% (ideally <0.1%) to avoid vehicle-induced irritation, especially for intrathecal or intracerebroventricular routes.

In Vivo Dosing Guidelines

Protocol A: Intrathecal (i.t.) Administration

Target: Spinal NK1 receptors mediating itch (pruritus) and nociception.

  • Subject : C57BL/6 Mice (Male/Female, 8–12 weeks).

  • Dose Range : 10 – 100 pmol per mouse.

    • Threshold Dose: ~3–10 pmol.[1]

    • Maximal Effect: ~100 pmol.

  • Injection Volume : 5 µL (maximum 10 µL).

  • Procedure :

    • Restrain the conscious mouse or lightly anesthetize (isoflurane).

    • Insert a 30G needle between the L5 and L6 vertebrae.

    • Inject 5 µL of GR 73632 solution slowly.

    • Observe immediately.

  • Expected Readout :

    • Scratching Behavior : Caudally-directed biting and scratching of the flanks/hindlimbs.

    • Time Course : Onset within 1–2 minutes; peak activity at 10–20 minutes; duration ~45–60 minutes.

  • Validation : Pre-treatment with an NK1 antagonist (e.g., L-733,060 or Aprepitant) should abolish the response.

Protocol B: Intradermal (i.d.) Administration

Target: Peripheral NK1 receptors mediating neurogenic inflammation (plasma extravasation).

  • Subject : C57BL/6 or BALB/c Mice.

  • Dose Range : 3 – 30 pmol per site.[1]

    • Note: GR 73632 is ~10x more potent than Substance P in this assay.[1]

  • Injection Volume : 20 – 50 µL.[1]

  • Procedure (Evans Blue Extravasation Assay) :

    • Anesthetize mouse (Ketamine/Xylazine).

    • Inject Evans Blue dye (30 mg/kg) intravenously (tail vein).

    • After 5 minutes, inject GR 73632 intradermally into the dorsal skin (shaved).

    • Inject Vehicle (Saline) into a contralateral site as a control.

    • Euthanize after 30 minutes.

    • Excise skin, extract dye in formamide (55°C for 24h), and measure absorbance at 620 nm.

  • Expected Readout : Localized blue staining indicating capillary leakage (edema).

Protocol C: Intracerebroventricular (i.c.v.)[2] Administration

Target: Central NK1 receptors modulating anxiety, emesis (in relevant species), or neurochemistry.

  • Dose Range : 0.1 – 3 nmol (100 – 3000 pmol).

    • Note: Central doses are often higher to ensure diffusion to periventricular nuclei, but start low (100 pmol) to avoid motor impairment.

  • Injection Volume : 2 – 5 µL.

  • Expected Readout : Increased locomotor activity, anxiety-like behavior, or activation of dopaminergic turnover in the striatum.

Mechanistic Pathway & Visualization

The following diagram illustrates the signal transduction pathway activated by GR 73632, leading to the observed physiological phenotypes.

G GR GR 73632 (Ligand) NK1R NK1 Receptor (GPCR) GR->NK1R Bind/Activate Gq Gq/11 Protein NK1R->Gq Coupling PLC PLC-beta Gq->PLC Activate IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca Mobilization ERK ERK1/2 Phosphorylation Ca->ERK Signaling Cascade Itch Behavioral Output: Scratching/Biting (Spinal) Ca->Itch Neuronal Excitation Edema Physiological Output: Plasma Extravasation (Peripheral) Ca->Edema Endothelial Contraction ERK->Itch Sensitization

Figure 1: Signal transduction pathway of GR 73632. Binding to NK1R triggers Gq-mediated calcium release, resulting in neuronal excitation (itch) or vascular permeability (edema).

Summary of Dosing Parameters

ApplicationRouteDose RangeVolumeVehicleKey Reference
Itch/Nociception Intrathecal (i.t.)10 – 100 pmol 5 µLSalineSakurada et al. (1999)
Inflammation Intradermal (i.d.)3 – 30 pmol 20–50 µLSalineCao et al. (1999)
Central Signaling Intrastriatal20 fmol 1 µLACSFWang et al. (2008)
Reproductive Axis i.c.v.0.1 – 3 nmol 5 µLACSFNavarro et al. (2015)

References

  • Sakurada, T., et al. (1999). "Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist." Peptides, 20(2), 301-304. Link

  • Cao, T., et al. (1999). "Mechanisms of tachykinin-induced edema formation in wild-type and tachykinin-1 receptor knockout mice." Neuroscience, 88(4), 1165-1175.
  • Navarro, V. M., et al. (2015). "The integrated hypothalamic tachykinin-kisspeptin system as a central coordinator for reproduction." Endocrinology, 156(2), 627-637. Link

  • Wang, J., et al. (2008). "Synergism Between Methamphetamine and the Neuropeptide Substance P on the Production of Nitric Oxide in the Striatum of Mice." Neurochemical Research, 33, 1114-1120. Link

  • MedKoo Biosciences. "GR-73632 Product Datasheet." Link

Sources

Application Note: Experimental Design for NK1 Receptor Activation using Substance P Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Neurokinin-1 receptor (NK1R) is a G-protein coupled receptor (GPCR) central to pain transmission, inflammation, and oncology.[1] While Substance P (SP) is its endogenous undecapeptide ligand, the receptor's activation profile is complex, involving both Gq-mediated calcium mobilization and Gs-mediated cAMP accumulation. This guide details an experimental framework using SP fragments—specifically the C-terminal agonists (e.g., SP 5-11) and N-terminal metabolites (e.g., SP 1-7)—to dissect these signaling pathways. We provide protocols for ligand handling to prevent adsorption losses and a dual-pathway assay system to validate "biased agonism" or domain-specific receptor coupling.

Part 1: Ligand Selection & Chemical Handling (Critical)

Experimental failure in tachykinin research is frequently caused by peptide mishandling rather than receptor inactivity. Substance P is highly cationic and hydrophobic, leading to rapid adsorption to standard laboratory plastics.

The Pharmacophore Library

To interrogate the NK1R, a precise library of fragments is required. The biological activity resides primarily in the C-terminus, while the N-terminus confers metabolic stability and specific G-protein coupling efficiency.

PeptideSequenceRole & Mechanism
Substance P (1-11) RPKPQQFFGLM-NH₂Full Agonist. Activates Gq (Ca²⁺) and Gs (cAMP). Induces

-arrestin recruitment/internalization.
SP (5-11) QFFGLM-NH₂Core Agonist. Retains high affinity for NK1R binding pocket. Potent inducer of Ca²⁺ flux but often shows reduced efficacy for cAMP signaling compared to full-length SP.
SP (1-7) RPKPQQFMetabolite/Negative Control. Major metabolic product. Low/negligible affinity for NK1R. Often targets Mrgpr receptors. Used to prove NK1R specificity.[2][3]
Sar⁹, Met(O₂)¹¹-SP (Analog)Stable Agonist. Highly selective for NK1R over NK2/NK3 and resistant to enzymatic degradation.
Preparation & Storage Protocol
  • Solvent: Reconstitute lyophilized peptides in 0.1% Acetic Acid or distilled water. Avoid alkaline buffers initially, as they promote oxidation of the Methionine (Met) residue.

  • Vessel Material: Use Polypropylene or Siliconized Glass tubes. NEVER use Polystyrene, as it causes >50% peptide loss via adsorption within minutes.

  • Stock Concentration: Prepare high-concentration stocks (e.g., 1 mM) to minimize surface-area-to-volume ratio losses. Aliquot and freeze at -20°C or -80°C. Avoid freeze-thaw cycles.

  • Working Solutions: Dilute into assay buffer (HBSS + 0.1% BSA) immediately prior to use. The BSA acts as a carrier protein to block non-specific binding sites on the plasticware.

Part 2: Experimental Logic & Signaling Map

The NK1R couples primarily to the Gαq/11 family, leading to Phospholipase C (PLC) activation and intracellular Calcium release. However, full-length SP also recruits Gαs (cAMP) and


-arrestin. Recent structural biology suggests the N-terminus of SP interacts with Extracellular Loop 2 (ECL2) to stabilize the conformation required for Gs coupling, while the C-terminus drives Gq coupling.
Visualization: NK1R Divergent Signaling Pathways

The following diagram maps the differential activation logic used in this experimental design.

NK1R_Signaling cluster_legend Fragment Specificity SP_Full Substance P (1-11) NK1R NK1 Receptor SP_Full->NK1R High Affinity SP_Cterm SP Fragment (5-11) SP_Cterm->NK1R High Affinity Gq Gq/11 Protein NK1R->Gq Dominant Coupling Gs Gs Protein NK1R->Gs Context Dependent PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Calcium Release (Primary Readout) IP3->Ca AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation (Secondary Readout) AC->cAMP Note SP (5-11) retains full Gq (Ca++) efficacy but may show reduced Gs (cAMP) potency due to lack of N-term/ECL2 interaction.

Caption: NK1 Receptor signal transduction. Both full-length SP and C-terminal fragments drive the Gq-Calcium pathway, while the N-terminus contributes to Gs-cAMP signaling efficiency.

Part 3: Protocol A - Calcium Mobilization Assay (Gq Readout)

This is the standard assay for determining agonist potency (


).
Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human NK1R. (CHO cells are preferred for robust Gq signaling).

  • Calcium Indicator: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Inhibitor: Probenecid (Water soluble).

  • Plate: 96-well black-wall, clear-bottom poly-D-lysine coated plate.

Step-by-Step Methodology
  • Cell Plating:

    • Seed cells at 50,000 cells/well in culture medium. Incubate overnight at 37°C/5% CO₂ to achieve 90% confluence.

  • Dye Loading (Critical Step):

    • Prepare Dye Solution: 4 µM Fluo-4 AM in Assay Buffer + 2.5 mM Probenecid .

    • Why Probenecid? CHO cells express organic anion transporters that actively pump Fluo-4 out of the cell. Probenecid blocks this transport, retaining the dye intracellularly.

    • Remove culture medium and add 100 µL Dye Solution per well.[4]

    • Incubate: 45 mins at 37°C, then 15 mins at Room Temperature (RT) to equilibrate.

  • Baseline Measurement:

    • Transfer plate to FLIPR or FlexStation reader.

    • Record baseline fluorescence (Ex 494nm / Em 516nm) for 20 seconds.

  • Agonist Injection:

    • Inject 25 µL of 5X concentrated SP fragment solutions (SP 1-11, SP 5-11, SP 1-7).

    • Controls:

      • Positive: 1 µM Ionomycin (max Ca²⁺).

      • Negative: Buffer only.

      • Specificity: Pre-incubate with NK1 antagonist (e.g., Aprepitant, 100 nM) for 15 mins prior to agonist.

  • Data Acquisition:

    • Read fluorescence continuously for 120 seconds. Peak response usually occurs at 10–20 seconds.

Part 4: Protocol B - Competition Binding (Affinity Validation)

To prove that fragments bind the orthosteric site, perform a competition assay against radiolabeled or fluorescent SP.

Workflow Logic
  • Tracer: Use [¹²⁵I]-Substance P (0.1 nM) or a Fluorescent-SP analog.

  • Competition: Titrate unlabeled fragments (SP 5-11 vs SP 1-7) from

    
     M to 
    
    
    
    M.
  • Incubation: 60 mins at 4°C (to prevent internalization and enzymatic degradation during binding).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Plot % Specific Binding vs. Log[Ligand].

Part 5: Data Analysis & Interpretation[5]

Differentiating Fragments

When analyzing the data, you should expect distinct profiles for the fragments.

ParameterSP (1-11)SP (5-11)SP (1-7)
Binding Affinity (

)
High (~0.1 - 1 nM)High (~0.5 - 5 nM)Negligible (> 10 µM)
Calcium Potency (

)
High (~1 nM)High (~1 - 10 nM)No Response
Max Efficacy (

)
100%~90-100%0%
Interpretation Reference StandardFunctional AgonistMetabolite / Negative Control
Experimental Workflow Diagram

Use this decision tree to interpret your results.

Data_Analysis Start Start Analysis Ca_Flux Calcium Flux Assay Start->Ca_Flux Response_High High Response (>80% Emax) Ca_Flux->Response_High SP 1-11 / 5-11 Response_None No Response Ca_Flux->Response_None SP 1-7 Check_Binding Competition Binding (Ki Determination) Response_High->Check_Binding Response_None->Check_Binding Conc_Full Full Agonist (SP 1-11, SP 5-11) Check_Binding->Conc_Full High Affinity Conc_Meta Metabolite/Inactive (SP 1-7) Check_Binding->Conc_Meta Low Affinity Conc_OffTarget Off-Target Effect? (Check Mrgpr) Check_Binding->Conc_OffTarget High Ca++ but Low NK1 Affinity

Caption: Analytical workflow for categorizing Substance P fragments based on functional (Ca2+) and binding affinity data.

References

  • Severini, C., et al. (2002). "The Tachykinin Peptide Family."[5] Pharmacological Reviews. Available at: [Link]

  • Maggi, C. A., et al. (1993). "Tachykinin receptors and tachykinin receptor antagonists." Journal of Autonomic Pharmacology. (Foundational text on SP fragment selectivity).
  • Quartara, L., & Maggi, C. A. (1997). "The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation." Neuropeptides. Available at: [Link]

  • Pernow, B. (1983). "Substance P." Pharmacological Reviews. (Classic review establishing the C-terminal consensus sequence).
  • Molecular Devices Application Note. "Calcium Mobilization Assays on the FLIPR Tetra System." (Reference for Probenecid usage and dye loading protocols). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Handling of delta-Ava-pro(9)-substance P (7-11)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for delta-Ava-pro(9)-substance P (7-11). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this hydrophobic peptide analog. Our goal is to equip you with the scientific rationale behind each step, ensuring successful solubilization and experimental reproducibility.

Introduction to delta-Ava-pro(9)-substance P (7-11)

delta-Ava-pro(9)-substance P (7-11) is a modified analog of the C-terminal fragment of Substance P. The native sequence, Phe-Phe-Gly-Leu-Met-NH2, is known for its biological activity and inherent hydrophobicity. The modifications in this analog include:

  • delta-Ava (δ-Aminovaleric Acid) N-terminal extension: A five-carbon linker that adds flexibility and length to the N-terminus.

  • Proline substitution at position 9: The Glycine (Gly) residue is replaced by Proline (Pro).

  • C-terminal Amidation: Neutralizes the C-terminal carboxyl group, which can increase hydrophobicity.

These modifications result in a peptide with a high propensity for aggregation and poor solubility in aqueous buffers. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: My lyophilized delta-Ava-pro(9)-substance P (7-11) won't dissolve in water or PBS. What is the first step?

A1: Initial Peptide Characterization and Solvent Selection

This is expected behavior due to the peptide's highly hydrophobic nature. The core sequence is dominated by non-polar residues (Phe, Leu, Met), and the C-terminal amide further reduces its polarity[1][2]. The addition of delta-Ava and a Proline residue does not significantly increase its hydrophilicity.

Causality: Water is a highly polar solvent that preferentially interacts with charged or polar molecules. Hydrophobic peptides lack the necessary charged groups to form favorable interactions with water, leading to insolubility and aggregation as the peptide molecules interact with each other to exclude water[3].

Recommended First Step: Organic Co-solvents

For a highly hydrophobic and neutral peptide like this, the use of a small amount of an organic co-solvent is the standard and most effective starting point[4][5].

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Alternative: Dimethylformamide (DMF). While DMSO is generally preferred for its low toxicity in cell-based assays, it can oxidize the methionine (Met) residue in your peptide[5]. For long-term storage or sensitive applications, DMF is a suitable alternative.

Protocol 1: Initial Solubilization using an Organic Co-solvent

  • Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.

  • Add a minimal volume of anhydrous DMSO (e.g., 10-20 µL) directly to the lyophilized peptide.

  • Gently vortex or triturate (pipette up and down) to ensure the peptide is fully dissolved. The solution should be completely clear.

  • Once dissolved, you have a high-concentration stock solution. This stock can then be added drop-wise to your aqueous buffer with vigorous stirring to achieve the desired final concentration[6].

Q2: I've dissolved the peptide in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening?

A2: Exceeding the Solubility Limit in the Final Aqueous System

This common issue indicates that the final concentration of the peptide in your aqueous buffer is too high for it to remain soluble, even with a small percentage of DMSO. The peptide molecules are crashing out of the solution as they encounter the unfavorable aqueous environment.

Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration may be too high. Attempt to make a more dilute solution.

  • Slow Down the Addition: Add the DMSO stock solution to the vigorously vortexing buffer very slowly (drop-wise)[7]. This prevents localized high concentrations of the peptide that can initiate precipitation.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 1% to 5% v/v) can help maintain solubility. Always check the tolerance of your specific assay to organic solvents[5].

Q3: Can I use pH adjustment to improve the solubility of this peptide?

A3: Understanding the Role of pH for a Neutral Peptide

Yes, but its effectiveness is limited for this specific peptide. pH adjustment is most effective for peptides with acidic or basic side chains, as changing the pH alters their protonation state and net charge, thereby increasing their interaction with water[8][9].

Peptide Charge Analysis:

The sequence of your peptide is: (delta-Ava)-Phe-Phe-Pro-Leu-Met-NH2 .

  • N-terminus: The delta-Ava provides a primary amine at the N-terminus, which will be protonated (positively charged) at neutral and acidic pH.

  • C-terminus: The C-terminus is amidated, so it is neutral and does not have a charge.

  • Amino Acid Side Chains: None of the amino acids in the sequence (Phe, Pro, Leu, Met) have ionizable side chains.

Therefore, the only ionizable group is the N-terminal amine. This makes the peptide slightly basic overall.

Theoretical Isoelectric Point (pI):

The isoelectric point (pI) is the pH at which the peptide has a net charge of zero. For this peptide, with only one basic group (the N-terminus), the pI will be in the basic range. Using the ExPASy pI/Mw tool, the theoretical pI for the core peptide Phe-Phe-Gly-Leu-Met-NH2 is estimated to be around 7.5-8.0[10][11]. The substitution of Pro for Gly and the addition of delta-Ava will not drastically change this. Solubility is generally lowest at the pI and increases as the pH is moved away from it[12].

Recommendation:

  • To increase solubility, you should aim for a pH where the peptide has a net positive charge. Dissolving the peptide in a slightly acidic buffer (pH 4-6) will ensure the N-terminal amine is fully protonated, which may slightly improve solubility.

  • Caution: Avoid strongly acidic conditions (pH < 3) for extended periods, as this can lead to peptide degradation.

Protocol 2: pH-Mediated Solubility Test

  • Prepare a small test aliquot of the lyophilized peptide.

  • Attempt to dissolve it in a small volume of 10% aqueous acetic acid.

  • If it dissolves, you can then dilute this acidic stock solution into your final buffer. Be mindful of the final pH of your working solution and adjust as necessary for your experiment.

Troubleshooting Guide

This section provides a systematic approach to resolving persistent solubility issues.

Problem Potential Cause Recommended Solution
Peptide forms a gel or viscous solution in the buffer. Peptide Aggregation: The peptide is forming intermolecular beta-sheets or other ordered aggregates. The Proline at position 9 can disrupt some secondary structures, but the high hydrophobicity of Phe-Phe and Leu-Met can still drive aggregation[13].1. Sonication: Place the vial in a bath sonicator for 5-10 minutes to break up aggregates. Avoid probe sonicators which can generate excessive heat.[7]2. Denaturing Agents (Last Resort): For non-biological assays, consider using 6M Guanidine-HCl or 8M Urea. These must be removed before most biological experiments.[7]
Solubility decreases over time in the prepared stock solution. Slow Aggregation/Precipitation: Even if initially soluble, hydrophobic peptides can aggregate over time, especially during freeze-thaw cycles.1. Aliquot: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.2. Storage: Store aliquots at -20°C or -80°C. For long-term storage, consider lyophilizing the aliquots from a suitable solvent system (e.g., water/acetonitrile).
The peptide is for a cell-based assay and DMSO is not an option. Solvent Incompatibility: High concentrations of organic solvents can be toxic to cells.1. Test Alternative Solvents: Try dissolving in a minimal amount of DMF or acetonitrile (ACN), then diluting into the cell culture medium. Always perform a vehicle control to test for solvent toxicity.2. Use of Excipients: Consider formulating the peptide with solubility-enhancing excipients like cyclodextrins (e.g., HP-β-CD) which can encapsulate the hydrophobic peptide.[12]

Experimental Protocols & Visualizations

Systematic Solubility Testing Workflow

The following workflow provides a logical progression for determining the optimal solvent for your peptide.

Solubility_Workflow cluster_start Start with Small Aliquot cluster_aqueous Aqueous & pH Adjustment cluster_organic Organic Co-Solvents cluster_physical Physical Aids cluster_end Final Solution Start Weigh ~1mg of Lyophilized Peptide Water Attempt to dissolve in sterile H2O Start->Water Acid Add 10% Acetic Acid dropwise Water->Acid If insoluble DMSO Dissolve in minimal anhydrous DMSO/DMF Water->DMSO If insoluble Acid->DMSO If insoluble Dilute Slowly add to aqueous buffer with vortexing DMSO->Dilute Sonicate Bath sonicate for 5-10 min Dilute->Sonicate If precipitate forms Success Clear Solution (Proceed with experiment) Dilute->Success If clear Fail Precipitation/Insoluble (Re-evaluate concentration & method) Dilute->Fail If precipitates Sonicate->Success If clear Sonicate->Fail If still insoluble

Caption: Systematic workflow for solubilizing delta-Ava-pro(9)-substance P (7-11).

Mechanism of Co-Solvent Action

Organic co-solvents like DMSO improve the solubility of hydrophobic peptides by reducing the polarity of the bulk solvent (water). This makes the solvation of the hydrophobic peptide side chains less energetically unfavorable.

Cosolvent_Mechanism cluster_water Aqueous Buffer Only cluster_dmso Aqueous Buffer + DMSO Co-solvent Peptide_Agg Hydrophobic Peptide Aggregation to minimize water contact Water_Mol Water Molecules Peptide_Agg:f1->Water_Mol Unfavorable Interaction Peptide_Sol Solubilized Peptide Reduced solvent polarity allows solvation DMSO_Mol DMSO Molecules Peptide_Sol:f1->DMSO_Mol Favorable Interaction

Caption: How co-solvents like DMSO improve hydrophobic peptide solubility.

References

  • Gasteiger, E., et al. (2003). ExPASy: the proteomics server for in-depth protein knowledge and analysis. Nucleic Acids Research. Available at: [Link]

  • SIB Swiss Institute of Bioinformatics. Compute pI/MW tool. Expasy. Available at: [Link]

  • Wilkins, M.R., et al. (1998). Protein Identification and Analysis Tools in the ExPASy Server. In: 2-D Proteome Analysis Protocols. Humana Press. Available at: [Link]

  • Pierson, E., et al. (2019). Substance P in solution: trans-to-cis configurational changes of penultimate prolines initiate non-enzymatic peptide bond cleavages. PMC. Available at: [Link]

  • JPT Peptide Technologies. (2023). Peptide Solubilization. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Available at: [Link]

  • MtoZ Biolabs. (n.d.). How Can the Isoelectric Point of a Peptide Be Calculated?. Available at: [Link]

  • Pearson Education. (n.d.). Isoelectric Point (pI) Calculator. Available at: [Link]

  • Bio-Synthesis Inc. (n.d.). Peptide Handling Guideline. Available at: [Link]

  • AK Lectures. (2015). Calculating Isoelectric Point of Proteins (Example). YouTube. Available at: [Link]

  • De la Torre, B. G., & Albericio, F. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Available at: [Link]

  • Chait, B. T. (n.d.). Hydrophobic and Polar Amino Acids. Columbia University. Available at: [Link]

  • Urry, D. W., et al. (1994). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. PubMed. Available at: [Link]

  • Shoshan, M. S., et al. (2012). Substance P derivatives as versatile tools for specific delivery of various types of biomolecular cargo. PMC. Available at: [Link]

  • Kumar, S., & Udgaonkar, J. B. (1998). The role of proline in the prevention of aggregation during protein folding in vitro. PubMed. Available at: [Link]

  • The Fundamentals of Biochemistry: Interactive Tutorials. (n.d.). Hydrophobicity Scales. Available at: [Link]

  • Barril, X., & Orozco, M. (2018). Solvents to Fragments to Drugs: MD Applications in Drug Design. PMC. Available at: [Link]

  • Huizinga, J. D., et al. (2006). Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis through activation of neurokinin-1 receptors on smooth muscle and interstitial cells of cajal. PubMed. Available at: [Link]

  • Warnke, S., et al. (2017). An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds. Fritz Haber Institute. Available at: [Link]

  • Boksa, P., & Livett, B. G. (1994). Functional studies with substance P analogues: effects of N-terminal, C-terminal, and C-terminus-extended analogues of substance P on nicotine-induced secretion and desensitization in cultured bovine adrenal chromaffin cells. PubMed. Available at: [Link]

  • Gicquiaux, H., et al. (2002). Analogs of Substance P modified at the C-terminus which are both agonist and antagonist of the NK-1 receptor depending on the second messenger pathway. PubMed. Available at: [Link]

  • Akanuma, S., et al. (2023). Effect of the Addition of the Fifth Amino Acid to [GADV]-Protein on the Three-Dimensional Structure. MDPI. Available at: [Link]

  • van der Wel, P., et al. (2025). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. Available at: [Link]

  • Drug Target Review. (2024). Elucidating the aggregation rules for short peptides. Available at: [Link]

  • ChemRxiv. (2025). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. Available at: [Link]

  • Shoshan, M. S., et al. (2012). Substance P derivatives as versatile tools for specific delivery of various types of biomolecular cargo. PubMed. Available at: [Link]

  • Enciso, M., et al. (2015). Influence of p and sequence in peptide aggregation via molecular simulation. arXiv. Available at: [Link]

  • Raddatz, R., et al. (2001). The N-terminal domain of substance P is required for complete homologous desensitization but not phosphorylation of the rat neurokinin-1 receptor. PubMed. Available at: [Link]

  • ResearchGate. (2016). How can we justify the use of organic solvents while performing Release studies for Hydrophobic Drugs from the Nanoparticles?. Available at: [Link]

Sources

Technical Support Center: Stabilizing GR 73632 (delta-Ava-Pro(9)-Substance P (7-11))

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with GR 73632 (chemical name: delta-Ava-Pro(9)-Substance P (7-11)), a highly potent and selective Neurokinin-1 (NK1) receptor agonist.

Status: Active Product Class: Tachykinin NK1 Receptor Agonist Primary Issue: Enzymatic Stability & Handling Audience: Assay Development Scientists, Pharmacologists

Core Technical Overview

GR 73632 is a synthetic analogue of the C-terminal fragment of Substance P (SP 7-11). It was specifically engineered to resist the rapid enzymatic degradation that renders native Substance P unstable in biological matrices.

The "Built-In" Stability System

Unlike native Substance P, which has a half-life of seconds to minutes in plasma, GR 73632 incorporates three specific structural modifications designed to block the primary cleavage sites of Neutral Endopeptidase (NEP/Neprilysin) and Angiotensin-Converting Enzyme (ACE) .

Native Residue (SP 7-11)Modification in GR 73632Function of Modification
N-Terminus (Free Amine) delta-Ava (δ-Aminovaleric acid) Blocks Aminopeptidases: Removes the free

-amino group required by aminopeptidases for N-terminal cleavage. Acts as a spacer to maintain receptor binding pocket depth.
Glycine (Position 9) Proline (Pro9) Blocks NEP & ACE: Introduces conformational constraint. Proline's cyclic structure prevents the "induced fit" required by NEP to cleave the Phe8-Gly9 bond.
Leucine (Position 10) N-Methyl-Leucine (N-MeLeu10) Blocks Endopeptidases: N-methylation eliminates the amide hydrogen, preventing the formation of the transition state required for peptide bond hydrolysis at the Gly9-Leu10 site.

Mechanism of Resistance (Visualized)

The following diagram illustrates the degradation pathways of native Substance P (7-11) and how GR 73632 blocks these specific enzymatic attacks.

G node_native Native Substance P (7-11) Phe - Phe - Gly - Leu - Met - NH2 node_gr GR 73632 (Stabilized) deltaAva - Phe - Phe - Pro - N(Me)Leu - Met - NH2 NEP Neutral Endopeptidase (NEP / EC 3.4.24.11) node_gr->NEP RESISTANT (Pro9 & N-MeLeu10 block access) ACE ACE (EC 3.4.15.1) node_gr->ACE RESISTANT (Pro9 constraint) AP Aminopeptidases (DPP-IV / AP-N) node_gr->AP RESISTANT (delta-Ava lacks substrate recognition) NEP->node_native Cleaves Phe8-Gly9 & Gly9-Leu10 ACE->node_native Cleaves Phe8-Gly9 AP->node_native Degrades N-terminus

Figure 1: Comparative enzymatic susceptibility.[1][2] Red dashed lines indicate cleavage sites in the native peptide; green solid lines indicate structural blockade in GR 73632.

Troubleshooting Guide & FAQs

Q1: I am observing a loss of potency in my assay over time. If the molecule is stable, what is happening?

Diagnosis: Chemical Oxidation (Met-Oxidation). While GR 73632 is enzymatically stable, it contains a Methionine (Met11) residue at the C-terminus. Methionine is highly susceptible to oxidation, forming methionine sulfoxide.[3]

  • Impact: Oxidized GR 73632 has significantly reduced affinity for the NK1 receptor.

  • Solution: This is a chemical issue, not an enzymatic one.

    • Action: Always prepare stock solutions with degassed buffers or include a reducing agent like DTT (if compatible with your assay) or simply store under nitrogen/argon. Avoid repeated freeze-thaw cycles.[4]

Q2: Do I need to add a protease inhibitor cocktail (e.g., Phosphoramidon, Captopril) to my tissue homogenates?

Recommendation: Generally NO , but YES for long-duration PK studies.

  • Short Assays (< 2 hours): GR 73632 is sufficiently stable in plasma and saline without inhibitors [1, 2].

  • Long Incubations (> 4 hours) or Metabolic Studies: High concentrations of tissue peptidases may eventually degrade even stabilized analogues.

  • Protocol: If you suspect residual degradation, add Phosphoramidon (10 µM) to inhibit NEP and Captopril (10 µM) to inhibit ACE. This serves as a "safety net" validation step.

Q3: The peptide is sticking to my plasticware. How do I prevent this?

Diagnosis: Non-specific Adsorption. GR 73632 is a hydrophobic peptide fragment. It will adsorb to polypropylene and glass surfaces, causing an apparent loss of concentration (often mistaken for degradation).

  • Action:

    • Use Low-Binding tubes and tips.

    • Include 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 in your assay buffer to block surface sites.

    • Dissolve the lyophilized powder in a solvent (e.g., DMSO) before diluting into aqueous buffer.

Validated Experimental Protocols

Protocol A: Stock Preparation & Storage

To prevent chemical degradation (oxidation) and adsorption.

  • Reconstitution: Dissolve lyophilized GR 73632 in DMSO to a concentration of 1–10 mM. (Avoid water for the initial stock to prevent hydrolysis/oxidation risks during storage).

  • Aliquot: Divide into single-use aliquots (e.g., 10–50 µL).

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: >6 months in DMSO at -20°C.

    • Note: Protect from light.

Protocol B: Stability Validation Assay

Use this protocol to confirm if enzymatic degradation is occurring in your specific biological matrix.

  • Preparation: Prepare two sets of tubes containing your biological matrix (e.g., rat plasma, brain homogenate).

    • Set A (Control): Matrix + Vehicle.

    • Set B (Inhibited): Matrix + Phosphoramidon (10 µM) + Captopril (10 µM).

  • Incubation: Spike GR 73632 (final conc. 1 µM) into both sets. Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately stop reaction by adding equal volume of ice-cold Acetonitrile + 0.1% TFA . Centrifuge at 10,000 x g for 5 min.

  • Analysis: Analyze supernatant via HPLC/MS.

    • Result Interpretation: If the peak area of GR 73632 decreases in Set A but remains constant in Set B, enzymatic degradation is occurring. If both decrease equally, check for Met-oxidation (mass shift +16 Da) or adsorption .

References

  • Hall, J. M., & Morton, I. K. (1991). Novel ligands confirm NK-1 receptor-mediated modulation of neurotransmission in the guinea pig vas deferens preparation. Annals of the New York Academy of Sciences, 632(1), 404-406.

  • Meini, S., et al. (1995). GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder. Neuropeptides, 28(2), 99-106.

  • Ewenson, A., et al. (1992). Synthesis and biological activity of peptide hydroxamate inhibitors of degradation of substance P analogues. European Journal of Medicinal Chemistry, 27(3), 179-186.

  • Sakurada, T., et al. (1999). Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist. Peptides, 20(2), 301-304.

Sources

increasing half-life of delta-Ava-pro(9)-substance P (7-11) in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SP-711-STAB Subject: Increasing half-life of delta-Ava-Pro(9)-Substance P (7-11) in cell culture Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open[1]

Executive Summary

You are working with delta-Ava-Pro(9)-Substance P (7-11) .[1][2] This is a highly specific analogue designed to mimic the bioactive core of Substance P.[1]

  • The Good News: The inclusion of Proline at position 9 (replacing Glycine) stabilizes the peptide backbone by inducing a beta-turn, making it more resistant to some proteolysis compared to native SP(7-11).[1] The delta-Ava (5-aminovaleric acid) linker protects the N-terminus from aminopeptidases.[1]

  • The Bad News: This molecule retains the Leu(10)-Met(11) C-terminal bond.[1] This bond is the primary cleavage site for Neutral Endopeptidase (NEP/CD10) , a ubiquitous cell-surface enzyme.[1] Furthermore, the Methionine at position 11 is highly susceptible to oxidation, which renders the peptide biologically inert.

This guide details how to extend the half-life of your peptide from minutes to hours using a three-pronged defense strategy: Enzymatic Inhibition , Chemical Protection , and Surface Passivation .[1]

Module 1: Enzymatic Degradation (The Primary Threat)[1]

Even with the Pro(9) modification, your peptide is rapidly degraded by cell-surface peptidases.[1] The Pro(9) protects the middle of the peptide, but the C-terminus remains exposed.[1]

The Mechanism
  • NEP (Neprilysin/CD10): This is the most critical threat.[1] It is expressed on the surface of endothelial, epithelial, glial, and many tumor cell lines. It cleaves the Leu10-Met11 bond.[1]

  • ACE (Angiotensin-Converting Enzyme): Present in serum (FBS) and secreted by some cells.[1] It cleaves dipeptides from the C-terminus.[1]

The Solution: The "PCB" Inhibitor Cocktail

Do not rely on heat-inactivation of serum alone, as it does not affect membrane-bound enzymes on your cells.[1] Add this cocktail directly to your culture media 15 minutes before adding the peptide.[1]

InhibitorTarget EnzymeWorking ConcentrationSolventNotes
Phosphoramidon NEP (Neutral Endopeptidase)10 µMWaterCritical. Specific inhibitor for the Leu-Met cleavage.[1]
Captopril ACE (Angiotensin-Converting Enzyme)10 µMWaterEssential if using serum (FBS/FCS) in media.[1]
Bacitracin Broad-spectrum peptidases100 µg/mLWaterActs as a competitive substrate.[1] Use high purity grade to avoid cytotoxicity.

Expert Insight: If you cannot use Bacitracin due to cellular toxicity, replace it with Thiorphan (1 µM), which is a potent NEP inhibitor often used alongside Phosphoramidon for maximum blockade.

Module 2: Chemical Instability (The Silent Killer)[1]

Methionine (Met) oxidation is often mistaken for enzymatic degradation.[1] If your peptide mass shifts by +16 Da on Mass Spec, or if you lose potency without losing peptide mass, you have an oxidation problem.

The Mechanism

The sulfur atom in Met(11) reacts with dissolved oxygen and trace metal ions (Fe, Cu) in the media to form Methionine Sulfoxide .[1] The oxidized peptide cannot fit into the NK1 receptor binding pocket.[1]

The Solution: The "Decoy" Strategy

Standard antioxidants like ascorbic acid can sometimes be pro-oxidant in the presence of metals.[1] The safest strategy for cell culture is Met-Supplementation .[1]

  • Degas Your Media: Briefly sonicate media under vacuum to remove excess dissolved oxygen before use.[1]

  • The Methionine Decoy: Supplement your media with 1–5 mM L-Methionine .[1]

    • Why? Free Methionine acts as a "scavenger," absorbing the oxidative stress and sparing your precious peptide.

  • Minimize Light: Photo-oxidation accelerates Met degradation.[1] Wrap tubes in foil and keep culture plates in the dark.

Module 3: Physical Loss (Adsorption)[1]

Your peptide is hydrophobic (Phe-Phe-Pro-Leu-Met).[1] It will stick to standard polystyrene culture plates, reducing the effective concentration available to cells.

The Solution
  • Pre-coating: Incubate wells with 0.1% BSA (Bovine Serum Albumin) or 0.1% Gelatin for 30 minutes, then wash with PBS before adding cells/media. This blocks non-specific binding sites.

  • Low-Bind Plastics: Use polypropylene tubes/tips for all preparation steps.[1] Avoid glass unless silanized.[1]

Visualizing the Degradation Pathway

The following diagram illustrates where your specific analog is vulnerable and how the inhibitors function.

G Peptide delta-Ava-Pro(9)-SP(7-11) (Active Agonist) Frag1 Inactive Fragment (Cleaved at Leu-Met) Peptide->Frag1 Major Cleavage MetOx Met-Sulfoxide Analog (Biologically Inert) Peptide->MetOx +16 Da Shift NEP NEP / CD10 (Cell Surface) NEP->Peptide Attacks Leu-Met bond ACE ACE (Serum) ACE->Peptide Attacks C-term Oxidation Dissolved O2 (Spontaneous) Phos Phosphoramidon Phos->NEP BLOCKS Cap Captopril Cap->ACE BLOCKS MetDecoy Free Met (Decoy) MetDecoy->Oxidation SCAVENGES

Caption: Degradation map of delta-Ava-Pro(9)-SP(7-11). Red arrows indicate breakdown; Green blockers indicate the inhibition strategy.

Step-by-Step Optimized Protocol

Objective: Perform a signaling assay (e.g., Calcium Flux or cAMP) with maximum peptide stability.

  • Preparation of Stock Solutions:

    • Dissolve peptide in degassed dilute acetic acid (0.01 M) or DMSO (if compatible) to 1 mM.[1] Do not store in PBS (oxidation risk).[1]

    • Aliquot and store at -80°C. Avoid freeze-thaw.

  • Media Preparation (The "Stabilized Buffer"):

    • Base: HBSS or Serum-Free Media (phenol-red free preferred).[1]

    • Add 0.1% BSA (prevents adsorption).[1]

    • Add 10 µM Phosphoramidon + 10 µM Captopril .[1]

    • Add 1 mM L-Methionine .

  • Cell Treatment:

    • Wash cells 2x with PBS to remove secreted proteases from old media.[1]

    • Add the Stabilized Buffer (without peptide) to cells.[1] Incubate for 15 minutes at 37°C. This pre-blocks the cell-surface enzymes.[1]

    • Add the peptide to the wells.[1]

  • Sampling/Assay:

    • Proceed with assay immediately.[1] With this protocol, the half-life should extend from <10 minutes to >2 hours.[1]

Frequently Asked Questions (FAQ)

Q: Can I use EDTA to inhibit the proteases? A: EDTA inhibits NEP (a metalloprotease), but it also detaches adherent cells by chelating calcium.[1] Only use EDTA if you are performing a lysate assay or using suspension cells where adhesion doesn't matter.[1] For live adherent cells, Phosphoramidon is the required alternative.[1]

Q: Why not just use the GR73632 analog? A: GR73632 contains an N-methyl-Leucine at position 10.[1] This methylation specifically blocks the NEP cleavage site.[1] Your molecule (delta-Ava-Pro9) lacks this methylation, making it more unstable than GR73632.[1] If your experimental design allows, switching to GR73632 would inherently solve the stability issue.

Q: My peptide activity drops after 20 minutes even with inhibitors. Why? A: This is likely receptor desensitization (internalization) , not degradation.[1] NK1 receptors internalize rapidly (within minutes) upon agonist binding.[1] Check if your signal loss is due to the receptor disappearing from the surface rather than the peptide degrading.[1]

References
  • Roques, B. P., et al. (1993).[1] "Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology." Pharmacological Reviews.

  • Halliday, D. A., et al. (1993).[1] "A metabolite of substance P, SP7-11 is involved in the pathogenesis of inflammatory joint disease."[1][3] Medical Hypotheses.

  • Lam, X. M., et al. (1997).[1] "Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2." Journal of Pharmaceutical Sciences.

  • Mantyh, P. W., et al. (1995).[1] "Receptor internalization and recycling play a key role in substance P signaling."[1][4] PNAS.[1][5] [1]

  • Biotage. (2023).[1][5] "How to handle peptides that contain methionine." Biotage Technical Notes.

Sources

Technical Support Center: Substance P & Hydrophobic Fragment Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Aggregation Issues with Hydrophobic Substance P Fragments

Document ID: SP-AGG-001 | Version: 2.4 | Status: Active

Executive Summary: The "Phe-Phe" Problem

Substance P (SP) is an 11-mer (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). While the N-terminus is charged and hydrophilic, the biological activity and the aggregation propensity reside in the hydrophobic C-terminus (Phe-Phe-Gly-Leu-Met).

The adjacent Phenylalanine residues (Phe7-Phe8) drive


-

stacking interactions, leading to rapid formation of

-sheet structures and amyloid-like fibrils [1, 2]. This is not merely a storage issue; it is a thermodynamic inevitability in aqueous buffers if not actively managed. This guide provides the protocols to disrupt these structures and maintain monomeric stability.

Module 1: Synthesis & Purification (The Source)

Target Audience: Chemists and Core Facility Managers

The Issue: You observe low coupling efficiency or "deletion sequences" during Solid Phase Peptide Synthesis (SPPS), specifically starting after the incorporation of Phe8. This is "on-resin aggregation," where the growing peptide chain forms


-sheets, collapsing the resin matrix and sterically hindering further acylation.
Troubleshooting Protocol: Breaking the Beta-Sheet

Do not simply double-couple; you must disrupt the secondary structure.

  • Switch to Pseudoprolines:

    • Why: Pseudoprolines (oxazolidines) lock the peptide backbone in a "kinked" conformation, physically preventing

      
      -sheet alignment [3].
      
    • Action: Substitute Gly-Leu or Phe-Gly with a pseudoproline dipeptide building block (e.g., Fmoc-Phe-Gly(ΨDmb,Hmb)-OH) at positions 9-10.

  • Elevated Temperature Coupling:

    • Why: Thermal energy disrupts hydrogen bonding networks.

    • Action: Perform couplings for Phe7, Phe8, and Gln6 at 50°C - 75°C using microwave-assisted SPPS. Note: Avoid heating Cys or His residues to prevent racemization.

  • HPLC Purification Strategy:

    • Column Choice: Switch from C18 to C4 or Phenyl-Hexyl columns. The lower hydrophobicity of C4 reduces irreversible adsorption of the hydrophobic C-terminus.

    • Mobile Phase: Operate at 60°C to keep the peptide unstructured during elution.

Decision Logic: Synthesis Optimization

SynthesisLogic Start Start: SP Synthesis Failure CheckSeq Identify Aggregation Hotspot (Phe7-Phe8 region) Start->CheckSeq Choice1 Is Microwave Available? CheckSeq->Choice1 Microwave Action: Heat Couplings to 75°C (Phe/Gln only) Choice1->Microwave Yes Chemical Action: Insert Pseudoproline at Gly9-Leu10 Choice1->Chemical No Purification HPLC: Use C4 Column + 60°C Column Oven Microwave->Purification Chemical->Purification

Figure 1: Decision tree for overcoming on-resin aggregation during Substance P synthesis.

Module 2: Solubilization & Storage (The Handling)

Target Audience: Biologists and Pharmacologists

The Issue: You dissolve the lyophilized powder in PBS, and it turns cloudy or loses activity over 24 hours. Root Cause: Lyophilized peptides often contain pre-formed microscopic aggregates. Adding aqueous buffer directly "locks" these aggregates in place. You must perform a "chemical reset."

Protocol: The "HFIP Reset" Method

This protocol ensures you start with 100% monomeric peptide [4].

Reagents:

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) - High Toxicity, use fume hood.

  • Anhydrous DMSO.

  • Assay Buffer (e.g., PBS).

Step-by-Step:

  • Dissolve in HFIP: Add 100% HFIP to the lyophilized powder to a concentration of 1 mg/mL.

    • Mechanism:[1][2] HFIP is a potent hydrogen-bond disruptor that breaks down pre-existing amyloid fibrils.

  • Evaporate: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP completely using a SpeedVac or a gentle stream of nitrogen gas.

    • Result: You now have a thin film of monomeric peptide on the tube wall. Store these films at -80°C (stable for 6 months).

  • Reconstitute: On the day of the experiment, dissolve the film in anhydrous DMSO (to 100x the final concentration).

  • Dilute: Rapidly dilute the DMSO stock into your assay buffer. Vortex immediately.

Solvent Compatibility Table
SolventSolubility StatusRisk LevelRecommendation
Water / PBS Poor (for fragments)HighAvoid for stock solution. Promotes immediate fibrillization.
DMSO ExcellentLowIdeal for working stocks (up to 10-20 mg/mL).
HFIP ExcellentN/AUse ONLY for pre-treatment to break aggregates. Toxic to cells.
Ethanol ModerateMediumCan induce

-helical structure; less effective than DMSO.
Workflow: The Disaggregation Pathway

Solubilization Powder Lyophilized Powder (Contains Aggregates) HFIP Step 1: HFIP Dissolution (Breaks Beta-Sheets) Powder->HFIP Film Step 2: Evaporation (Monomeric Film) HFIP->Film DMSO Step 3: DMSO Reconstitution (Stable Stock) Film->DMSO Assay Step 4: Buffer Dilution (Bioactive Monomer) DMSO->Assay

Figure 2: The "HFIP Reset" workflow to ensure monomeric Substance P recovery.

Module 3: Assay Interference (The Application)

Target Audience: Assay Development Scientists

The Issue: Variable IC50/EC50 data or "vanishing" peptide in low-concentration assays (< 10 nM). Root Cause: Adsorption.[2][3][4][5][6] The hydrophobic C-terminus of SP binds aggressively to polypropylene and polystyrene surfaces [5].

Critical Modifications for Assay Reliability
  • Plasticware Selection:

    • Do Use: Polypropylene (PP) tubes.[5]

    • Avoid: Polystyrene (PS) or glass (unless siliconized).

    • Warning: Be cautious with "Low-Binding" commercial tubes. Paradoxically, some surface treatments on these tubes can increase hydrophobic interaction with SP fragments [6]. Always validate recovery.

  • The "Sacrificial Protein" Strategy:

    • Add 0.1% BSA (Bovine Serum Albumin) to all buffers before adding the peptide. The BSA coats the plastic surface, occupying the binding sites that SP would otherwise stick to.

  • Detergent Additives:

    • If BSA interferes with your specific assay (e.g., mass spec), use 0.05% Tween-20 . Non-ionic detergents form micelles around the hydrophobic C-terminus, preventing adsorption and aggregation without denaturing the peptide.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve Substance P aggregates? A: Use with extreme caution. While sonication can break large aggregates, it generates heat which can accelerate the formation of amyloid fibrils in the long run. If you must sonicate, use a water bath sonicator with ice for short bursts (10 seconds). The "HFIP Reset" (Module 2) is chemically superior to sonication.

Q: Why does SP(1-7) dissolve easily, but SP(7-11) precipitates? A: SP(1-7) contains the charged Arginine and Lysine residues (highly hydrophilic). SP(7-11) (Phe-Phe-Gly-Leu-Met) is almost entirely hydrophobic. Without the N-terminal charge to solubilize it, the C-terminal fragment is driven entirely by hydrophobic collapse. You must treat SP(7-11) as a lipid-like molecule: use organic solvents first.

Q: My HPLC peak for Substance P is broad and tailing. Is the column broken? A: Likely not. Broad peaks usually indicate secondary structure formation on the column or non-specific hydrophobic interaction.

  • Fix 1: Raise column temperature to 60°C.

  • Fix 2: Add 1-5% Isopropanol to Mobile Phase B. This helps wet the C18/C4 surface and improves mass transfer for hydrophobic peptides.

References

  • Conlon, J. M., & Sheehan, L. (1983). Conversion of substance P to C-terminal fragments in human plasma.[7] Regulatory Peptides, 7(4), 335-345.

  • Shang, Y., et al. (2022). Tachykinin Neuropeptides and Amyloid β (25–35) Assembly: Friend or Foe? Journal of the American Chemical Society.

  • Mutter, M., et al. (2004). The pseudo-proline technique for peptide synthesis.[8][9] Peptide Science.

  • Stine, W. B., et al. (2011). In Vitro Characterization of Conditions for Amyloid-β Peptide Oligomerization and Fibrillogenesis. Journal of Biological Chemistry.

  • Goebel, M., et al. (2011). The importance of using the optimal plastic and glassware in studies involving peptides. Neuropeptides, 45(4), 275-280.

  • Crouch, E., et al. (2013). Characterization and prevention of the adsorption of surfactant protein D to polypropylene. PLOS ONE.

Sources

Technical Support Center: Impurity Identification in Synthesized δ-Ava-Pro(9)-Substance P (7-11)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis and purification of δ-Ava-Pro(9)-Substance P (7-11). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying impurities in this synthesized peptide. Our goal is to provide you with the expertise and practical troubleshooting strategies necessary to ensure the purity and quality of your final product.

Introduction to δ-Ava-Pro(9)-Substance P (7-11) and the Critical Role of Purity

This guide will provide a structured approach to identifying and characterizing common impurities encountered during the synthesis of δ-Ava-Pro(9)-Substance P (7-11).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I see multiple peaks in my crude HPLC chromatogram. What are the likely culprits?

A1: The presence of multiple peaks in your initial HPLC analysis is expected. The key is to systematically identify the source of these impurities. The most common impurities in crude synthetic peptides fall into several categories:

  • Deletion Sequences: Peptides missing one or more amino acid residues. These arise from incomplete coupling reactions during SPPS.

  • Truncated Sequences: Peptides that are shorter than the target sequence due to premature termination of the synthesis.

  • Incompletely Deprotected Peptides: Peptides that still retain protecting groups (e.g., Boc, Fmoc, Pbf, tBu) on their side chains.

  • Racemization: Epimerization of amino acids during synthesis, leading to diastereomers that may have different retention times.

  • Oxidation: Particularly of methionine residues, which can be oxidized to the sulfoxide.

  • Adducts: Formation of adducts with scavengers (e.g., triisopropylsilane) used during the cleavage step.

Troubleshooting Workflow:

To begin dissecting the complexity of your crude sample, a systematic approach combining HPLC and mass spectrometry (MS) is essential.

G cluster_0 Impurity Identification Workflow Crude_Peptide Crude Peptide Sample RP_HPLC Reverse-Phase HPLC Analysis Crude_Peptide->RP_HPLC Collect_Fractions Collect Fractions for Each Peak RP_HPLC->Collect_Fractions LC_MS LC-MS Analysis Collect_Fractions->LC_MS Analyze_Mass_Spec Analyze Mass Spectra LC_MS->Analyze_Mass_Spec Identify_Impurities Identify Impurities (Deletion, Truncation, etc.) Analyze_Mass_Spec->Identify_Impurities

Caption: Workflow for initial impurity identification.

Q2: My LC-MS results show a mass that doesn't correspond to my target peptide or any obvious impurities. What should I consider?

A2: When you observe an unexpected mass, it's crucial to consider less common modifications and adducts. Here's a checklist of possibilities:

  • Metal Ion Adducts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are very common in electrospray ionization (ESI) mass spectrometry.

  • Solvent Adducts: Acetonitrile ([M+ACN+H]⁺) or other solvent molecules can form adducts with your peptide.

  • Double-Charged Ions: Peptides can carry multiple charges. Look for peaks at [M+2H]²⁺, which will have an m/z value of (mass + 2) / 2.

  • Cleavage Scavenger Adducts: Scavengers used during the final cleavage from the resin are highly reactive and can form covalent adducts with the peptide.

Experimental Protocol: Identifying Adducts

  • Review Your Cleavage Cocktail: Identify all scavengers used (e.g., triisopropylsilane (TIS), dithiothreitol (DTT), water).

  • Calculate Potential Adduct Masses: Determine the molecular weights of these scavengers and add them to your target peptide's mass.

  • Analyze Isotope Patterns: The isotopic distribution of the unexpected peak can provide clues about its elemental composition.

  • Change Mobile Phase Composition: Modifying the mobile phase (e.g., by adding or removing formic acid) can sometimes alter the formation of adducts, helping to confirm their presence.

Common Adducts in Peptide Synthesis Mass Shift (Da)
Sodium (Na⁺)+22
Potassium (K⁺)+38
Acetonitrile (ACN)+41
Triisopropylsilane (TIS)+157
Dithiothreitol (DTT) - oxidized+152
Q3: I suspect I have a deletion sequence, but the mass difference is small. How can I confirm this?

A3: Confirming deletion sequences, especially those involving amino acids with similar masses, requires high-resolution analytical techniques.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers can provide mass accuracy in the low ppm range, allowing you to distinguish between isobaric species.

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion of interest and fragmenting it, you can obtain sequence information. The resulting fragment ions (b- and y-ions) will reveal the amino acid sequence and pinpoint the exact location of the deletion.

Experimental Protocol: MS/MS for Sequence Confirmation

  • Perform an LC-MS run to identify the precursor ion (the suspected deletion sequence).

  • Set up a targeted MS/MS experiment where the mass spectrometer isolates the m/z of the precursor ion.

  • Fragment the precursor ion using collision-induced dissociation (CID) or a similar technique.

  • Acquire the fragment ion spectrum.

  • Analyze the spectrum to reconstruct the amino acid sequence. Software tools can automate this process.

G cluster_1 MS/MS Sequencing Logic Precursor_Ion Isolate Precursor Ion (e.g., [M+H]⁺) Fragmentation Fragment Ion (CID, HCD, ETD) Precursor_Ion->Fragmentation Fragment_Ions Detect Fragment Ions (b- and y-ions) Fragmentation->Fragment_Ions Sequence_Reconstruction Reconstruct Peptide Sequence Fragment_Ions->Sequence_Reconstruction

Caption: Logic of tandem mass spectrometry for sequencing.

Q4: How can I differentiate between an incompletely deprotected peptide and a deletion sequence if the mass difference is similar?

A4: This is a common challenge. The key is to leverage the chemical properties of the protecting groups.

  • UV Absorbance Profile: If the protecting group has a chromophore (e.g., Fmoc), the impurity peak will have a distinct UV absorbance profile compared to the target peptide. A diode array detector (DAD) in your HPLC system can be invaluable here.

  • Post-Purification Treatment: You can treat a small aliquot of the purified fraction containing the suspected impurity with a stronger deprotection cocktail. If the impurity is due to incomplete deprotection, it should convert to the target peptide, which can be confirmed by re-analyzing the sample by LC-MS.

References

  • A Guide to HPLC and LC-MS for Peptide Analysis. (Source: A practical guide to the principles and applications of HPLC and LC-MS for peptide characterization). [Link]

  • Interpreting Mass Spectra of Peptides. (Source: An educational resource on the fragmentation patterns of peptides in tandem mass spectrometry). [Link]

Technical Support Center: Minimizing Non-Specific Binding of Substance P Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Substance P (SP) & Analog Assay Optimization

Core Analysis: Why Substance P "Sticks"

Before troubleshooting, you must understand the enemy. Substance P (SP) is an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 ) with distinct physicochemical properties that drive non-specific binding (NSB):

  • Cationic Charge: The N-terminal Arginine and Lysine residues confer a net positive charge at physiological pH. This creates strong electrostatic attraction to negatively charged surfaces like glass (silanol groups) and standard polystyrene.

  • Hydrophobicity: The C-terminal sequence (Phe-Phe-Gly-Leu-Met) is highly hydrophobic. This drives adsorption to plastic surfaces via hydrophobic interaction and promotes aggregation at air-water interfaces.

The Result: SP analogs adhere to pipette tips, reservoirs, and filter plates, depleting the free ligand concentration before it even reaches the receptor.

Troubleshooting Guide & FAQs
Category A: Filtration Assays (Radioligand Binding) [1]

Q: I see high background counts on my glass fiber filters (GF/B or GF/C). How do I stop SP from sticking to the filter? A: This is the most common issue in SP assays. Glass fiber filters are negatively charged. You must mask this charge using a cationic polymer.

  • The Fix: Pre-soak filters in 0.1% - 0.5% Polyethyleneimine (PEI) for at least 1-2 hours before harvesting.

  • Mechanism: PEI is a polycation that binds irreversibly to the anionic sites on the glass fibers, neutralizing the surface and preventing the positively charged SP from binding electrostatically.

  • Critical Note: Do not wash the filters with PEI during the assay; only pre-soak.

Q: My total binding signal is decreasing over time in the reservoir. Is the peptide degrading? A: While degradation is possible, rapid signal loss is usually due to adsorption to the reservoir walls.

  • The Fix: Use polypropylene or silanized glass containers. Avoid polystyrene.

  • Buffer Additive: Add 0.1% - 1% BSA (Bovine Serum Albumin) to your assay buffer. BSA coats the surface sites, acting as a "sacrificial" protein that prevents SP adsorption.

Category B: Plate-Based Assays (ELISA / SPA)

Q: I am designing a competition assay. Should I use Tween-20? A: Yes, but with caution.

  • Recommendation: Add 0.05% Tween-20 to wash buffers.

  • Why: Tween-20 disrupts the hydrophobic interactions between the C-terminus of SP and the plate surface.

  • Warning: High concentrations (>0.1%) can strip the receptor or disrupt low-affinity specific binding. Always titrate detergent levels.

Q: My standard curve is shifting. Could this be a "sticky" analog issue? A: Yes. If your analog is more hydrophobic than native SP (e.g., containing non-natural aromatic amino acids), it may require a higher carrier protein concentration.

  • The Fix: Switch from BSA to Bacitracin (1 mg/mL) or increase BSA to 0.5%. Bacitracin serves a dual purpose: it inhibits peptidases (preventing degradation) and acts as a carrier to reduce adsorption.

Experimental Protocols
Protocol 1: PEI Pre-treatment for Glass Fiber Filters

Standard method for reducing cationic peptide NSB in receptor binding assays.

  • Preparation: Prepare a 0.3% (v/v) Polyethyleneimine (PEI) solution in distilled water. (Note: PEI is viscous; pipette slowly).

  • Soaking: Submerge Whatman GF/B or GF/C filters in the solution. Ensure complete saturation.

  • Incubation: Soak for minimum 2 hours at 4°C. Overnight soaking is acceptable and often yields more consistent results.

  • Usage: Place wet filters directly onto the vacuum manifold. Do not rinse with water prior to adding the sample.

Protocol 2: Silanization of Glassware

Required if you must use glass reservoirs for SP stock solutions.

  • Clean: Thoroughly wash glass vials with detergent, rinse with ddH2O, and dry.

  • Coat: Treat surfaces with 5% Dichlorodimethylsilane (DCDMS) in heptane or toluene for 15 minutes.

  • Rinse: Rinse twice with toluene/heptane, then twice with methanol, and finally with distilled water.

  • Cure: Bake at 100°C for 1 hour.

    • Result: This replaces surface hydroxyl groups with methyl groups, creating a hydrophobic surface that repels the cationic N-terminus, though hydrophobic adsorption issues may remain (mitigate with BSA).

Visualizing the Mechanism
Diagram 1: Troubleshooting Decision Tree

Use this logic flow to identify the source of your NSB.

NSB_Troubleshooting Start High Non-Specific Binding (NSB) CheckFilter Is it a Filtration Assay? Start->CheckFilter FilterYes Glass Fiber Filters? CheckFilter->FilterYes Yes CheckPlastic Check Labware Material CheckFilter->CheckPlastic No (Plate Assay) PEI_Check Filters soaked in 0.3% PEI? FilterYes->PEI_Check Action_PEI PROTOCOL: Pre-soak in PEI PEI_Check->Action_PEI No CheckBuffer Check Buffer Composition PEI_Check->CheckBuffer Yes PlasticType Is it Polystyrene? CheckPlastic->PlasticType Action_Change SWITCH: Polypropylene or Silanized Glass PlasticType->Action_Change Yes PlasticType->CheckBuffer No BSA_Check Is BSA/Bacitracin present? CheckBuffer->BSA_Check Action_Add ADD: 0.1% BSA or 0.05% Tween-20 BSA_Check->Action_Add No

Caption: Decision matrix for isolating the source of non-specific binding in Substance P assays.

Diagram 2: Surface Interaction & Blocking Mechanism

Visualizing how PEI and BSA prevent SP from sticking.

SP_Interaction cluster_0 Unblocked Interaction (High NSB) cluster_1 Blocked Interaction (Low NSB) SP Substance P (Positively Charged) Glass Glass Surface (Negatively Charged) Glass->SP Electrostatic Attraction PEI PEI Molecule (Polycationic Shield) Glass2 Glass Surface PEI->Glass2 Coats Surface SP2 Substance P PEI->SP2 Repulsion/Blocking

Caption: Mechanism of PEI blocking. PEI neutralizes anionic glass sites, preventing cationic Substance P adsorption.

Quantitative Data: Additive Efficacy
AdditiveConcentrationMechanism of ActionRecommended For
BSA 0.1% - 1.0%Coats hydrophobic/charged sites (Sacrificial protein)General Assay Buffer, Storage
Polyethyleneimine (PEI) 0.1% - 0.5%Neutralizes anionic charges on glass fibersFiltration Assays (GF/B, GF/C)
Tween-20 0.05%Disrupts hydrophobic interactionsWash Buffers, Plate Assays
Bacitracin 1 mg/mLPeptidase inhibitor + Carrier proteinReceptor Binding Assays
NaCl 150 mMShields ionic interactionsReducing electrostatic NSB
References
  • PerkinElmer . (n.d.). Strategies for reducing non-specific binding in receptor assays. BenchChem. Retrieved from

  • Selleck Chemicals . (n.d.). Substance P Solubility and Handling. Retrieved from

  • Tocris Bioscience . (n.d.). Substance P Technical Data & Solubility. Retrieved from

  • National Institutes of Health (NIH) . (2020). A design of experiments concept for the minimization of nonspecific peptide adsorption in the mass spectrometric determination of substance P. PubMed. Retrieved from

  • AAT Bioquest . (2024).[2] How to eliminate non-specific binding?. Retrieved from

Sources

thermal stability of delta-Ava-pro(9)-substance P (7-11) during incubation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Stability & Assay Optimization Topic: Thermal Stability of


-Ava-Pro

-Substance P (7–11) Ticket ID: SP-AVA-009-STAB

Executive Summary: The Molecule & The Challenge

You are working with a specialized C-terminal analog of Substance P (SP).[1] To troubleshoot stability effectively, we must first deconstruct the molecule’s physicochemical vulnerabilities:

  • Sequence:

    
    -Ava – Phe – Phe – Pro – Leu – Met – NH
    
    
    
  • Structural Context: This is a hydrophobic, receptor-selective agonist (functionally related to GR 73632 ). The

    
    -Ava (5-aminovaleric acid) acts as a flexible N-terminal spacer, while the Pro
    
    
    
    introduces a "beta-turn" constraint to enhance receptor affinity and resistance to specific peptidases.
  • The Problem: "Thermal stability" failures during incubation are rarely due to heat breaking the peptide bond. Instead, they are almost always caused by Oxidative Instability (Methionine) or Surface Adsorption (Hydrophobic aggregation).

Module 1: Diagnostic Triage (Start Here)

Before adjusting your incubation protocol, determine how the peptide is failing. Use this logic flow to diagnose the root cause.

Peptide_Diagnostic_Tree Start Symptom: Loss of Parent Peak (HPLC/LC-MS) CheckMS Check Mass Spectrum of Incubated Sample Start->CheckMS MassShift Is there a +16 Da Mass Shift? CheckMS->MassShift YesOx CAUSE: Oxidation (Met -> Met-Sulfoxide) MassShift->YesOx Yes NoShift Is there a -18 Da or +18 Da Shift? MassShift->NoShift No YesHyd CAUSE: Hydrolysis (Backbone Cleavage) NoShift->YesHyd Yes NoChange Total Signal Loss (No new peaks) NoShift->NoChange No Adsorption CAUSE: Adsorption (Sticking to Plastic) NoChange->Adsorption

Figure 1: Diagnostic Decision Tree for Peptide Stability. Use LC-MS data to distinguish between chemical modification (oxidation/hydrolysis) and physical loss (adsorption).

Module 2: Troubleshooting Specific Failure Modes

Issue A: The "Invisible" Loss (Adsorption)

Symptom: The peptide peak area decreases over time, but no new degradation peaks appear. Mechanism: The sequence Phe-Phe-Pro-Leu is highly hydrophobic. At 37°C, Brownian motion increases, accelerating the adsorption of the peptide to the walls of polypropylene tubes or pipette tips. The Fix:

  • Material Switch: Stop using standard polypropylene. Switch to LoBind/Low-Retention tubes and plates.

  • Solvent Modification: If the assay permits, add 0.05% Tween-20 or 0.1% BSA to the incubation buffer. This "blocks" the plastic surface.

  • Glass Warning: Do not use untreated borosilicate glass; hydrophobic peptides adhere strongly to glass silanols. Use silanized glass if plastic is forbidden.

Issue B: The +16 Da Shift (Methionine Oxidation)

Symptom: Parent peak decreases, and a new peak appears slightly earlier (more polar) with a mass of


.
Mechanism:  The C-terminal Methionine (Met)  is extremely sensitive to dissolved oxygen, converting to Methionine Sulfoxide. This is accelerated by heat (37°C) and trace metals.
The Fix: 
  • Degas Buffers: Helium sparge or sonicate buffers under vacuum before use.

  • Headspace: Incubate in sealed vials with minimal headspace to limit oxygen exchange.

  • Antioxidants: Add 1 mM Methionine (free amino acid) to the buffer. It acts as a "decoy" scavenger, protecting your peptide without interfering with most receptor assays. Avoid DTT/BME if your downstream assay involves disulfide-sensitive proteins.

Issue C: Enzymatic Hydrolysis (Metabolic Stability)

Symptom: Distinct cleavage fragments (e.g., loss of Met-NH2). Mechanism: If incubating in plasma/microsomes, Pro9 protects against some proteases (like NEP), but the peptide remains vulnerable to specific endopeptidases. The Fix:

  • Inhibitor Cocktail: Use Phosphoramidon (NEP inhibitor) and Captopril (ACE inhibitor) to isolate "thermal" stability from "enzymatic" stability.

Module 3: Optimized Incubation Protocol

Use this protocol to generate reproducible thermal stability data.

Table 1: Recommended Incubation Parameters

ParameterSpecificationReason
Concentration 1 µM – 10 µMLower concentrations (<1 µM) suffer disproportionately from adsorption loss.
Vessel Type Eppendorf Protein LoBind® or equivalentPrevents hydrophobic Phe-Phe motif from sticking to walls.
Buffer System PBS (pH 7.4) or HEPES (25 mM)Citrate/Phosphate buffers can catalyze oxidation if trace metals are present.
Temperature 37°C ± 0.5°CPhysiological standard.
Oxidation Control N

Purge or 1mM Free Met
Prevents artifactual oxidation during long incubations (>4 hours).
Quenching 50% Acetonitrile + 0.1% Formic AcidStops any residual enzymatic activity and solubilizes adsorbed peptide for LC-MS.
Step-by-Step Workflow
  • Preparation: Dissolve lyophilized peptide in DMSO (stock 10 mM).

  • Dilution: Dilute to working concentration in degassed buffer (pre-warmed to 37°C) in a LoBind tube.

  • T0 Sample: Immediately remove an aliquot, quench with ice-cold acetonitrile/formic acid, and store at 4°C. Do not freeze T0 immediately if comparing to T-end, as freeze-thaw cycles can induce precipitation.

  • Incubation: Place vessel in a thermomixer (300 rpm) to ensure homogeneity without creating excessive shear force/bubbles.

  • Sampling: At defined timepoints (e.g., 1h, 4h, 24h), remove aliquots and quench immediately.

  • Analysis: Analyze T0 and T-end samples in the same LC-MS run to minimize instrumental drift.

Module 4: Chemical Pathway Visualization

Understanding the degradation helps in selecting the right inhibitor or storage condition.

Degradation_Pathway cluster_Oxidation Oxidative Pathway (Dominant in Buffer) cluster_Physical Physical Pathway Native Native Peptide (δ-Ava-Phe-Phe-Pro-Leu-Met-NH2) MetOx Met-Sulfoxide Analog (+16 Da, Polar) Native->MetOx Dissolved O2 Trace Metals 37°C Adsorbed Surface Adsorbed (Lost from Solution) Native->Adsorbed Hydrophobic Interaction (Plastic/Glass) MetSulfone Met-Sulfone (+32 Da, Irreversible) MetOx->MetSulfone Strong Oxidants Prolonged Time

Figure 2: Primary Degradation Pathways. The transition to Met-Sulfoxide is reversible in vivo (via enzymes) but irreversible in standard buffer assays. Adsorption is a physical loss, not a chemical change.

Frequently Asked Questions (FAQs)

Q: Why does my T0 sample peak area look lower than expected? A: This is the "Flash Adsorption" effect. Hydrophobic peptides can bind to pipette tips or vial walls within seconds. Solution: Pre-rinse pipette tips with the peptide solution before transfer, or add 10-20% acetonitrile to your T0 buffer if the assay allows (to keep it soluble).

Q: Can I use DTT to prevent Methionine oxidation? A: Technically yes, but use caution. DTT is a strong reducing agent. While this peptide has no disulfide bridges to break, DTT can interfere with downstream receptor binding assays or mass spec ionization. Ascorbic acid or Free Methionine are safer alternatives.

Q: Is the Proline at position 9 causing steric hindrance? A: Yes, and that is intentional. In the context of Substance P analogs (like GR 73632), Pro9 stabilizes the peptide against degradation by Dipeptidyl Peptidase IV (DPP-IV) and Neutral Endopeptidase (NEP). It does not, however, protect the Methionine at position 11 from oxidation.

Q: My LC-MS shows a split peak for the peptide. Is it degrading? A: Not necessarily. Peptides containing Proline can exist in cis and trans isomers around the peptide bond. This often resolves as two peaks in HPLC that have the exact same mass. If the ratio is constant, it is conformational isomerism, not degradation.

References

  • Teichberg, V. I., & Blumberg, S. (1980).[2] Substance P and analogues: biological activity and degradation.[2] Progress in Biochemical Pharmacology, 16, 84-94.[2]

  • Moussaoui, S. M., et al. (1995). GR 73632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder.[3] Neuropeptides, 28(2), 99-106.[3]

  • Bocedi, A., et al. (2013). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[4] PLoS ONE, 8(10).

  • Stadtman, E. R., et al. (2003). Methionine oxidation and protein function.[5][6][7][8] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1647(1-2), 30-36.

  • Pramanik, B. N., et al. (2013). Characterization of Protein and Peptide Stability and Solubility. In: Identification and Quantification of Drugs, Metabolites, Drug Metabolizing Enzymes, and Transporters.

Sources

overcoming receptor desensitization with Substance P (7-11) analogs

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Molecular Pharmacology Division Subject: Technical Guide: Overcoming NK1 Receptor Desensitization with Substance P (7-11) Analogs

Executive Summary

This technical guide addresses the phenomenon of rapid tachyphylaxis (desensitization) observed with the Neurokinin-1 (NK1) receptor when stimulated by native Substance P (SP).[1][2] For researchers requiring sustained signaling or precise kinetic modeling, the use of Substance P (7-11) analogs offers a robust solution.[1] These C-terminal fragments function as biased agonists , maintaining G-protein activation efficacy while significantly reducing


-arrestin recruitment and subsequent receptor internalization.

Module 1: Mechanistic Troubleshooting (The "Why")

Q: Why does native Substance P cause rapid signal loss compared to SP(7-11) analogs? A: The native Substance P undecapeptide (11 amino acids) contains two distinct functional domains.[1] The C-terminus (7-11) is the "message" domain responsible for receptor binding and Gq-protein activation (Calcium flux).[1] The N-terminus (1-6) , however, plays a critical role in stabilizing the receptor conformation that recruits G-protein Receptor Kinases (GRKs) and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-arrestin.

By removing the N-terminus, SP(7-11) analogs activate the receptor but fail to efficiently recruit the desensitization machinery.[1] This results in "biased agonism"—high efficacy for signaling, low efficacy for desensitization.[1]

Q: Is the signal loss I am seeing true desensitization or peptide degradation? A: This is the most common experimental artifact.[1] SP(7-11) fragments are highly susceptible to neutral endopeptidases (NEP) and Angiotensin-Converting Enzyme (ACE).[1]

  • Diagnostic Test: If your signal fades, add a fresh bolus of agonist.[1]

    • Response returns: The peptide was degraded (Pseudo-desensitization).[1]

    • No response: The receptor is desensitized (True desensitization).[1][3]

  • Solution: Always include a protease inhibitor cocktail (Phosphoramidon 10 µM + Captopril 10 µM) in your assay buffer when using C-terminal fragments.[1]

Module 2: Analog Selection & Chemistry

Q: Which SP(7-11) analog should I select for my specific application? A: Selection depends on the balance between metabolic stability and pure receptor selectivity.[1]

AnalogSequenceKey CharacteristicRecommended Use
Native SP(7-11) Phe-Phe-Gly-Leu-Met-NH2High turnover; Reference standard.Baseline kinetic studies only.
Septide [pGlu6,Pro9]SP(6-11)Reduced Desensitization. High potency.[1][4]Long-term signaling assays; "Resistant" receptor studies.[1]
GR73632 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Ava-[Pro9, N-MeLeu10]SP(7-11)
Metabolic Stability. N-methylation prevents degradation.In vivo studies or prolonged incubations (>30 min).
Senktide Succ-[Asp6, N-MePhe8]SP(6-11)NK3 Selective (Negative Control).[5]Verifying NK1 specificity (should be inactive).[1]

Q: I am experiencing solubility issues with hydrophobic C-terminal fragments. How do I dissolve them? A: SP(7-11) is significantly more hydrophobic than native SP due to the loss of the charged N-terminal Arginine and Lysine.[1]

  • Protocol: Dissolve the peptide in a minimal volume of DMSO (creating a 10 mM stock), then dilute into aqueous buffer. Ensure the final DMSO concentration in the cell assay is <0.1% to prevent solvent-induced calcium artifacts.[1]

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles, which precipitate hydrophobic peptides.

Module 3: Visualization of Signaling Pathways

The following diagram illustrates the "Biased Agonism" mechanism where SP(7-11) retains signaling (Left Branch) but minimizes the Desensitization pathway (Right Branch).

NK1_Signaling Agonist_SP Native Substance P NK1R NK1 Receptor Agonist_SP->NK1R Full Agonist Agonist_Analogs SP(7-11) Analogs (Septide/GR73632) Agonist_Analogs->NK1R Biased Agonist GRK GRK2/3 Recruitment Agonist_Analogs->GRK Weak/No Recruitment Gq Gq Protein Activation NK1R->Gq Activation NK1R->GRK N-Terminus Dependent PLC PLC-beta Gq->PLC Ca Calcium Release (Signal) PLC->Ca Arrestin Beta-Arrestin Binding GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization

Caption: Differential signaling pathways. Native SP triggers both Calcium flux and Internalization.[1][2][6][7] SP(7-11) analogs maintain Calcium flux but fail to trigger the GRK/Arrestin desensitization cascade.[1]

Module 4: Experimental Protocol (Paired-Pulse Desensitization)

Objective: To quantify the reduction in receptor desensitization provided by SP(7-11) analogs compared to native SP.

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing human NK1R.[1]

  • Assay: FLIPR Calcium 6 Assay Kit or equivalent.[1]

  • Buffer: HBSS + 20 mM HEPES + 10 µM Phosphoramidon (Critical).[1]

Step-by-Step Workflow:

  • Baseline Measurement (0-30s): Record background fluorescence.

  • Pulse 1 (Desensitizing Dose):

    • Inject a saturating concentration (100 nM) of either Native SP or Septide .[1]

    • Monitor Calcium peak (Response 1).[1]

    • Note: Both ligands should produce similar Emax peaks if the receptor expression is normal.[1]

  • Washout / Recovery (Variable Time):

    • Wash cells 3x with assay buffer to remove unbound ligand.[1]

    • Incubate for 5, 15, or 30 minutes to allow potential resensitization.

  • Pulse 2 (Challenge Dose):

    • Inject a saturating concentration (100 nM) of Native SP (use Native SP as the probe for both conditions to standardize the readout).[1]

    • Monitor Calcium peak (Response 2).[1]

  • Calculation:

    • % Desensitization =

      
      
      

Expected Results:

  • Pre-treatment with Native SP: Response 2 will be <20% of Response 1 (High Desensitization).[1]

  • Pre-treatment with Septide: Response 2 will be >70% of Response 1 (Preserved Receptor Availability).[1]

Module 5: Troubleshooting FAQ

Q: My SP(7-11) analog shows lower potency (higher EC50) than SP. Is this normal? A: Yes. The N-terminus of SP contributes slightly to binding affinity (though not efficacy).[1] You may need to use 5-10x higher concentrations of SP(7-11) fragments to achieve the same receptor occupancy as native SP.[1] However, the maximal response (Emax) should be identical.

Q: Can I use these analogs in radioligand binding assays? A: Use caution. Standard radioligands are often N-terminally labeled (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


I-BH-Substance P). C-terminal fragments may not displace N-terminal specific tracers effectively if the tracer interacts with sites the fragment does not occupy.[1] Recommendation:  Use ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Substance P or competition assays against a known C-terminal specific antagonist.

Q: The analog works in calcium assays but fails in ERK phosphorylation assays.[1] Why? A: ERK phosphorylation in GPCRs is often ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-arrestin dependent. Since SP(7-11) analogs are "G-protein biased" and minimize arrestin recruitment, they may naturally show reduced efficacy in arrestin-downstream pathways like pERK. This confirms the mechanism rather than indicating a failure.[1]

References

  • Mechanisms of NK1 Desensitiz

    • Title: Desensitization of the neurokinin-1 receptor (NK1-R) in neurons: effects of substance P on the distribution of NK1-R, Galphaq/11, G-protein receptor kinase-2/3, and beta-arrestin-1/2.[2][6][7]

    • Source: Molecular Biology of the Cell (1998).[1]

    • URL:[Link]

  • Role of N-Terminus in Desensitiz

    • Title: The N-terminal domain of substance P is required for complete homologous desensitization but not phosphorylation of the rat neurokinin-1 receptor.[1][8]

    • Source: Journal of Biological Chemistry / PubMed (2001).[1]

    • URL:[Link]

  • Septide and Biased Agonism

    • Title: Septide: an agonist for the NK1 receptor acting at a site distinct from substance P.[1]

    • Source: Journal of Neurochemistry (1994).[1]

    • URL:[Link][1]

  • Analog Stability (GR73632)

    • Title: Novel selective agonists and antagonists confirm neurokinin NK1 receptors in guinea-pig vas deferens.[1]

    • Source: British Journal of Pharmacology (1991).[1]

    • URL:[Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: Substance P (1-11) vs. Substance P (7-11) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tachykinin Paradox

In neuropharmacology, the choice between full-length Substance P (SP 1-11) and its C-terminal analogs (specifically the 7-11 fragment derivatives) represents a classic trade-off between native affinity and metabolic stability .

While the full-length peptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH


) is the endogenous ligand with nanomolar affinity for the Neurokinin-1 (NK1) receptor, its utility in in vivo or prolonged in vitro studies is severely compromised by rapid enzymatic degradation (t

< 2 minutes in plasma).

Conversely, the C-terminal pentapeptide SP(7-11) (Phe-Phe-Gly-Leu-Met-NH


) contains the essential "tachykinin signature" required for receptor activation. However, without chemical modification (analogs), the native fragment suffers from reduced receptor binding affinity and extreme susceptibility to aminopeptidases.

The Verdict:

  • Use Full-Length SP (1-11) for: Establishing baseline physiological controls, rapid-response assays (e.g., FLIPR), and studies focusing on N-terminal interactions (e.g., mast cell degranulation).

  • Use SP(7-11) Analogs (e.g., Septide, GR-73632) for: Long-duration experiments, in vivo administration, and precise NK1 receptor characterization where metabolic stability is non-negotiable.

Structural & Mechanistic Basis

To understand the efficacy difference, one must dissect the "Message-Address" hypothesis of peptide action.

  • The Message (C-Terminus 7-11): The hydrophobic sequence Phe-Phe-Gly-Leu-Met-NH2 is the functional core. It inserts into the transmembrane bundle of the NK1 receptor to trigger the conformational change (G-protein activation).

  • The Address (N-Terminus 1-6): The positively charged Arg-Pro-Lys-Pro... sequence anchors the peptide to the extracellular loops of the receptor, increasing local concentration and affinity. It also protects the C-terminus from immediate hydrolysis.

Visualization: Receptor Interaction Logic

NK1_Interaction cluster_stability Metabolic Fate SP_Full Full Length SP (1-11) (Arg...Met-NH2) NK1_Loops NK1 Receptor Extracellular Loops SP_Full->NK1_Loops High Affinity Anchor (N-Term Interaction) NK1_Core NK1 Receptor Transmembrane Core SP_Full->NK1_Core Activation Enzymes Peptidases (NEP, ACE, DPP-IV) SP_Full->Enzymes Rapid Degradation SP_Frag Native Fragment SP (7-11) (Phe...Met-NH2) SP_Frag->NK1_Loops No Interaction (Low Affinity) SP_Frag->NK1_Core Activation (If conc. is high) SP_Frag->Enzymes Instant Hydrolysis SP_Analog Stabilized Analog (e.g., pGlu-SP(6-11)) SP_Analog->NK1_Core Potent Activation (Hydrophobic mod) Response Gq Signaling (Ca2+ Release) NK1_Core->Response

Figure 1: Mechanistic comparison of binding modes. Full-length SP utilizes a dual-site binding mode (Loops + Core), whereas fragments rely solely on Core interaction, often necessitating higher concentrations unless chemically stabilized.

Comparative Pharmacodynamics

The following data aggregates typical values from radioligand binding assays (CHO cells expressing human NK1) and functional assays (GPI: Guinea Pig Ileum contraction).

Table 1: Efficacy Profile Comparison

FeatureSubstance P (1-11)Native SP (7-11)Stabilized Analog (Septide)*
Sequence RPKPQQFFGLM-NH

FFGLM-NH

[pGlu

,Pro

]SP(6-11)
NK1 Binding Affinity (

)
0.1 – 0.5 nM > 100 nM~ 5 – 10 nM
Functional Potency (

)
1 – 5 nM ~ 500 – 1000 nM5 – 20 nM
Receptor Selectivity NK1 > NK2/NK3Low (Cross-reacts NK2)Highly Selective NK1
In Vivo Duration Transient (< 2 min)NegligibleProlonged (> 60 min)

*Note: "Septide" is a representative analog. Other potent analogs include GR-73632.[1]

Key Insight: The native SP(7-11) fragment is significantly less potent than the full-length peptide in binding assays because it lacks the N-terminal "address." However, in tissue baths (GPI) where peptidases are inhibited, its efficacy can approach that of the parent peptide. Stabilized analogs bridge this gap by modifying the N-terminus (e.g., pyroglutamic acid) to mimic the steric protection of the full-length peptide while retaining the core message.

Pharmacokinetics: The Stability Factor

This is the primary failure point for experimental reproducibility. Full-length SP is attacked by three major enzyme systems.

Degradation Pathways[2]
  • NEP (Neutral Endopeptidase / CD10): Cleaves at Gln6-Phe7, Phe7-Phe8, and Gly9-Leu10.

  • ACE (Angiotensin Converting Enzyme): Cleaves C-terminal dipeptides (Gly9-Leu10).

  • DPP-IV (Dipeptidyl Peptidase IV): Cleaves N-terminal dipeptides (Arg1-Pro2, Lys3-Pro4).

The Analog Advantage: Native SP(7-11) has a free amine at Phenylalanine-7. This makes it an immediate target for aminopeptidases , which destroy it faster than NEP destroys full-length SP.

  • Solution: Analogs like [pGlu6]SP(6-11) use pyroglutamic acid to "cap" the N-terminus, rendering it immune to aminopeptidases.

  • Solution:Sar9 (Sarcosine/N-methylglycine) substitution prevents cleavage by NEP and ACE.

Degradation_Map SP Substance P (1-11) Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 Frag_N Inactive N-term Fragments (SP 1-2, 1-4) SP->Frag_N DPP-IV Frag_711 SP (7-11) (Phe-Phe-Gly-Leu-Met-NH2) SP->Frag_711 NEP (Partial) DPPIV DPP-IV (Cleaves N-term) NEP NEP (Endopeptidase) (Cleaves Core) ACE ACE (Cleaves C-term) Inactive Inactive Amino Acids Frag_711->Inactive Rapid Hydrolysis (Seconds) Aminopeptidase Aminopeptidases Analog Stabilized Analog (e.g., pGlu-SP(6-11)) Analog->Aminopeptidase BLOCKED NK1_Action NK1_Action Analog->NK1_Action Sustained Activity

Figure 2: Enzymatic degradation cascade. Note the vulnerability of the native SP(7-11) fragment to aminopeptidases, necessitating the use of "capped" analogs for experimental utility.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Protocol A: Competitive Radioligand Binding (Affinity)

Goal: Determine


 of SP vs. SP(7-11) Analog.
  • Preparation: Use CHO-K1 cells stably expressing human NK1 receptor. Prepare membranes by homogenization in 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use 0.2 nM

    
    -Substance P as the tracer.
    
  • Competition:

    • Create serial dilutions (

      
       M to 
      
      
      
      M) of:
      • Compound A: Full-length SP (Reference).

      • Compound B: Native SP(7-11).

      • Compound C: Stabilized Analog (e.g., GR-73632).

  • Incubation: 60 minutes at 25°C. Critical: Add Phosphoramidon (1 µM) and Captopril (1 µM) to inhibit NEP and ACE. Without inhibitors,

    
     values for full-length SP will be artificially high (appearing less potent) due to degradation during incubation.
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization (Efficacy)

Goal: Measure real-time receptor activation (


).
  • Loading: Load NK1-expressing cells with Fura-2 AM (2 µM) for 30 min at 37°C.

  • Baseline: Measure fluorescence ratio (340/380 nm) for 30 seconds.

  • Injection: Inject peptide.[2]

    • SP (1-11): Expect rapid peak (within 10s) followed by desensitization.

    • SP (7-11) Native: Expect weak response unless concentration > 1 µM.[3]

    • Analog: Expect rapid peak similar to SP, but potentially slower washout/desensitization.

  • Validation: Pre-treat control wells with Aprepitant (NK1 antagonist, 10 nM) to confirm specificity.

Strategic Selection Guide

Experimental GoalRecommended PeptideRationale
Receptor Binding Studies Substance P (1-11) Gold standard for competitive displacement; defines the "native" binding pocket.
In Vivo Behavioral Studies Stabilized Analog Native SP degrades before crossing BBB or reaching target tissues. Analogs (e.g., Septide) persist long enough to induce behavior (e.g., scratching, nociception).
High-Throughput Screening Substance P (1-11) Cost-effective and sufficient for acute readouts (FLIPR) where degradation time is negligible (< 1 min).
Metabolic Stability Assays Both Use SP(1-11) as the positive control for degradation and the Analog as the negative control (stable).
Selectivity Studies Stabilized Analog Some analogs (like GR-73632) are more selective for NK1 over NK2/NK3 than the native peptide.

References

  • Halliday, D. A., et al. (1993). "The substance P fragment SP-(7-11) increases prostaglandin E2, intracellular Ca2+ and collagenase production in bovine articular chondrocytes."[3] Biochemical Journal.

  • Regoli, D., et al. (1994). "Receptors and antagonists for substance P and related peptides." Pharmacological Reviews.

  • Cascieri, M. A., et al. (1992). "Substance P analogs containing D-amino acids." Journal of Biological Chemistry. (Classic mechanistic reference for analog stability).
  • MedChemExpress. "Substance P (7-11) Product Information and Biological Activity."

  • Tocris Bioscience. "Substance P Product Guide and Pharmacology."

  • Martinez, V., et al. (2006). "Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis." Journal of Pharmacology and Experimental Therapeutics.

Sources

A Comparative Guide to Two Prominent NK1 Receptor Agonists: δ-Ava-pro(9)-substance P (7-11) and Sar⁹-Met(O₂)¹¹-Substance P

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the receptor selectivity and performance of two widely used synthetic substance P analogs: δ-Ava-pro(9)-substance P (7-11), represented here by its close and well-characterized analog GR73632, and Sar⁹-Met(O₂)¹¹-Substance P. This analysis is grounded in experimental data to assist researchers in selecting the optimal agonist for their specific experimental needs.

Introduction to Substance P and Neurokinin Receptors

Substance P (SP) is an eleven-amino-acid neuropeptide that belongs to the tachykinin family. It is a key mediator in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] The biological effects of substance P are mediated through its interaction with neurokinin (NK) receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[2] There are three main subtypes of neurokinin receptors: NK1, NK2, and NK3. Substance P exhibits the highest affinity for the NK1 receptor.[2]

The development of selective agonists for each receptor subtype has been crucial for elucidating their distinct physiological roles. This guide focuses on two potent and highly selective agonists for the NK1 receptor.

The Analogs: A Closer Look

Sar⁹-Met(O₂)¹¹-Substance P is a synthetic analog of substance P that has been chemically modified to enhance its stability and selectivity for the NK1 receptor. The substitution of glycine at position 9 with sarcosine (Sar) and the oxidation of methionine at position 11 to a sulfone (Met(O₂)) contribute to its high affinity and remarkable selectivity.[3] This analog is widely used as a research tool to study the physiological and pharmacological consequences of NK1 receptor activation.[4][5]

δ-Ava-pro(9)-substance P (7-11) is a C-terminal fragment of substance P that has been modified to improve its pharmacological profile. For the purpose of this guide, we will refer to the well-characterized and structurally similar compound GR73632 (δ-aminovaleryl-[L-Pro⁹,N-MeLeu¹⁰]-SP(7-11)) .[1][5] These modifications, including the N-terminal extension with a delta-aminovaleryl group and substitutions at positions 9 and 10, result in a potent and selective NK1 receptor agonist.

Comparative Analysis of Receptor Selectivity

The defining characteristic of a useful pharmacological tool is its selectivity for its intended target. Both Sar⁹-Met(O₂)¹¹-Substance P and GR73632 have been designed and validated as highly selective NK1 receptor agonists.

Sar⁹-Met(O₂)¹¹-Substance P demonstrates a profound preference for the NK1 receptor. Radioligand binding studies have shown that while unlabeled Sar⁹-Met(O₂)¹¹-Substance P is a potent competitor for the binding of [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P to NK1 receptors, analogs for NK2 and NK3 receptors are virtually inactive in this regard.[6][7] This indicates a very low affinity for NK2 and NK3 receptors. Functional assays on isolated tissues that exclusively express NK2 or NK3 receptors have shown no response to Sar⁹-Met(O₂)¹¹-Substance P, further confirming its high selectivity for NK1.[8]

GR73632 , the proxy for δ-Ava-pro(9)-substance P (7-11), is also a potent and selective NK1 receptor agonist. In functional assays, it elicits responses at nanomolar concentrations in tissues expressing NK1 receptors. Studies examining its activity at other neurokinin receptors have found it to have only weak agonist activity at NK2 receptors and no significant activity at NK3 receptors at concentrations up to 1 µM.[5]

Quantitative Data Summary

The following table summarizes the available binding affinity and functional potency data for Sar⁹-Met(O₂)¹¹-Substance P and GR73632 at the three neurokinin receptors. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Agonist Receptor Binding Affinity (Kd/Ki, nM) Functional Potency (EC50, nM) Selectivity (Fold vs. NK1)
Sar⁹-Met(O₂)¹¹-Substance P NK1~1.4[7]--
NK2>1000 (estimated)>1000 (estimated)>700
NK3>1000 (estimated)>1000 (estimated)>700
GR73632 NK1-2-
NK2-Weak activity-
NK3->1000[5]>500

Signaling Pathways and Experimental Workflows

Activation of the NK1 receptor by either agonist primarily initiates signaling through the Gαq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key second messenger that can be measured to quantify receptor activation.

Neurokinin 1 Receptor Signaling Pathway

NK1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Sar⁹-Met(O₂)¹¹-SP or GR73632 NK1R NK1 Receptor Agonist->NK1R Binding G_protein Gαq/11 G-Protein NK1R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilization Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflow: Determining Receptor Selectivity

The selectivity of these agonists is experimentally determined through two primary assays: radioligand binding assays and functional assays.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay start_binding Prepare cell membranes expressing NK1, NK2, or NK3 incubate Incubate with radiolabeled ligand (e.g., [³H]agonist) & unlabeled competitor agonist start_binding->incubate separate Separate bound from free radioligand incubate->separate quantify_binding Quantify radioactivity separate->quantify_binding analyze_binding Calculate Ki values (Binding Affinity) quantify_binding->analyze_binding start_functional Culture cells expressing NK1, NK2, or NK3 load_dye Load cells with a Ca²⁺-sensitive fluorescent dye start_functional->load_dye stimulate Stimulate with varying concentrations of agonist load_dye->stimulate measure_fluorescence Measure changes in fluorescence intensity stimulate->measure_fluorescence analyze_functional Calculate EC₅₀ values (Functional Potency) measure_fluorescence->analyze_functional

Caption: Experimental Workflow for Selectivity Profiling.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., Sar⁹-Met(O₂)¹¹-Substance P or GR73632) for a specific neurokinin receptor subtype.

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the human NK1, NK2, or NK3 receptor.

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Assay Setup:

  • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-[Sar⁹,Met(O₂)¹¹]-Substance P for NK1).

  • Add increasing concentrations of the unlabeled competitor agonist.

  • Add the prepared cell membranes to initiate the binding reaction.

  • For non-specific binding control wells, add a high concentration of a known non-radioactive ligand.

3. Incubation:

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

4. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to trap the membranes with bound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Quantification:

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

6. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the functional potency (EC₅₀) of an agonist by quantifying the increase in intracellular calcium concentration upon receptor activation.

1. Cell Culture:

  • Plate cells expressing the target neurokinin receptor (NK1, NK2, or NK3) in a black-walled, clear-bottom 96-well plate and grow to near confluency.

2. Dye Loading:

  • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.

  • Wash the cells to remove excess extracellular dye.

3. Agonist Stimulation:

  • Prepare serial dilutions of the agonist (Sar⁹-Met(O₂)¹¹-Substance P or GR73632).

  • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Add the different concentrations of the agonist to the wells and immediately begin recording the fluorescence intensity over time.

4. Data Acquisition and Analysis:

  • Monitor the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Determine the peak fluorescence response for each agonist concentration.

  • Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

Both Sar⁹-Met(O₂)¹¹-Substance P and GR73632 (as a representative of δ-Ava-pro(9)-substance P (7-11)) are exceptionally potent and highly selective agonists for the neurokinin 1 receptor. The choice between these two compounds may depend on the specific experimental context, such as the desired duration of action or subtle differences in off-target effects at very high concentrations. The experimental data robustly support the use of either agonist as a reliable tool for investigating the physiological roles of the NK1 receptor. Researchers can confidently employ these analogs to dissect the intricate signaling pathways and biological functions mediated by substance P's primary receptor.

References

  • [Sar9,Met(O2)11]substance P | Request PDF - ResearchGate. Available at: [Link]

  • [Sar9,Met(O2)11]substance P | Request PDF - ResearchGate. Available at: [Link]

  • GR 73632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder - PubMed. Available at: [Link]

  • Selective agonists for substance P and neurokinin receptors - PubMed. Available at: [Link]

  • Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis through activation of neurokinin-1 receptors on smooth muscle and interstitial cells of cajal - PubMed. Available at: [Link]

  • Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11] - PubMed. Available at: [Link]

  • Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed. Available at: [Link]

  • Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - Our journal portfolio - PLOS. Available at: [Link]

  • Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC - NIH. Available at: [Link]

  • Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC. Available at: [Link]

  • Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor. Available at: [Link]

  • Dose–response analysis of neurokinin-1, -2 and -3 receptor (NK1R, NK2R... - ResearchGate. Available at: [Link]

  • In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed. Available at: [Link]

Sources

competitive binding assays for delta-Ava-pro(9)-substance P (7-11)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Competitive Binding Assays for


-Ava-Pro

-Substance P (7-11)

Executive Summary & Scientific Context

Target Molecule:


-Ava-Pro

-Substance P (7-11) Primary Application: Selective Neurokinin-1 (NK1) Receptor Agonism Structural Class: C-terminal Substance P (SP) hexapeptide analogues with N-terminal extension (

-aminovaleric acid) and conformational constraint (Proline at position 9).[1]

This guide provides a rigorous technical analysis of competitive binding assays for


-Ava-Pro

-Substance P (7-11) and its close structural analogues (e.g., GR-73632).[1] These ligands are critical tools in neuropharmacology because they retain high affinity for the NK1 receptor while exhibiting significantly enhanced metabolic stability compared to native Substance P.[1]

The "gold standard" for characterizing these ligands is the Radioligand Competitive Binding Assay , which quantifies the equilibrium dissociation constant (


) by displacing a known radiolabeled probe (e.g., 

-Substance P) from NK1 receptor sites.[1]

Mechanism of Action & Signaling Pathway

The


-Ava-Pro

-SP(7-11) ligand functions as a potent agonist.[1] Upon binding to the G-protein coupled NK1 receptor, it triggers the G

signaling cascade, leading to intracellular calcium mobilization.[1]

Figure 1: NK1 Receptor Signaling & Competitive Binding Principle

NK1_Signaling Ligand δ-Ava-Pro9-SP(7-11) (Competitor) NK1R NK1 Receptor (GPCR) Ligand->NK1R High Affinity Binding (Displaces Probe) Radioligand [3H]-Substance P (Probe) Radioligand->NK1R Reversible Binding Gq Gαq/11 Protein NK1R->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release

Caption: Competitive binding mechanism where the ligand displaces [3H]-SP, triggering the Gq-PLC-IP3 pathway.

Comparative Analysis: Product vs. Alternatives

To validate the performance of


-Ava-Pro

-SP(7-11), it must be compared against native Substance P (the reference standard) and other stable analogues.[1] The table below synthesizes binding affinity (

) and stability data.[1]

Table 1: Comparative Performance Metrics in NK1 Binding Assays

Feature

-Ava-Pro

-SP(7-11)
(Product)
Substance P (Native Ligand)[Sar

,Met(O

)

]-SP
(Standard Agonist)
CP-96,345 (Non-peptide Antagonist)
Receptor Selectivity High (NK1) Moderate (NK1 > NK2/3)Very High (NK1)High (NK1)
Binding Affinity (

)
0.5 – 3.0 nM (High)0.5 – 1.0 nM0.2 – 1.0 nM0.5 – 2.0 nM
Metabolic Stability High (Resistant to peptidases)Low (

min in plasma)
HighVery High
Assay Role Test Ligand / Agonist Probe Reference StandardSelective Agonist ControlAntagonist Control
Key Advantage Combines high affinity with C-terminal fragment stability.[1]Physiological relevance.[1][2][3]"Gold standard" for selectivity.[1]Non-peptide structural control.[1][4][5]

Expert Insight: While native Substance P has high affinity, its rapid degradation by neutral endopeptidase (NEP) and ACE makes it unreliable for long-duration assays without peptidase inhibitors.[1]


-Ava-Pro

-SP(7-11) (structurally related to GR-73632 ) incorporates a

-aminovaleric acid linker and a Proline at position 9, which confers resistance to enzymatic cleavage while maintaining the C-terminal pharmacophore required for receptor activation.[1]

Detailed Experimental Protocol: Radioligand Competitive Binding

This protocol describes a self-validating system to determine the


 of 

-Ava-Pro

-SP(7-11) using CHO-K1 cells stably expressing the human NK1 receptor.[1]
A. Reagents & Materials
  • Receptor Source: Membranes from CHO-hNK1 cells (commercial or in-house prep).[1]

  • Radioligand:

    
    -Substance P (Specific Activity: ~135-150 Ci/mmol) OR 
    
    
    
    -Bolton-Hunter-SP.[1]
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl

    
    , 0.02% BSA, 40 µg/mL Bacitracin (peptidase inhibitor), 2 µg/mL Chymostatin.[1]
    
  • Competitor:

    
    -Ava-Pro
    
    
    
    -SP(7-11) (10-point serial dilution:
    
    
    M to
    
    
    M).[1]
  • Non-Specific Binding (NSB) Control: 1 µM unlabeled Substance P or Aprepitant.[1]

B. Workflow Diagram

Assay_Workflow Prep 1. Membrane Prep (CHO-hNK1) Mix 2. Reaction Assembly (96-well plate) Prep->Mix 5-10 µg protein/well Incubate 3. Incubation (60 min @ 25°C) Mix->Incubate + Ligand + [3H]-SP Filter 4. Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Terminate Binding Wash 5. Rapid Wash (Ice-cold Buffer) Filter->Wash Remove Unbound Count 6. Scintillation Counting (LSC) Wash->Count Quantify CPM

Caption: Step-by-step workflow for the high-throughput competitive binding assay.

C. Step-by-Step Methodology
  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 60 minutes.[1] Why? PEI reduces non-specific binding of the positively charged peptide to the glass filter.[1]

  • Reaction Assembly (Total Volume 200 µL):

    • Add 25 µL Assay Buffer (or Competitor for test wells).[1]

    • Add 25 µL

      
      -Substance P (Final concentration ~0.5 nM).[1]
      
    • Add 150 µL Membrane Suspension (Initiates reaction).[1]

  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.[1]

    • Non-Specific Binding (NSB): 1 µM Unlabeled SP + Radioligand + Membranes.[1]

  • Incubation: Shake gently for 60 minutes at room temperature (25°C). Equilibrium is critical; insufficient time leads to underestimated affinity.[1]

  • Termination: Harvest using a cell harvester. Vacuum filter onto pre-soaked GF/B filters.[1]

  • Washing: Wash filters 3x with 3 mL ice-cold 50 mM Tris-HCl. Ice-cold buffer prevents dissociation of the bound ligand-receptor complex.[1]

  • Detection: Dry filters, add scintillation cocktail, and count in a Liquid Scintillation Counter (LSC).

D. Data Analysis
  • Calculate Specific Binding:

    
    .[1]
    
  • Determine IC

    
    :  Plot Specific Binding (% of Total) vs. Log[Competitor Concentration]. Fit using a non-linear regression (One-site competition model).[1]
    
  • Calculate

    
     (Cheng-Prusoff Equation): 
    
    
    
    
    [1]
    • 
       = Concentration of Radioligand used (nM).[1]
      
    • 
       = Dissociation constant of the Radioligand (determined previously by Saturation Binding).[1]
      

Troubleshooting & Optimization

  • High Non-Specific Binding: Increase BSA concentration to 0.5% or ensure PEI soaking of filters is sufficient.[1]

  • Low Signal-to-Noise: Check radioligand integrity (radiolysis can occur over time).[1] Ensure membrane protein concentration is optimized (usually 5-20 µ g/well ).[1]

  • Ligand Degradation: If

    
     is lower than expected, add Phosphoramidon (10 µM) or Captopril (10 µM) to the buffer to inhibit specific peptidases, although 
    
    
    
    -Ava-Pro
    
    
    analogues are generally robust.[1]

References

  • Regoli, D., et al. "Receptors and antagonists for substance P and related peptides."[1] Pharmacological Reviews, 1994.[1]

  • Hall, J.M., & Morton, I.K. "Novel ligands confirm NK-1 receptor-mediated modulation of neurotransmission in the guinea pig vas deferens preparation."[1][6] Annals of the New York Academy of Sciences, 1991.[1] (Characterization of GR-73632/

    
    -Ava-Pro9 analogues). 
    
  • Cascieri, M.A., et al. "Characterization of the binding of a potent, selective, radioiodinated substance P antagonist to the human neurokinin-1 receptor."[1] Molecular Pharmacology, 1992.[1]

  • Tocris Bioscience. "GR 73632: Technical Data and Biological Activity."[1] Tocris Product Guide.

Sources

A Technical Guide to Reproducing delta-Ava-pro(9)-substance P (7-11) Effects in Disparate Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the cellular effects of delta-Ava-pro(9)-substance P (7-11), a synthetic analog of the C-terminal fragment of Substance P (SP). We will delve into the rationale behind experimental design, provide detailed protocols, and present a strategy for comparative data analysis across different cell lines.

Substance P, an 11-amino acid neuropeptide, is a member of the tachykinin family and plays a significant role in a multitude of physiological processes, including pain perception, inflammation, and cellular proliferation.[1] It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The C-terminal fragment, Substance P (7-11), is also biologically active, notably causing an increase in intracellular calcium concentration.[2] The synthetic analog, delta-Ava-pro(9)-substance P (7-11), is designed to have modified activity and stability, making it a subject of interest for therapeutic development.

This guide will focus on establishing a robust and reproducible methodology to characterize and compare the effects of this analog in different cellular contexts.

Choosing Disparate Cell Lines: The Foundation of Comparative Analysis

The selection of appropriate cell lines is paramount to understanding the spectrum of activity of delta-Ava-pro(9)-substance P (7-11). The primary consideration is the expression level of the NK1R. A comparative study should ideally include:

  • High NK1R-Expressing Cell Line: A cell line known to endogenously express high levels of NK1R. A prime example is the human glioblastoma cell line U-87 MG , which has been shown to readily internalize SP.[3][4]

  • Low or Null NK1R-Expressing Cell Line: A cell line with minimal to no endogenous NK1R expression to serve as a negative control. The human embryonic kidney cell line HEK293T is a suitable candidate.[5] While often used for overexpression studies, its basal NK1R expression is low.

  • NK1R-Transfected Cell Line: To create a controlled positive model, the low/null expressing cell line (e.g., HEK293T) can be transiently or stably transfected with a plasmid encoding the human NK1R. This allows for direct comparison with the parental cell line, isolating the effects mediated specifically by NK1R.

  • A Disparate Physiologically Relevant Cell Line: To explore the effects in a different context, a cell line from a different tissue origin that expresses NK1R is recommended. For instance, a human dermal fibroblast cell line (HDFa ) can be used, as fibroblasts are known to express NK1R and are involved in inflammatory and wound healing processes where SP plays a role.[6]

This selection provides a spectrum of receptor densities and cellular backgrounds, enabling a thorough investigation of the compound's activity and specificity.

Experimental Workflows: A Multi-faceted Approach to Characterizing Cellular Effects

To comprehensively assess the impact of delta-Ava-pro(9)-substance P (7-11), a series of well-established assays should be performed in parallel across the selected cell lines.

Experimental Workflow Diagram

G cluster_0 Phase 1: Cell Line Preparation & Characterization cluster_1 Phase 2: Compound Treatment & Functional Assays cluster_2 Phase 3: Data Analysis & Comparison Cell_Culture Cell Culture of Disparate Cell Lines NK1R_Transfection NK1R Transfection (e.g., HEK293T) Cell_Culture->NK1R_Transfection NK1R_Expression_Analysis NK1R Expression Analysis (qPCR/Western Blot) Cell_Culture->NK1R_Expression_Analysis NK1R_Transfection->NK1R_Expression_Analysis Compound_Treatment Treat Cells with delta-Ava-pro(9)-SP(7-11) NK1R_Expression_Analysis->Compound_Treatment Viability_Assay Cell Viability Assay (MTS/XTT) Compound_Treatment->Viability_Assay Binding_Assay Receptor Binding Assay (Radioligand/Fluorescent) Compound_Treatment->Binding_Assay Second_Messenger_Assay Second Messenger Assay (cAMP/Ca2+) Compound_Treatment->Second_Messenger_Assay Data_Analysis Dose-Response Curve Fitting (EC50/IC50 Determination) Viability_Assay->Data_Analysis Binding_Assay->Data_Analysis Second_Messenger_Assay->Data_Analysis Comparative_Analysis Comparative Analysis of Potency & Efficacy Across Cell Lines Data_Analysis->Comparative_Analysis Conclusion Conclusion on Cell-Specific Effects Comparative_Analysis->Conclusion

Caption: Experimental workflow for comparing the effects of delta-Ava-pro(9)-substance P (7-11).

Detailed Experimental Protocols

Cell Viability Assay (MTS/XTT Assay)

This assay determines the effect of the compound on cell proliferation and metabolic activity.[7]

Principle: Tetrazolium salts (MTS or XTT) are reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of delta-Ava-pro(9)-substance P (7-11) and a positive control (e.g., full-length Substance P). Add the compounds to the cells and incubate for 24-48 hours.

  • MTS/XTT Reagent Addition: Add the MTS or XTT reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega).

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the EC50 or IC50 value.

Receptor Binding Assay

This assay quantifies the affinity of delta-Ava-pro(9)-substance P (7-11) for the NK1R.

Principle: A radiolabeled or fluorescently-labeled ligand that specifically binds to NK1R is displaced by the unlabeled test compound in a concentration-dependent manner.[8]

Protocol (Radioligand Competition Assay):

  • Membrane Preparation: Prepare cell membranes from the selected cell lines expressing NK1R.

  • Assay Setup: In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled NK1R ligand (e.g., [125I]-Substance P), and increasing concentrations of unlabeled delta-Ava-pro(9)-substance P (7-11).

  • Incubation: Incubate the plate at 4°C for 3 hours to reach binding equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration to determine the Ki (inhibitory constant).

Second Messenger Assays

These assays measure the downstream signaling events following NK1R activation. Substance P can activate both the IP3/DAG and cAMP pathways depending on the cell type.

Principle: Activation of NK1R, a Gq-coupled receptor, leads to the release of calcium from intracellular stores. This can be measured using calcium-sensitive fluorescent dyes.

Protocol:

  • Cell Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microplate reader or a fluorometer.

  • Compound Addition: Add delta-Ava-pro(9)-substance P (7-11) at various concentrations.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: Calculate the peak fluorescence response and plot it against the log of the compound concentration to determine the EC50.

Principle: NK1R can also couple to Gs proteins, leading to an increase in intracellular cAMP levels.[10] This can be measured using various methods, including ELISA or HTRF assays.

Protocol (cAMP ELISA):

  • Cell Stimulation: Seed cells in a 96-well plate and treat with delta-Ava-pro(9)-substance P (7-11) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • ELISA: Perform a competitive ELISA using a cAMP-specific antibody and a labeled cAMP conjugate according to the kit manufacturer's instructions (e.g., RayBiotech or Creative BioMart).[11][12]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve and determine the concentration of cAMP in each sample. Plot the cAMP concentration against the log of the compound concentration to determine the EC50.

Substance P Signaling Pathway

G SP Substance P or Analog NK1R NK1 Receptor SP->NK1R Gq Gq Protein NK1R->Gq Gs Gs Protein NK1R->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response_Gq Cellular Response (e.g., Inflammation, Proliferation) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Cellular_Response_Gs Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response_Gs

Caption: Simplified signaling pathway of Substance P via the NK1 receptor.

Comparative Data Analysis and Interpretation

The data generated from these experiments should be compiled into clear and concise tables for easy comparison across the different cell lines.

Table 1: Comparative Potency (EC50/IC50/Ki in µM) of delta-Ava-pro(9)-substance P (7-11)
Assay TypeU-87 MG (High NK1R)HEK293T (Low NK1R)HEK293T-NK1R (Transfected)HDFa (Physiologically Relevant)
Cell Viability (EC50/IC50)
Receptor Binding (Ki) N/A
Ca2+ Mobilization (EC50)
cAMP Accumulation (EC50)

Values to be filled in with experimental data. N/A indicates not applicable.

Table 2: Comparative Efficacy (% of Substance P Response) of delta-Ava-pro(9)-substance P (7-11)
Assay TypeU-87 MG (High NK1R)HEK293T (Low NK1R)HEK293T-NK1R (Transfected)HDFa (Physiologically Relevant)
Cell Viability
Ca2+ Mobilization
cAMP Accumulation

Values to be filled in with experimental data, expressed as a percentage of the maximal response induced by full-length Substance P.

Interpreting the Results:

  • NK1R-Dependency: A significant effect in NK1R-expressing cells (U-87 MG, HEK293T-NK1R, HDFa) and a lack of effect in the low-expressing parental cell line (HEK293T) would strongly indicate that the compound's activity is mediated through the NK1R.

  • Cell-Type Specificity: Differences in potency or efficacy between the different NK1R-expressing cell lines (U-87 MG vs. HDFa) can reveal cell-type specific responses, potentially due to variations in downstream signaling components or receptor regulation.

  • Signaling Bias: Comparing the relative potencies for Ca2+ mobilization (Gq pathway) and cAMP accumulation (Gs pathway) can indicate if the analog exhibits a bias towards one signaling pathway over another.

This comprehensive and comparative approach provides a robust framework for characterizing the cellular effects of delta-Ava-pro(9)-substance P (7-11), yielding valuable data for drug development and a deeper understanding of tachykinin receptor pharmacology.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135400531, Substance P (7-11). [Link]

  • Backman, L. J., Fong, G., Andersson, G., Scott, A., & Danielson, P. (2011). Substance P is a mechanoresponsive, autocrine regulator of human tenocyte proliferation. PloS one, 6(11), e27209. [Link]

  • Steinhoff, M. S., von Mentzer, B., Geppetti, P., Pothoulakis, C., & Bunnett, N. W. (2014). Tachykinins and their receptors: a story of pain and inflammation. Physiological reviews, 94(1), 265–301. [Link]

  • Harrison, S., & Geppetti, P. (2001). Substance P. The International Journal of Biochemistry & Cell Biology, 33(6), 555-576.
  • Gatti, G., & Lattanzi, R. (2021). Substance P and the NK1R in Glioblastoma: An Update. Cancers, 13(16), 4133. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Substance P. In StatPearls. [Link]

  • PNAS. An engineered substance P variant for receptor-mediated delivery of synthetic antibodies into tumor cells. [Link]

  • Sial, A. A., & Bhardwaj, A. (2020). Receptor Binding Assay. In StatPearls.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • RayBiotech. Substance P ELISA Kit. [Link]

  • Cheng, K., & An, J. (2018). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Molecular medicine reports, 18(4), 3065–3073. [Link]

  • American Physiological Society Journals. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. [Link]

  • MDPI. Selective Apoptotic Effect of Plasma Activated Liquids on Human Cancer Cell Lines. [Link]

Sources

Benchmarking Guide: delta-Ava-Pro(9)-Substance P (7-11) vs. Standard NK1 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking delta-Ava-Pro(9)-Substance P (7-11) (GR73632) against Standard NK1 Agonists Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

This guide provides a technical benchmark of delta-Ava-Pro(9)-Substance P (7-11) (commonly identified as the core sequence of GR73632 ), a highly potent, peptidase-resistant agonist of the Neurokinin-1 (NK1) receptor.

While endogenous Substance P (SP) is the physiological standard, its rapid degradation limits its utility in long-duration assays. delta-Ava-Pro(9)-SP(7-11) analogues bridge this gap by offering enhanced metabolic stability while maintaining high selectivity. This guide compares this compound against Substance P , the highly selective [Sar9, Met(O2)11]-SP , and the fragment agonist Septide , focusing on binding affinity (


), functional potency (

), and receptor conformation bias.

Key Finding: delta-Ava-Pro(9)-SP(7-11) exhibits a unique pharmacological profile—it retains the high potency of full-length agonists but shares structural features with "Septide-like" agonists, making it an essential tool for probing distinct NK1 receptor conformational states (the "Septide-sensitive" site).

Compound Profile & Structural Rationale

The design of delta-Ava-Pro(9)-SP(7-11) addresses the two primary weaknesses of the native Substance P C-terminal fragment: enzymatic susceptibility and conformational flexibility.

FeatureChemical ModificationMechanistic Benefit
N-Terminus

-Ava
(5-aminovaleric acid)
Acts as a spacer replacing the N-terminal hexapeptide; protects against aminopeptidases.
Position 9 Proline (Pro)Induces a

-turn conformation, locking the peptide into the bioactive helical structure required for NK1 activation.
Position 10 N-MeLeu (often present, e.g., in GR73632)Methylation prevents cleavage by endopeptidases (e.g., NEP 24.11), significantly extending half-life.

Target Compound Structure (GR73632):


-Ava-Phe-Phe-Pro-(N-Me)Leu-Met-NH

Benchmarking Data: Potency & Affinity

The following data aggregates representative values from radioligand binding assays (CHO-NK1 cells) and functional assays (Guinea Pig Ileum - GPI).

Table 1: Comparative Pharmacological Metrics
CompoundTypeBinding Affinity (

, nM)
Functional Potency (

, nM)
Metabolic StabilitySelectivity (NK1:NK2)
Substance P Endogenous Full Agonist0.3 - 0.81.0 - 5.0Low (

min)
~100-fold

-Ava-Pro(9)-SP(7-11)
Synthetic Fragment0.5 - 2.5 0.3 - 1.5 High >1,000-fold
[Sar9, Met(O2)11]-SP Classical Stable Agonist0.2 - 0.60.5 - 2.0Very High>10,000-fold
Septide Fragment Agonist5.0 - 10.01.0 - 10.0Moderate>500-fold

Note:


-Ava-Pro(9)-SP(7-11) often displays higher functional potency in vivo than predicted by its affinity, a phenomenon attributed to its resistance to local degradation in tissue preparations.
Table 2: Signaling Bias & Receptor Conformation
CompoundPrimary G-Protein

-Arrestin Recruitment
Receptor Internalization
Substance P

(Robust)
RobustRapid

-Ava-Pro(9)-SP(7-11)

(Robust)
ModerateModerate
[Sar9, Met(O2)11]-SP

(Robust)
RobustRapid
Septide

(Partial/Full)
WeakSlow/Minimal

Mechanistic Visualization

The NK1 receptor couples primarily to


, leading to Calcium mobilization. The diagram below illustrates the pathway and the point of action for the benchmarked agonists.

NK1_Signaling Agonist delta-Ava-Pro(9)-SP(7-11) NK1R NK1 Receptor (GPCR) Agonist->NK1R Binding Gq Gq/11 Protein NK1R->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds PKC PKC Activation DAG->PKC Ca Ca2+ Release (Cytosolic) ER->Ca Release Ca->PKC Co-factor

Figure 1: Canonical Gq-coupled signaling pathway activated by delta-Ava-Pro(9)-SP(7-11).

Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating design where a standard agonist (SP) is run in parallel.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine


 of delta-Ava-Pro(9)-SP(7-11) displacing [

H]-Substance P.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human NK1 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4), 5 mM MnCl

    
    .
    
  • Incubation Mix:

    • 200

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 25

      
      L [
      
      
      
      H]-Substance P (Final conc: 0.5 nM).
    • 25

      
      L Test Compound (delta-Ava...) at increasing concentrations (
      
      
      
      to
      
      
      M).
    • Nonspecific Binding Control: Include 1

      
      M unlabelled Substance P.
      
  • Equilibration: Incubate for 60 minutes at 25°C (Room Temp). Note: 4°C is often used to prevent internalization, but 25°C ensures equilibrium for stable agonists.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce nonspecific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: FLIPR Calcium Mobilization Assay (Functional)

Objective: Measure functional potency (


).
  • Cell Plating: Seed CHO-NK1 cells (10,000/well) in black-wall 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100

    
    L Fluo-4 AM dye loading buffer (with 2.5 mM Probenecid to inhibit anion transport). Incubate 45 min at 37°C.
    
  • Baseline: Measure fluorescence (Ex 488nm, Em 525nm) for 10 seconds.

  • Agonist Addition: Inject 50

    
    L of delta-Ava-Pro(9)-SP(7-11) (5x concentration).
    
  • Validation Check:

    • Positive Control: 10 nM Substance P (Must yield >80% max response).

    • Negative Control: Buffer only.

  • Data Capture: Record fluorescence for 120 seconds. Calculate

    
    .
    

Workflow Visualization

Assay_Workflow cluster_0 Preparation cluster_1 Execution (FLIPR) cluster_2 Analysis Cells CHO-NK1 Cells (Seed 24h prior) Dye Load Fluo-4 AM (+Probenecid) Cells->Dye Baseline Read Baseline (10s) Dye->Baseline Inject Inject Agonist (delta-Ava-Pro9...) Baseline->Inject Response Measure Ca2+ Flux (120s) Inject->Response Curve Sigmoidal Fit (Log Agonist vs Response) Response->Curve EC50 Calculate EC50 Curve->EC50

Figure 2: High-throughput functional assay workflow for benchmarking NK1 agonists.

References

  • Hagan, R. M., et al. (1991). "Receptor-selective, peptidase-resistant agonists at neurokinin NK-1 and NK-2 receptors: new tools for investigating neurokinin function."[1][2] British Journal of Pharmacology.

  • Maggi, C. A., et al. (1993). "Tachykinin receptors and tachykinin receptor antagonists."[3][4][5] Journal of Autonomic Pharmacology.

  • Nieuwmeyer, F., et al. (2006). "Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis through activation of neurokinin-1 receptors." Journal of Pharmacology and Experimental Therapeutics.

  • IUPHAR/BPS Guide to PHARMACOLOGY. "NK1 Receptor Agonists."

Sources

A Senior Application Scientist's Guide to Quantitative Analysis of Neurokinin-1 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of receptor occupancy is a cornerstone of pharmacological research. This guide provides an in-depth, technical comparison of methodologies for analyzing the binding of delta-Ava-pro(9)-substance P (7-11), a potent agonist, to its target, the Neurokinin-1 Receptor (NK1R). We will delve into the causality behind experimental choices, present self-validating protocols, and compare this peptide-based approach with alternative methods, supported by experimental data.

The Neurokinin-1 receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P.[1][2] Its involvement in pain transmission, inflammation, and mood disorders has made it a significant target for drug discovery.[1][2][3] Accurate determination of ligand-receptor engagement is paramount for understanding drug efficacy and guiding lead optimization.

Understanding the Ligand: delta-Ava-pro(9)-substance P (7-11)

delta-Ava-pro(9)-substance P (7-11), also known as GR 73632, is a highly potent and selective agonist for the NK1 receptor.[4][5] Its high affinity, with a reported EC50 value of 2 nM, makes it a valuable tool for probing NK1R function and for use in competitive binding assays. The C-terminal fragment of Substance P is crucial for its biological activity, and modifications in this region, as seen in GR 73632, can enhance selectivity and potency.

Core Methodology: Radioligand Binding Assay

The gold standard for quantifying receptor occupancy remains the radioligand binding assay. This technique offers high sensitivity and a direct measure of ligand binding. Here, we provide a detailed protocol for a competitive binding assay to determine the receptor occupancy of unlabeled delta-Ava-pro(9)-substance P (7-11) using a tritiated form of a high-affinity NK1R ligand, such as [3H][Pro9]-Substance P.[6][7]

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis cell_culture NK1R-expressing cells (e.g., CHO, HEK293) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet incubation Incubation: - Membrane prep - [3H]Ligand - Unlabeled Ligand (GR 73632) membrane_pellet->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50, Ki) scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:
  • Membrane Preparation:

    • Culture cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein per well).

    • Add increasing concentrations of the unlabeled competitor, delta-Ava-pro(9)-substance P (7-11).

    • Add a fixed concentration of the radioligand, for example, [3H][Pro9]-Substance P, typically at a concentration close to its Kd value.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled NK1R ligand (e.g., 10 µM Aprepitant).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Alternative Methodology: Fluorescence-Based Assays

While radioligand binding assays are highly sensitive, the use of radioactive materials poses safety and disposal challenges. Fluorescence-based assays offer a non-radioactive alternative for quantifying receptor occupancy.

Fluorescence Polarization (FP) Assay

Principle: FP assays measure the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger receptor molecule, its rotation slows down, leading to an increase in polarization.[9]

Experimental Workflow: Fluorescence Polarization Assay

cluster_prep Reagent Preparation cluster_assay FP Assay cluster_detection Detection & Analysis receptor_prep Solubilized NK1R Membrane Prep mixing Mix: - Receptor - Tracer - Competitor receptor_prep->mixing tracer_prep Fluorescently Labeled NK1R Ligand (Tracer) tracer_prep->mixing competitor_prep Unlabeled Ligand (GR 73632) competitor_prep->mixing incubation Incubate to Equilibrium mixing->incubation fp_read Read Fluorescence Polarization incubation->fp_read data_analysis Data Analysis (IC50, Ki) fp_read->data_analysis

Caption: Workflow for a competitive Fluorescence Polarization assay.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a solubilized NK1R membrane preparation or purified receptor.

    • Synthesize or obtain a fluorescently labeled NK1R ligand (tracer) with suitable fluorescence properties.

    • Prepare a dilution series of the unlabeled competitor, delta-Ava-pro(9)-substance P (7-11).

  • Assay Setup:

    • In a low-binding microplate, add the NK1R preparation.

    • Add the fluorescent tracer at a fixed concentration.

    • Add the unlabeled competitor at varying concentrations.

    • Include control wells with only the tracer (for minimum polarization) and tracer with receptor (for maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the log concentration of the competitor.

    • Determine the IC50 value and calculate the Ki as described for the radioligand binding assay.

Förster Resonance Energy Transfer (FRET) Assay

Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the donor and acceptor are in close proximity (typically <10 nm), excitation of the donor can lead to energy transfer to the acceptor, which then fluoresces. This can be used to study receptor-ligand binding by labeling the receptor with one fluorophore and the ligand with another.

Comparative Analysis

FeatureRadioligand Binding AssayFluorescence Polarization Assay
Principle Direct measurement of radiolabeled ligand binding.Measures changes in the rotational speed of a fluorescent ligand upon binding.
Sensitivity Very high (fmol range).High (nmol to pmol range).
Throughput Moderate to high (96- or 384-well format).High (384- or 1536-well format).
Cost High (radioisotopes, scintillation cocktails, disposal).Moderate (fluorescent probes, specialized plates).
Safety Requires handling and disposal of radioactive materials.Non-radioactive, safer to handle.
Interference Minimal from colored or fluorescent compounds.Potential interference from fluorescent or colored compounds.
Application Gold standard for affinity determination.High-throughput screening, fragment-based screening.

Data Summary: Representative Affinities at the NK1R

CompoundTypeAffinity (Ki or IC50)Reference
delta-Ava-pro(9)-substance P (7-11) (GR 73632) AgonistEC50 = 2 nM
[Pro9]-Substance P AgonistEC50 = 0.93 nM[7]
Aprepitant AntagonistIC50 = 0.1 nM[3]
Substance P Endogenous AgonistKd ≈ 1.4 nM[6]

Signaling Pathway of the Neurokinin-1 Receptor

Upon agonist binding, such as with delta-Ava-pro(9)-substance P (7-11), the NK1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq/11 and Gs.[1][10] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway activation leads to the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[2]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand delta-Ava-pro(9)-substance P (7-11) NK1R NK1 Receptor Ligand->NK1R Binding Gq Gq/11 NK1R->Gq Activation Gs Gs NK1R->Gs Activation PLC Phospholipase C Gq->PLC Stimulation AC Adenylyl Cyclase Gs->AC Stimulation PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 Release PKC Protein Kinase C DAG->PKC Activation CellularResponse Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca2->CellularResponse PKC->CellularResponse cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation PKA->CellularResponse

Caption: Simplified signaling cascade of the Neurokinin-1 Receptor.

Conclusion and Future Perspectives

The quantitative analysis of delta-Ava-pro(9)-substance P (7-11) receptor occupancy can be robustly achieved through both radioligand binding and fluorescence-based assays. The choice of methodology will depend on the specific experimental goals, available resources, and desired throughput. While radioligand binding assays remain the gold standard for their sensitivity and direct nature, fluorescence-based methods provide a safer and often higher-throughput alternative, particularly valuable in drug screening campaigns. As our understanding of NK1R biology deepens, the application of these quantitative techniques will continue to be instrumental in the development of novel therapeutics targeting this important receptor.

References

  • Meini, S., Patacchini, R., Lecci, A., Pando, M. P., & Maggi, C. A. (1995). GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder. Neuropeptides, 28(2), 99–106. Available from: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 20, 2026, from [Link]

  • Scheinin, M., & Lomasney, J. W. (2016). A new, simple and robust radioligand binding method used to determine kinetic off-rate constants for unlabeled ligands. Journal of pharmacological and toxicological methods, 81, 133–139. Available from: [Link]

  • van der Coelen, D., van den Wijngaard, R. M., van der Meulen, E., de Jonge, W. J., & Boeckxstaens, G. E. (2006). Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis through activation of neurokinin-1 receptors on smooth muscle and interstitial cells of cajal. The Journal of pharmacology and experimental therapeutics, 317(1), 439–445. Available from: [Link]

  • Sakurada, T., Sakurada, S., Katsumata, K., Tan-No, K., & Kisara, K. (1993). Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist. Peptides, 14(4), 777–781. Available from: [Link]

  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved February 20, 2026, from [Link]

  • Meyer, B. H., Segura, J. M., Martinez, K. L., Hovius, R., George, N., Johnsson, K., & Vogel, H. (2006). FRET imaging reveals that functional neurokinin-1 receptors are monomeric and reside in membrane microdomains of live cells. Proceedings of the National Academy of Sciences of the United States of America, 103(7), 2138–2143. Available from: [Link]

  • Innoprot. (n.d.). RECEPTOR INTERNALIZATION ASSAYS. Retrieved February 20, 2026, from [Link]

  • Petitet, F., Saffroy, M., Torrens, Y., Glowinski, J., & Beaujouan, J. C. (1991). Further demonstration that [Pro9]-substance P is a potent and selective ligand of NK-1 tachykinin receptors. Journal of neurochemistry, 56(3), 879–889. Available from: [Link]

  • Meyer, B. H., Segura, J. M., Martinez, K. L., Hovius, R., George, N., Johnsson, K., & Vogel, H. (2006). FRET imaging reveals that functional neurokinin-1 receptors are monomeric and reside in membrane microdomains of live cells. Proceedings of the National Academy of Sciences of the United States of America, 103(7), 2138–2143. Available from: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved February 20, 2026, from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved February 20, 2026, from [Link]

  • Meyer, B. H., Segura, J. M., Martinez, K. L., Hovius, R., George, N., Johnsson, K., & Vogel, H. (2006). FRET imaging reveals that functional neurokinin-1 receptors are monomeric and reside in membrane microdomains of live cells. Proceedings of the National Academy of Sciences of the United States of America, 103(7), 2138–2143. Available from: [Link]

  • Bylund, D. B. (1995). Radioligand binding methods: practical guide and tips. Canadian journal of physiology and pharmacology, 73(5), 575–581. Available from: [Link]

  • Muñoz, M., & Coveñas, R. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International journal of molecular sciences, 23(19), 11993. Available from: [Link]

  • Harris, J. A., Faust, B., Gondin, A. B., Dämgen, M. A., Su, H. W., Krumm, B. E., ... & Latorraca, N. R. (2021). Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. bioRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Substance P and the Neurokinin-1 Receptor: The New CRF. Retrieved February 20, 2026, from [Link]

  • Vangveravong, S., Taylor, M., Xu, J., Cui, G., Wang, Y., & Mach, R. H. (2012). Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers. ACS medicinal chemistry letters, 3(12), 1013–1017. Available from: [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved February 20, 2026, from [Link]

  • Huppa, J. B., & Davis, M. M. (2024). Advanced Quantification of Receptor–Ligand Interaction Lifetimes via Single-Molecule FRET Microscopy. International journal of molecular sciences, 25(16), 8783. Available from: [Link]

  • Reid, S. L., & Douglas, S. D. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology journal, 2016, 8563836. Available from: [Link]

Sources

confirming peptide purity of delta-Ava-pro(9)-substance P (7-11) via mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Precision Purity Confirmation of


-Ava-Pro(9)-Substance P (7-11) via LC-MS: A Comparative Technical Guide

Executive Summary

For researchers and drug developers working with tachykinin analogs, the purity of


-Ava-Pro(9)-Substance P (7-11)  is a critical quality attribute. This specific analog—a modification of the C-terminal pentapeptide of Substance P—presents unique analytical challenges. The incorporation of a non-proteinogenic linker (

-aminovaleric acid) and a proline substitution introduces structural nuances that traditional HPLC-UV often fails to resolve adequately.

This guide provides a rigorous, self-validating protocol for confirming the purity of this peptide using Liquid Chromatography-Mass Spectrometry (LC-MS). It contrasts this approach with traditional methods, offering a superior workflow for identifying common synthetic impurities such as methionine oxidation and deletion sequences.

Part 1: The Analyte & The Challenge

To accurately analyze the target, we must first define its physiochemical properties and potential failure points.

  • Target Sequence:

    
    -Ava - Phe - Phe - Pro - Leu - Met - 
    
    
    
  • Molecular Formula:

    
     (Calculated Monoisotopic Mass: ~780.40 Da)
    
  • Modifications:

    • 
      -Ava (5-aminovaleric acid):  An aliphatic spacer (
      
      
      
      ) lacking UV chromophores.
    • Pro(9): Replaces Glycine in the native SP(7-11) sequence, inducing a "kink" in the backbone that influences chromatographic retention and MS fragmentation.

    • Met(11): Highly susceptible to oxidation (+16 Da), forming methionine sulfoxide.

The Analytical Gap: Standard RP-HPLC relies on UV absorption at 214nm (peptide bond) and 280nm (Phenylalanine). However, impurities such as Met-sulfoxide variants often co-elute with the main peak under standard gradient conditions. Furthermore, deletion sequences missing a Phenylalanine residue will have significantly lower UV extinction coefficients, leading to a gross overestimation of purity by UV area integration alone.

Part 2: Comparative Analysis (Method Selection)

The following table objectively compares the performance of LC-MS against the traditional HPLC-UV standard and Amino Acid Analysis (AAA).

Table 1: Comparative Efficacy for Peptide Purity Confirmation

FeatureMethod A: RP-HPLC (UV 214/280nm)Method B: LC-MS (ESI-QTOF/Orbitrap)Method C: Amino Acid Analysis (AAA)
Primary Detection Chromophore absorptionMass-to-Charge Ratio (

)
Hydrolysis & derivatization
Specificity Low. Co-eluting impurities are invisible.High. Resolves co-eluting peaks by mass.Medium. Gives content, not sequence order.
Met-Oxidation (+16 Da) Difficult to resolve; often merges with main peak.Excellent. Distinct mass shift (+16 Da).Poor. Met degrades during hydrolysis.
Deletion Sequences Detected only if resolved chromatographically.Excellent. Identifies specific missing AA (-Residue Mass).N/A. Only gives total composition ratios.
Sensitivity

g range.
ng to pg range.

g range.[1]
Throughput High (15-30 min).High (15-30 min).Low (Hours/Days).
Verdict Insufficient for final release.Recommended for Purity & ID. Used for Net Peptide Content only.

Expert Insight: Relying solely on HPLC-UV for this peptide is a compliance risk. The hydrophobic nature of the Phe-Phe-Pro segment can mask hydrophilic impurities like truncated sequences. LC-MS is the only self-validating method because the mass confirms the identity of every peak integrated.

Part 3: Experimental Protocol (LC-MS Workflow)

This protocol is designed for a High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap, coupled with UHPLC.

A. Sample Preparation[1][2][3]
  • Solvent: Dissolve lyophilized peptide in 10% Acetonitrile / 90% Water / 0.1% Formic Acid.

    • Reasoning: High organic content can cause precipitation of polar salts; 10% ACN ensures solubility of the hydrophobic Phe-Phe core while maintaining compatibility with the initial LC gradient.

  • Concentration: Target

    
     for MS analysis.
    
  • Centrifugation: Spin at 12,000 x g for 5 mins to remove particulates.

B. LC Parameters (Reverse Phase)
  • Column: C18 Peptide Column (e.g.,

    
    , 
    
    
    
    ).
    • Note: A smaller pore size (

      
      ) is preferred for small peptides like SP(7-11).
      
  • Mobile Phase A: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Formic Acid (FA).
    
  • Mobile Phase B: Acetonitrile (ACN) +

    
     FA.
    
  • Gradient:

    • 0-2 min: 5% B (Desalting/Trapping)

    • 2-15 min: 5%

      
       60% B (Linear Gradient)
      
    • 15-18 min: 95% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Reduces backpressure and improves peak shape for Pro-containing peptides).
    
C. MS Parameters (ESI Positive Mode)
  • Ion Source: Electrospray Ionization (ESI).

  • Scan Range:

    
     100 – 1500.
    
  • Capillary Voltage:

    
    .
    
  • Fragmentor/Cone Voltage: Keep low (

    
    ) to prevent in-source fragmentation of the labile Met-sulfoxide.
    
  • Acquisition Mode: Data Dependent Acquisition (DDA) or

    
     (Simultaneous Low/High energy) to obtain fragmentation data for sequence confirmation.
    

Part 4: Data Interpretation & Visualization

Identification Logic

The theoretical monoisotopic mass of protonated


-Ava-Phe-Phe-Pro-Leu-Met-NH2 

must be calculated precisely.
  • 
    -Ava residue (
    
    
    
    ): 99.0684
  • Phe residue (

    
    ): 147.0684 
    
    
    
    2
  • Pro residue (

    
    ): 97.0528
    
  • Leu residue (

    
    ): 113.0841
    
  • Met residue (

    
    ): 131.0405
    
  • C-term Amide (

    
    ): 16.0187
    
  • N-term Proton (

    
    ): 1.0078
    
  • Ionizing Proton (

    
    ): 1.0073
    

Target


 Da  (Verify with exact calculator software).
Impurity Fingerprinting

Use the following logic to identify peaks in the Total Ion Chromatogram (TIC):

  • Main Peak: Matches Target

    
    .
    
  • Peak +16 Da: Methionine Sulfoxide (Oxidation).

  • Peak +22 Da: Sodium Adduct (

    
    ).
    
  • Peak -131 Da: Des-Met impurity (Deletion of C-term).

  • Peak -147 Da: Des-Phe impurity (Deletion of Phe).

Fragmentation Pathway (The Proline Effect)

The Proline at position 9 facilitates specific fragmentation. In MS/MS, expect a dominant y3 ion (Pro-Leu-Met-NH2) due to the high proton affinity and facile cleavage at the N-terminal side of Proline.

Diagram 1: Analytical Workflow & Decision Tree

PeptideQC Start Crude/Purified Peptide (delta-Ava-Pro-SP) LC UHPLC Separation (C18, Gradient 5-60% B) Start->LC MS ESI-MS Detection (Full Scan + MS/MS) LC->MS Data Data Analysis (Extract Ion Chromatograms) MS->Data Check1 Main Peak m/z matches Theoretical [M+H]+? Data->Check1 Pass1 Confirm Sequence via MS/MS (Look for y3 ion) Check1->Pass1 Yes Fail1 Identify Impurity Mass Check1->Fail1 No Final Final Pass1->Final Purity % Calculation (Area Under Curve) Oxidation Mass +16 Da (Met-Sulfoxide) Fail1->Oxidation Delta = +16 Deletion Mass - AA Residue (Synthesis Failure) Fail1->Deletion Delta = -147/-131

Caption: Figure 1. LC-MS Decision Tree for purity confirmation. The workflow prioritizes mass validation before sequence confirmation.

Diagram 2: Fragmentation Logic (Proline Effect)

FragMap cluster_legend MS/MS Signature Seq delta-Ava Phe Phe Pro Leu Met-NH2 b_ions b-ions (N-term) Seq:P2->b_ions y_ions y-ions (C-term) Seq:Pro->y_ions Dominant Cleavage (Proline Effect) Info Pro(9) directs protonation, leading to intense y3 fragment (Pro-Leu-Met-NH2)

Caption: Figure 2. Predicted fragmentation pattern. The Proline residue (Pro) acts as a fragmentation director, typically yielding high-intensity y-series ions.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidance for system suitability in peptide analysis).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2] Chemical Reviews. (Context for deprotection impurities). Retrieved from [Link]

  • Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews. (Foundational text on peptide fragmentation and the Proline effect). Retrieved from [Link]

  • Ermer, J., & Miller, J. H. (2005). Method Validation in Pharmaceutical Analysis. Wiley-VCH. (Reference for establishing LOD/LOQ in LC-MS).

Sources

A Researcher's Guide to Navigating Tachykinin Receptor Selectivity: Cross-Reactivity Profiling of δ-Ava-pro(9)-substance P (7-11)

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of neuropeptide signaling, the selective activation of receptor subtypes is paramount for elucidating physiological pathways and for the development of targeted therapeutics. Substance P, a member of the tachykinin peptide family, exerts its diverse biological effects through three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1][2] While Substance P is the endogenous ligand with the highest affinity for the NK1 receptor, the development of synthetic agonists with enhanced selectivity has been instrumental in dissecting the specific roles of this receptor.[3]

This guide provides an in-depth comparison of the cross-reactivity profile of a potent and selective NK1 receptor agonist, δ-Ava-pro(9)-substance P (7-11), also known as GR73632, with the NK2 and NK3 receptors.[4][5] We will delve into the experimental methodologies required to rigorously assess receptor selectivity, providing field-proven insights into the causality behind experimental choices and ensuring a self-validating system for your research.

The Critical Importance of Receptor Selectivity

The tachykinin receptors, despite sharing a degree of sequence homology and a common signaling mechanism through the Gq/11 protein pathway leading to inositol phosphate turnover and intracellular calcium mobilization, exhibit distinct tissue distribution and physiological functions.[6][7] The NK1 receptor is widely distributed in the central and peripheral nervous systems and is implicated in pain transmission, inflammation, and mood disorders.[8][9] The NK2 receptor is predominantly found in the smooth muscle of the gastrointestinal and respiratory tracts, regulating motility and bronchoconstriction, while the NK3 receptor is primarily located in the central nervous system and is involved in reproductive functions and the regulation of dopamine pathways.[2][10]

Given this functional divergence, the use of a truly selective agonist is non-negotiable for attributing a biological response to a specific receptor subtype. An agonist that cross-reacts with other receptors can lead to confounding off-target effects, misinterpretation of experimental data, and ultimately, the failure of therapeutic candidates.

Profiling the Selectivity of δ-Ava-pro(9)-substance P (7-11)

δ-Ava-pro(9)-substance P (7-11) (GR73632) is a synthetic analogue of the C-terminal fragment of Substance P, engineered for high potency and selectivity for the NK1 receptor.[4][11] While literature strongly supports its NK1 selectivity, a comprehensive understanding of its interaction, or lack thereof, with NK2 and NK3 receptors is essential for its confident application in research.

One study investigating tachykinin receptors in the guinea-pig vas deferens demonstrated that while the NK1-selective agonist GR73632 was highly potent, the NK2-selective agonist was active only at high concentrations (>10 µM) and the NK3-selective agonist was essentially inactive, suggesting a high degree of selectivity for the respective primary targets within that experimental system.[12] Another study on the rat urinary bladder showed that the contractile responses induced by GR73632 were not significantly affected by an NK2 receptor antagonist.[13]

To provide a comparative context, a similar selective NK1 receptor agonist, [Glu(OBzl)11]substance P, has been shown to possess weak agonist activity at the NK2 receptor and no significant activity at the NK3 receptor at concentrations up to 1 µM.[14] This underscores the importance of empirical validation of selectivity for each specific agonist.

Experimental Workflows for Assessing Cross-Reactivity

A dual approach combining direct binding assays and functional cell-based assays provides the most robust and comprehensive assessment of agonist selectivity.

Radioligand Binding Assays: A Direct Measure of Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[15] By employing selective radioligands for each of the three tachykinin receptors, we can perform competitive binding experiments to determine the inhibitory constant (Ki) of δ-Ava-pro(9)-substance P (7-11) at each receptor subtype. A significantly higher Ki value for NK2 and NK3 receptors compared to the NK1 receptor is a direct indicator of selectivity.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis mem_prep Prepare cell membranes expressing NK1, NK2, or NK3 receptors incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound mem_prep->incubation radioligand Select specific radioligand for each receptor subtype radioligand->incubation test_compound Prepare serial dilutions of δ-Ava-pro(9)-substance P (7-11) test_compound->incubation filtration Separate bound from free radioligand via rapid filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting ic50 Determine IC50 value from the competition curve counting->ic50 ki Calculate Ki value using the Cheng-Prusoff equation ic50->ki

Caption: Workflow for Competitive Radioligand Binding Assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing human NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., Bradford or BCA).

  • Radioligand Selection:

    • For NK1 Receptors: Use a high-affinity, selective radioligand such as [³H]-Substance P or [¹²⁵I]-Bolton-Hunter Substance P.

    • For NK2 Receptors: Employ a selective radioligand like [¹²⁵I][Lys⁵,Tyr(I²)⁷,MeLeu⁹,Nle¹⁰]neurokinin A-(4-10) or [³H]-SR48968.[16][17]

    • For NK3 Receptors: Utilize a selective radioligand such as [¹²⁵I]-Bolton-Hunter eledoisin or [¹²⁵I]-Bolton-Hunter scyliorhinin II.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), a fixed concentration of the chosen radioligand (usually at or below its Kd value), and a range of concentrations of δ-Ava-pro(9)-substance P (7-11).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled, potent competing ligand for the respective receptor).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Dry the filter mat and measure the radioactivity retained on each filter disc using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a percentage of the total specific binding against the logarithm of the concentration of δ-Ava-pro(9)-substance P (7-11).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 1: Expected Binding Affinity Profile of δ-Ava-pro(9)-substance P (7-11)

Receptor SubtypeSelective RadioligandExpected Ki of δ-Ava-pro(9)-substance P (7-11)
NK1 [³H]-Substance PLow nM
NK2 [³H]-SR48968>1000 nM
NK3 [¹²⁵I]-Bolton-Hunter eledoisin>1000 nM
Functional Assays: Measuring Receptor Activation

Functional assays provide a measure of the agonist's potency (EC50) and efficacy (Emax) in eliciting a cellular response following receptor activation. Since all three tachykinin receptors couple to Gq proteins, their activation leads to an increase in intracellular calcium.[7] Therefore, calcium mobilization assays are a direct and high-throughput method to assess functional cross-reactivity. An alternative is to measure the accumulation of inositol phosphates, a downstream second messenger.

Signaling Pathway of Tachykinin Receptors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Tachykinin Agonist (e.g., Substance P) receptor NK Receptor (NK1, NK2, or NK3) agonist->receptor Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Tachykinin Receptor Signaling Pathway.

Detailed Protocol: Calcium Mobilization Assay

  • Cell Culture:

    • Seed cells stably expressing NK1, NK2, or NK3 receptors into black-walled, clear-bottom 96-well plates and culture overnight to allow for adherence.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer.

    • Incubate the plate at 37°C for 45-60 minutes to allow for dye uptake and de-esterification.

  • Assay Execution:

    • Prepare serial dilutions of δ-Ava-pro(9)-substance P (7-11) and known selective agonists for each receptor as positive controls (e.g., Substance P for NK1, Neurokinin A for NK2, and Senktide for NK3).

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for each well.

    • Inject the agonist solutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is proportional to the increase in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Table 2: Expected Functional Potency and Efficacy of δ-Ava-pro(9)-substance P (7-11)

Receptor SubtypeExpected EC50 of δ-Ava-pro(9)-substance P (7-11)Expected Emax (% of control agonist)
NK1 Low nM~100%
NK2 >10 µM<10%
NK3 >10 µM<10%

Conclusion: A Framework for Confident Research

References

  • Meini, S., et al. (1995). GR 73,632 and [Glu(OBzl)11]substance P are selective agonists for the septide-sensitive tachykinin NK1 receptor in the rat urinary bladder. Neuropeptides, 28(2), 99-106. [Link]

  • Skingle, M., et al. (1992). Autoradiographic localization of tachykinin NK2 and NK1 receptors in the guinea-pig lung, using selective radioligands. British Journal of Pharmacology, 105(3), 737-745. [Link]

  • Kristensen, O., et al. (2023). Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. iScience, 26(12), 108399. [Link]

  • Burcher, E., et al. (1990). [125I]-Bolton-Hunter scyliorhinin II: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain. Peptides, 11(4), 827-836. [Link]

  • Kristensen, O., et al. (2023). Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. PubMed, 37943011. [Link]

  • Hall, J. M., et al. (1994). A pharmacological study of NK1 and NK2 tachykinin receptor characteristics in the rat isolated urinary bladder. British Journal of Pharmacology, 113(4), 1153-1160. [Link]

  • Gonsalvez, R. A., et al. (1999). Synthesis and characterization of selective fluorescent ligands for the neurokinin NK2 receptor. Journal of Medicinal Chemistry, 42(15), 2893-2900. [Link]

  • Saria, A. (1999). Selective neurokinin receptor radioligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(1), 1-8. [Link]

  • Hall, J. M., & Morton, I. K. (1991). Novel selective agonists and antagonists confirm neurokinin NK1 receptors in guinea-pig vas deferens. British Journal of Pharmacology, 102(3), 511-517. [Link]

  • Profolus. What are NK1 agonists and how do they work?. Accessed February 16, 2026. [Link]

  • BioWorld. New tachykinin NK2 receptor agonists identified at Embark Biotech. Accessed February 16, 2026. [Link]

  • ChEMBL. Assay: DRUGMATRIX: Tachykinin NK2 radioligand binding (ligand: [3H] SR-48968). Accessed February 16, 2026. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Accessed February 16, 2026. [Link]

  • Celtarys Research. Radioligands vs. Fluorescent Ligands: Binding Assays. Accessed February 16, 2026. [Link]

  • Cabré, P., & Allepuz, A. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences, 23(19), 11986. [Link]

  • Sakurada, T., et al. (1999). Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist. Peptides, 20(3), 309-315. [Link]

  • Giuliani, S., et al. (1995). In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips. British Journal of Pharmacology, 114(4), 827-834. [Link]

  • Van Crombruggen, K., et al. (2006). Ava[L-Pro9,N-MeLeu10] substance P(7-11) (GR 73632) and Sar9, Met(O2)11 increase distention-induced peristalsis through activation of neurokinin-1 receptors on smooth muscle and interstitial cells of cajal. The Journal of Pharmacology and Experimental Therapeutics, 317(1), 439-445. [Link]

  • InterPro. Neurokinin NK3 receptor. Accessed February 16, 2026. [Link]

  • Multispan, Inc. Tachykinin GPCR Family Subtypes and Products. Accessed February 16, 2026. [Link]

  • Harris, J. A., et al. (2022). Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics. Nature Chemical Biology, 18(1), 109-115. [Link]

  • science.gov. tachykinin nk3 receptor: Topics by Science.gov. Accessed February 16, 2026. [Link]

  • Nguyen, H. T., et al. (2023). Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor. Cell & Bioscience, 13(1), 212. [Link]

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Safety Operating Guide

Personal protective equipment for handling delta-Ava-pro(9)-substance P (7-11)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Compound Identity: delta-Ava-pro(9)-substance P (7-11) is a highly selective, synthetic agonist of the Neurokinin-1 (NK1) receptor .[1] Structurally, it is a truncated analogue of Substance P stabilized by a


-aminovaleric acid linker.[1]

Operational Risk Profile: Unlike inert reagents, this compound is bioactive . It is designed to induce physiological responses—specifically vasodilation, smooth muscle contraction (bronchoconstriction), and neurogenic inflammation—at nanomolar concentrations.[1]

  • Primary Hazard: Inhalation of lyophilized powder (aerosolization).[1]

  • Secondary Hazard: Dermal absorption leading to local erythema or systemic hypotension.[1]

  • Critical Control Point: Reconstitution. This is the moment of highest risk where the concentrated solid becomes a mobile liquid.[1]

Scientific Directive: Treat this substance as a Potent Compound (Band 3) .[1] Standard BSL-1 precautions are insufficient. The protocols below are designed to prevent biological uptake, not just chemical burns.

PPE Matrix: Activity-Based Protection

Do not use a "one-size-fits-all" approach. PPE must scale with the potential for exposure.[1][2][3]

Operation PhaseRespiratory ProtectionDermal Protection (Hands)Ocular/Face ProtectionBody Protection
1.[1][3][4][5] Storage & Transport (Sealed Vials)Standard Lab VentilationSingle Nitrile Gloves (4 mil)Safety GlassesStandard Lab Coat (Buttoned)
2.[1] Reconstitution (Lyophilized Powder)Mandatory: Fume Hood or BSC Class II.If hood unavailable: N95/P100 Respirator.[1]Double Gloving: Inner: Latex/NitrileOuter: Long-cuff NitrileChemical Splash Goggles (Vented)Lab Coat + Tyvek Sleeves or Disposable Gown
3.[1] Diluted Assay Use (nM concentrations)Standard Lab VentilationSingle Nitrile GlovesSafety GlassesStandard Lab Coat
4. Waste Disposal Standard Lab VentilationDouble Nitrile GlovesSafety GlassesStandard Lab Coat

Operational Protocol: The "Zero-Exposure" Workflow

This protocol utilizes a closed-system logic to prevent aerosol release.[1]

Phase A: Preparation (Static Control)
  • Logic: Lyophilized peptides are often electrostatic.[1] Static discharge can cause powder to "jump" out of the vial, creating an invisible aerosol cloud.

  • Step 1: Wipe the exterior of the vial with a damp Kimwipe (70% Ethanol).[1] Why? This dissipates static charge on the glass surface.[1]

  • Step 2: Centrifuge the vial at 500 x g for 1 minute before opening. Why? This forces all powder to the bottom, minimizing airborne particles upon cap removal.

Phase B: Reconstitution (Pressure Equalization)
  • Logic: Adding solvent to a sealed vial increases internal pressure.[1] Withdrawing the needle without venting can cause a "spray back" of potent agonist.[1]

  • Step 1: Place vial in the Fume Hood/BSC.[1]

  • Step 2: Insert a venting needle (small gauge) alongside the injection needle, or use a pressure-equalization technique (pulling air out equivalent to liquid volume added).[1]

  • Step 3: Inject solvent (typically sterile water or dilute acetic acid, depending on solubility) slowly down the side of the glass.[1] Do not aim at the powder.

  • Step 4: Allow the peptide to dissolve by gentle swirling.[1] Do not vortex vigorously as this can shear the peptide and create aerosols.[1]

Phase C: Deactivation & Spills
  • Mechanism: Peptides are amides.[1] They can be hydrolyzed by strong bases or oxidizing agents.[1]

  • Reagent: 10% Sodium Hypochlorite (Bleach) or 1M NaOH.[1]

  • Protocol: Cover any spill with absorbent towels.[1] Soak with bleach solution for 20 minutes.[1] The high pH/oxidation will cleave the peptide bonds, destroying biological activity [1].

Visual Workflow: Lifecycle of a Potent Peptide

The following diagram illustrates the critical control points (CCPs) where PPE must be escalated.

PeptideLifecycle cluster_0 Zone 1: Low Risk cluster_1 Zone 2: HIGH RISK (Aerosols) cluster_2 Zone 3: Experimental Receipt Receipt & Storage (-20°C) Centrifuge Centrifuge Vial (Compact Powder) Receipt->Centrifuge Transfer to Hood Recon Reconstitution (Fume Hood + Double Gloves) Centrifuge->Recon Open Vial Dilution Dilution to Assay Conc. (nM Range) Recon->Dilution Solubilized Waste Chemical Waste (Bleach Deactivation) Recon->Waste Contaminated Tips Assay In Vitro/In Vivo Application Dilution->Assay Assay->Waste Disposal

Caption: Operational flow emphasizing the "Red Zone" (Reconstitution) where maximum PPE and engineering controls are mandatory to prevent aerosol inhalation.

Waste Management Strategy

Do not dispose of this as "Biohazard" (Red Bag) unless it is mixed with viral vectors or human blood products.[1] It is a Chemical Hazard .[1]

  • Segregation: Collect all pipette tips, vials, and gloves used during reconstitution in a dedicated solid waste container labeled "Peptide/Chemical Contaminated."

  • Liquid Waste: Collect all unused stock solutions in a carboy containing 10% bleach solution to ensure immediate deactivation.[1]

  • Labeling: Label waste containers clearly: "Contains delta-Ava-pro(9)-substance P (7-11). Tachykinin Agonist.[1][4][5] Toxic if swallowed or inhaled."[5]

Emergency Response (Self-Validating Safety)

  • Inhalation: If powder is inhaled, immediate respiratory irritation or bronchoconstriction may occur. Move to fresh air. Validation: If you feel "tightness" in the chest, the N95 seal was likely compromised.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][3] Validation: If the area becomes red or itchy (neurogenic inflammation), the glove barrier was breached.[1]

References

  • National Institutes of Health (NIH) .[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Peptide Synthesis and Handling. Available at: [Link][1]

  • University of Melbourne . Chemical Wastes in the Peptide Synthesis Process. (Guidance on solvent and peptide disposal). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.